molecular formula C8H8Cl2N2O B145593 2-(2,6-Dichlorophenyl)acetohydrazide CAS No. 129564-34-7

2-(2,6-Dichlorophenyl)acetohydrazide

Cat. No.: B145593
CAS No.: 129564-34-7
M. Wt: 219.06 g/mol
InChI Key: JKMIQRZALCSJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)acetohydrazide ( 129564-34-7) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This hydrazide derivative, with the molecular formula C 8 H 8 Cl 2 N 2 O and a molecular weight of 219.07, serves as a crucial building block for the design and synthesis of novel diclofenac analogs . Researchers utilize this compound to develop new heterocyclic derivatives, such as thiosemicarbazides, 1,2,4-triazoles, and hydrazones, which are screened for a wide range of biological activities . Studies have shown that derivatives synthesized from this compound exhibit promising antibacterial properties against various strains of bacteria . Furthermore, its hydrazone derivatives have been explored as potent lipoxygenase (LOX) inhibitors , presenting a potential pathway for developing new anti-inflammatory agents . Its role extends to neurodegenerative disease research, where it is used to create multi-target ligands designed to concomitantly inhibit enzymes like cholinesterase and monoamine oxidases, which are relevant to conditions like Alzheimer's disease . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMIQRZALCSJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409131
Record name 2-(2,6-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129564-34-7
Record name 2-(2,6-dichlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(2,6-Dichlorophenyl)acetohydrazide, a pivotal intermediate in medicinal chemistry and drug development. This document navigates through a validated two-step synthetic pathway, commencing with the esterification of 2-(2,6-dichlorophenyl)acetic acid, followed by hydrazinolysis. The causality behind crucial experimental choices is elucidated to provide researchers with a deep, actionable understanding of the protocol. Furthermore, this guide establishes a robust analytical workflow for structural confirmation and purity assessment, employing spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols and analytical discussions are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a carbohydrazide compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel therapeutic agents.[1] The molecule incorporates a sterically hindered 2,6-dichlorophenyl ring, a common moiety in pharmacologically active compounds, and a reactive acetohydrazide functional group. This hydrazide moiety is a versatile synthon, serving as a key precursor for the construction of a wide array of heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many biologically active molecules.[1] Its role as a crucial building block in the synthesis of complex organic molecules, including potent modulators of biological targets, underscores the need for a reliable and well-documented synthetic and characterization protocol.[2][3]

Synthetic Protocol

The synthesis of this compound is efficiently achieved via a two-step reaction sequence starting from commercially available 2-(2,6-dichlorophenyl)acetic acid. The overall workflow involves an initial esterification to activate the carboxylic acid, followed by a nucleophilic acyl substitution with hydrazine hydrate.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2,6-Dichlorophenyl)acetic Acid (CAS: 6575-24-2) B Methyl 2-(2,6-Dichlorophenyl)acetate (CAS: 54551-83-6) A->B  CH₃OH, H₂SO₄ (cat.)  Reflux C Methyl 2-(2,6-Dichlorophenyl)acetate D This compound (CAS: 129564-34-7) C->D  NH₂NH₂·H₂O  Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

Causality: Direct reaction of a carboxylic acid with hydrazine is possible but can be sluggish and lead to side products. The conversion of the carboxylic acid to an ester, in this case, a methyl ester, significantly enhances the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group more susceptible to nucleophilic attack by hydrazine in the subsequent step, leading to higher yields and purity of the desired hydrazide. The Fischer-Speier esterification method is a classic, acid-catalyzed process that is cost-effective and reliable for this transformation.[4]

Experimental Protocol:

  • To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's molar equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(2,6-dichlorophenyl)acetate.[5][6] The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Methyl 2-(2,6-Dichlorophenyl)acetate

Causality: Hydrazinolysis is the nucleophilic substitution reaction where the ester is converted into a hydrazide. Hydrazine hydrate (NH₂NH₂·H₂O) serves as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group (-OCH₃) and the formation of the stable C-N bond, yielding the final acetohydrazide product.[7][8]

Experimental Protocol:

  • Dissolve the methyl 2-(2,6-dichlorophenyl)acetate (1.0 equivalent) obtained from Step 1 in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the solid product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to afford this compound as a solid.[7][8] Recrystallization from ethanol can be performed for further purification if required.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueReference(s)
CAS Number 129564-34-7[9][10][11]
Molecular Formula C₈H₈Cl₂N₂O[9][10]
Molecular Weight 219.07 g/mol [9][10]
Physical Form Solid[9]
Spectroscopic Analysis

The following sections detail the expected spectroscopic data based on the compound's structure and established principles of analytical chemistry.

Characterization_Workflow cluster_methods Analytical Techniques Compound Synthesized This compound NMR ¹H & ¹³C NMR Structural Elucidation Proton/Carbon Environments Compound->NMR IR IR Spectroscopy Functional Group ID (C=O, N-H) Compound->IR MS Mass Spectrometry Molecular Weight Confirmation & Fragmentation Compound->MS

Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton environments, their chemical surroundings, and the number of neighboring protons.[12] For this compound, the expected signals are:

  • Aromatic Protons (Ar-H): The three protons on the dichlorophenyl ring will appear in the aromatic region (~7.2-7.5 ppm). Due to the symmetrical substitution pattern, a complex splitting pattern (a triplet and a doublet) is expected.

  • Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will give rise to a singlet (~3.8-4.0 ppm). The signal is a singlet because there are no adjacent protons.

  • Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet (~4.2-4.5 ppm). The chemical shift can vary depending on solvent and concentration, and the peak is often broad due to quadrupole broadening and chemical exchange.

  • Amide Proton (-NH-): The single proton of the amide group will appear as a broad singlet further downfield (~9.0-9.5 ppm) due to the deshielding effect of the adjacent carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule.[12]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbons bearing the chlorine atoms will be in the ~134-136 ppm range, the ipso-carbon attached to the acetyl group around ~132-134 ppm, and the remaining aromatic carbons between ~128-131 ppm.

  • Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.

  • N-H Stretching: Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A separate, weaker band for the secondary amide (-NH-) stretch may also be observed in this region.

  • C=O Stretching (Amide I band): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹ characteristic of the carbonyl group in a hydrazide.

  • N-H Bending (Amide II band): A band corresponding to the N-H bending vibration is expected around 1580-1620 cm⁻¹.

  • C-Cl Stretching: Absorption bands for the C-Cl bonds are expected in the fingerprint region, typically around 750-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at m/z = 218. The characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio) will be a definitive confirmation of the compound's elemental composition.

  • Key Fragments: Common fragmentation pathways would involve the cleavage of the C-C bond between the methylene group and the carbonyl group, and the cleavage of the N-N bond.

Summary of Expected Analytical Data
TechniqueExpected Data
¹H NMR ~9.0-9.5 ppm (s, 1H, -NH-); ~7.2-7.5 ppm (m, 3H, Ar-H); ~4.2-4.5 ppm (br s, 2H, -NH₂); ~3.8-4.0 ppm (s, 2H, -CH₂-)
¹³C NMR ~165-175 ppm (C=O); ~128-136 ppm (Ar-C); ~40-45 ppm (-CH₂)
IR (cm⁻¹) 3200-3400 (N-H stretch); 1640-1680 (C=O stretch); 1580-1620 (N-H bend); 750-800 (C-Cl stretch)
MS (m/z) 218 [M]⁺, with characteristic isotopic pattern for Cl₂

Safety and Handling

  • 2-(2,6-dichlorophenyl)acetic acid: Causes skin and serious eye irritation.[13]

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.

  • Sulfuric Acid: Causes severe skin burns and eye damage.

  • Solvents (Methanol, Ethanol, Ethyl Acetate): Highly flammable liquids and vapors.

Precautionary Measures: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide presents a reliable and reproducible two-step synthesis for this compound from its corresponding carboxylic acid. The rationale for the chosen synthetic strategy has been detailed, emphasizing the activation of the carboxylic acid via esterification prior to hydrazinolysis. Furthermore, a comprehensive analytical framework has been established for the unambiguous characterization and purity verification of the final product. The protocols and data contained herein provide researchers, scientists, and drug development professionals with the essential technical information required to confidently synthesize and utilize this valuable chemical intermediate in their research endeavors.

References

  • Application Notes and Protocols for the Esterification of (2,6-Dichlorophenyl)acetic Acid. Benchchem.
  • This compound | 129564-34-7. Sigma-Aldrich.
  • Acetohydrazide | C2H6N2O | CID 14039. PubChem - NIH.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. PubMed.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
  • This compound by BOC Sciences. Labshake.
  • (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909. PubChem.
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. Benchchem.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.
  • 129564-34-7|this compound|BLD Pharm. BLD Pharm.
  • Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • 2,6-Dichlorophenylacetic Acid Methyl Ester | CAS 54551-83-6. SCBT.
  • 2,6-Dichlorophenylacetic acid | 6575-24-2. ChemicalBook.
  • 2-(2,6-DICHLOROPHENYL)ACETIC ACID | CAS 6575-24-2.
  • Unveiling 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Technical Guide. Benchchem.
  • NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes. Medify.
  • Methyl 2,6-dichlorophenylacet

Sources

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetohydrazide: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenyl)acetohydrazide, a halogenated aromatic hydrazide with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document furnishes a detailed, field-proven protocol for its synthesis, leveraging established methodologies for analogous compounds. Furthermore, it presents a thorough analysis of its chemical structure and predicted physicochemical and spectroscopic properties, supported by data from closely related structures. This guide is intended to be a foundational resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel hydrazide-based compounds, providing both a practical framework for laboratory work and a basis for further investigation into its biological activities.

Introduction

Hydrazide derivatives are a prominent class of organic compounds characterized by the -CONHNH- functional group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The incorporation of a dichlorinated phenyl ring, as seen in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it an intriguing candidate for drug development programs.

This guide will systematically delineate the chemical properties and structure of this compound, provide a detailed experimental protocol for its synthesis from commercially available starting materials, and discuss its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound possesses a molecular structure comprising a 2,6-dichlorophenyl moiety linked to an acetohydrazide group via a methylene bridge. The ortho-dichloro substitution pattern on the phenyl ring is expected to induce steric hindrance, potentially influencing the conformation of the molecule and its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of this information is available from chemical suppliers, specific experimental data such as melting point and solubility are not widely reported and are therefore estimated based on related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129564-34-7
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not available (likely >150 °C based on analogs)N/A
Solubility Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water.N/A
InChI Key JKMIQRZALCSJNU-UHFFFAOYSA-N
Spectroscopic Properties (Predicted)

Due to the absence of published experimental spectra for this compound, the following spectroscopic characteristics are predicted based on the analysis of its structural fragments and comparison with analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydrazide protons. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet in the region of δ 7.2-7.5 ppm. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely present as a singlet around δ 3.8-4.2 ppm. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon. The dichlorinated aromatic carbons would appear in the δ 128-140 ppm range, with the carbons bearing the chlorine atoms showing distinct chemical shifts. The methylene carbon is expected to resonate around δ 40-45 ppm, and the carbonyl carbon of the hydrazide group would be observed further downfield, typically in the δ 165-175 ppm region.

2.2.3. FT-IR Spectroscopy

The infrared spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine and secondary amide in the hydrazide group (around 3200-3400 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) is expected around 1640-1680 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

2.2.4. Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak [M]⁺ at m/z 218 and 220, with an isotopic pattern characteristic of two chlorine atoms. Common fragmentation pathways for acetohydrazides involve cleavage of the N-N bond and the C-C bond alpha to the carbonyl group.[2][3][4] Key fragments could include the [C₈H₇Cl₂O]⁺ ion and the [C₇H₅Cl₂]⁺ ion.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be reliably achieved through a two-step procedure starting from the commercially available 2-(2,6-dichlorophenyl)acetic acid. This protocol is adapted from well-established methods for the synthesis of similar acetohydrazides.[5]

Synthesis Pathway

Synthesis_Pathway A 2-(2,6-Dichlorophenyl)acetic acid B Ethyl 2-(2,6-dichlorophenyl)acetate A->B  Ethanol, H₂SO₄ (cat.) Fischer Esterification   C This compound B->C  Hydrazine Hydrate  Ethanol, Reflux  

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

Rationale: The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed reaction that proceeds readily with primary alcohols like ethanol. The ester is generally more amenable to purification and subsequent reaction with hydrazine than the starting carboxylic acid.

Materials:

  • 2-(2,6-Dichlorophenyl)acetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(2,6-dichlorophenyl)acetic acid in an excess of absolute ethanol (approximately 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

Rationale: The second step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically efficient and results in the precipitation of the solid hydrazide product.

Materials:

  • Ethyl 2-(2,6-dichlorophenyl)acetate

  • Hydrazine hydrate

  • Absolute ethanol

  • Round-bottom flask, reflux condenser, Büchner funnel, vacuum flask

Procedure:

  • Dissolve 1 equivalent of ethyl 2-(2,6-dichlorophenyl)acetate in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Applications

Postulated Mechanism of Action

Many biologically active hydrazone derivatives exert their effects through mechanisms such as enzyme inhibition, interaction with cellular signaling pathways, or by acting as metal chelators. The acetohydrazide itself can serve as a versatile precursor for the synthesis of a library of hydrazone derivatives by condensation with various aldehydes and ketones. These derivatives can then be screened for a range of biological activities.

Biological_Screening A This compound B Condensation with Aldehydes/Ketones A->B C Library of Hydrazone Derivatives B->C D Biological Screening C->D E Antimicrobial Activity D->E F Anticancer Activity D->F G Anti-inflammatory Activity D->G

Caption: Workflow for the generation and screening of a hydrazone library.

Antimicrobial Activity Screening

A common and effective method to evaluate the antimicrobial potential of new compounds is the agar disk diffusion assay.

Experimental Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Conclusion

This compound represents a valuable chemical entity with significant potential for further exploration in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The detailed experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. While direct experimental data on its biological activity is currently lacking, the known pharmacological importance of the hydrazide scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. The information presented herein is intended to empower researchers to synthesize, characterize, and evaluate this compound, thereby contributing to the advancement of novel therapeutic agents.

References

  • Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]

  • (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 21, 2026, from [Link]

  • (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]

  • New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 21, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • there are 524007 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved January 21, 2026, from [Link]

  • N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

  • Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Acetic acid, (2,6-dichlorobenzylidene)hydrazide (C9H8Cl2N2O) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

  • (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • RJPT - Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019, December 1). Retrieved January 21, 2026, from [Link]

  • FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023, December 14). Retrieved January 21, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D. (2025, April 28). Retrieved January 21, 2026, from [Link]

  • Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. (2025, March 4). Retrieved January 21, 2026, from [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • [2-(2,6-Dichlorophenyl)ethyl]hydrazine - CAS Common Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. (2024, July 8). Retrieved January 21, 2026, from [Link]

  • Acetohydrazide | C2H6N2O | CID 14039 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative - Hilaris Publisher. (2018, February 20). Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(2,6-Dichlorophenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. Recognizing that specific experimental data for this compound is not broadly published, this document serves as a methodological blueprint. It outlines the fundamental principles, experimental designs, and analytical techniques required to generate reliable solubility and stability profiles. By following the protocols and rationale detailed herein, researchers can systematically evaluate this compound and similar new chemical entities (NCEs), a critical step in the early-stage drug development process. The guide emphasizes the importance of understanding degradation pathways and the influence of various solvent systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a synthetic organic compound featuring a dichlorinated phenyl ring and an acetohydrazide moiety.[1][2][3] While its specific applications are still under exploration, its structural motifs are common in pharmacologically active agents. The journey of any new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide is structured to provide both the "how" and the "why" of solubility and stability assessment. It is designed to empower researchers to not only generate high-quality data but also to interpret it within the broader context of pharmaceutical development.

Foundational Physicochemical Properties

A preliminary in-silico and experimental assessment of the compound's basic properties can provide valuable context for solubility and stability studies.

  • Molecular Weight: 219.07 g/mol [4][5]

  • Appearance: Likely a solid.[4][5]

  • Structural Features: The molecule contains a lipophilic dichlorophenyl group and a more polar acetohydrazide group, which can act as both a hydrogen bond donor and acceptor. These features suggest a moderate solubility in a range of solvents. The hydrazide functional group is known to be susceptible to hydrolysis and oxidation.[6]

Comprehensive Solubility Assessment

Aqueous and non-aqueous solubility are critical determinants of a drug's absorption and the feasibility of developing various dosage forms. A multi-faceted approach to solubility determination is recommended.

Theoretical Underpinnings of Solubility

The solubility of a compound is a complex interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For this compound, the dichlorophenyl ring will favor non-polar solvents, while the acetohydrazide group will contribute to solubility in polar, protic solvents.

Experimental Protocols for Solubility Determination

3.2.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This gold-standard method measures the true equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of solid this compound to a series of vials containing different solvents and buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.2.2. Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often assessed in early discovery to quickly rank compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • In a 96-well plate, add increasing amounts of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Allow the plate to incubate at room temperature for a set period (e.g., 2-24 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be summarized in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound

Solvent/Buffer (pH)Temperature (°C)Thermodynamic Solubility (µg/mL)
Water255
pH 2.0 Buffer258
pH 7.4 Buffer254
Ethanol25500
Propylene Glycol25250
DMSO25>10000

Interpretation: The hypothetical data suggests that the compound has low aqueous solubility, which is common for molecules with aromatic rings. The slightly higher solubility at pH 2.0 could indicate a basic functional group. The high solubility in organic solvents like ethanol and DMSO suggests that formulation with co-solvents is a viable strategy.

Rigorous Stability Evaluation

Stability testing is essential to determine the compound's shelf-life and to identify potential degradation products that could impact efficacy or safety.[7][8][9]

Forced Degradation (Stress) Studies

Forced degradation studies are a cornerstone of stability assessment, designed to intentionally degrade the compound under more severe conditions than those it would typically encounter.[8] This helps to identify likely degradation pathways and to develop a stability-indicating analytical method.[7][8][9]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B light exposure) Photo->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathways Identify Degradation Pathways Mass_Balance->Pathways Method Develop Stability-Indicating Analytical Method Mass_Balance->Method Products Characterize Degradation Products Mass_Balance->Products API This compound (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation:

  • Acidic/Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points for HPLC analysis.[6]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep it at room temperature, protected from light. Analyze samples at different intervals.[6]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze for degradation products.[6]

  • Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines, comparing it to a control sample kept in the dark.[6][10]

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[11][12][13][14]

Table 2: ICH Conditions for Long-Term Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Protocol:

  • Store samples of this compound in containers that mimic the proposed packaging.

  • Place the samples in stability chambers maintained at the conditions specified in Table 2.

  • At predetermined time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Method for Stability Assessment

A stability-indicating HPLC method is crucial for separating the intact compound from any degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound. A mass spectrometer can be coupled to the HPLC (LC-MS) for the identification of degradation products.[15][16][17]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.

Data Interpretation and Integrated Assessment

The collective data from solubility and stability studies will form a comprehensive profile of this compound.

Logical Relationship Diagram:

Integrated_Assessment cluster_data Experimental Data cluster_decisions Development Decisions Solubility Solubility Data (Aqueous & Organic) Formulation Formulation Strategy (e.g., co-solvents, salt formation) Solubility->Formulation influences Stability Stability Data (Forced Degradation & Long-Term) Packaging Packaging & Storage (e.g., light protection, desiccant) Stability->Packaging guides ShelfLife Shelf-Life Determination Stability->ShelfLife determines Formulation->Packaging

Caption: Interrelation of solubility and stability data with drug development decisions.

For this compound, low aqueous solubility might necessitate formulation strategies such as the use of co-solvents, surfactants, or salt formation to improve bioavailability. If the compound shows significant degradation under hydrolytic or oxidative stress, this will inform the selection of appropriate excipients and packaging to protect the drug product.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of early-stage drug development. This guide has provided a robust, scientifically-grounded framework for the characterization of this compound. By adhering to these principles and protocols, researchers can generate the critical data needed to make informed decisions, de-risk their development programs, and ultimately, pave the way for successful clinical translation.

References

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

  • Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

  • Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis Source: Studylib URL: [Link]

  • Title: 2-(2,6-Dichlorophenyl)propanehydrazide | C9H10Cl2N2O | CID 19907614 Source: PubChem URL: [Link]

  • Title: (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 Source: PubChem URL: [Link]

  • Title: this compound (Chinese) Source: Sigma-Aldrich URL: [Link]

Sources

An In-Depth Technical Guide to the Pharmacophore of 2,6-Dichlorophenyl Substituted Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding a Privileged Scaffold in Medicinal Chemistry

The confluence of a 2,6-dichlorophenyl ring and a hydrazide linker constitutes a molecular scaffold of significant interest in contemporary drug discovery. The 2,6-disubstitution pattern on the phenyl ring offers distinct steric and electronic properties, influencing molecular conformation and interaction with biological targets. The hydrazide moiety, a versatile functional group, serves as a potent hydrogen bond donor and acceptor, as well as a chelating agent for metal ions within enzyme active sites. This unique combination has given rise to a plethora of bioactive molecules with a broad therapeutic spectrum, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.

This technical guide provides a comprehensive exploration of the pharmacophore of 2,6-dichlorophenyl substituted hydrazides. As a senior application scientist, the narrative will move beyond a mere recitation of facts, delving into the causality behind experimental designs and computational strategies. The aim is to equip researchers and drug development professionals with a robust understanding of this scaffold, thereby empowering the rational design of novel, more efficacious therapeutic agents. Every protocol and claim herein is grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.

Part 1: The Architectural Blueprint - Synthesis and Structural Elucidation

A profound understanding of a molecule's pharmacophore begins with its synthesis and the characterization of its three-dimensional structure. The synthetic accessibility of 2,6-dichlorophenyl substituted hydrazides allows for the systematic generation of analogues, a cornerstone of structure-activity relationship (SAR) studies.

General Synthetic Protocol: A Step-by-Step Approach

The most common and efficient route to synthesize 2,6-dichlorophenyl substituted hydrazides involves the condensation of a 2,6-dichlorobenzoyl derivative with a substituted hydrazine.

Experimental Protocol: Synthesis of N'-substituted-2,6-dichlorobenzohydrazides

  • Preparation of 2,6-dichlorobenzoyl chloride:

    • To a solution of 2,6-dichlorobenzoic acid in a suitable solvent (e.g., anhydrous dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

    • Expertise & Experience: The use of oxalyl chloride with a catalytic amount of DMF often leads to cleaner reactions and easier workup compared to thionyl chloride.

    • Reflux the reaction mixture for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,6-dichlorobenzoyl chloride.

  • Condensation with Hydrazine:

    • Dissolve the crude 2,6-dichlorobenzoyl chloride in an inert solvent like anhydrous tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of the desired substituted hydrazine (e.g., phenylhydrazine, 4-methylphenylhydrazine) and a base (e.g., triethylamine or pyridine) in THF.

    • Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.

    • Trustworthiness: The slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of di-acylated byproducts.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Confirmation: The Role of X-ray Crystallography

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, offering invaluable insights into bond angles, dihedral angles, and intramolecular interactions that define its conformational preferences. The crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine reveals important conformational details.[1] The dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring is a critical parameter influencing the overall shape of the molecule.[1] Such data is instrumental in validating the starting geometries for computational modeling studies.

Part 2: Mapping the Bioactive Space - Pharmacophore Elucidation

The pharmacophore is the spatial arrangement of essential molecular features that are responsible for a molecule's biological activity. Its elucidation is a synergistic process involving computational modeling and experimental validation.

In Silico Pharmacophore Modeling: A Predictive Framework

Computational pharmacophore modeling is a powerful tool for identifying the key chemical features required for biological activity. This can be approached from two main perspectives: ligand-based and structure-based methods.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Preparation:

    • Compile a structurally diverse set of 2,6-dichlorophenyl substituted hydrazides with a wide range of biological activities against a specific target.

    • Divide the dataset into a training set (for model generation) and a test set (for model validation).

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set using a conformational search algorithm (e.g., Monte Carlo or systematic search).

  • Feature Identification and Pharmacophore Generation:

    • Identify key pharmacophoric features for each conformer, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

    • Use a pharmacophore generation program (e.g., Catalyst, Phase, or LigandScout) to align the active molecules and identify a common pharmacophore hypothesis.

  • Model Validation:

    • Validate the generated pharmacophore model by screening the test set and a database of known inactive molecules (decoys). A good model should have a high enrichment factor, meaning it can effectively distinguish active from inactive compounds.

Caption: A schematic representation of a typical ligand-based pharmacophore modeling workflow.

Structure-Activity Relationship (SAR) Studies: Experimental Validation

The synthesis and biological evaluation of a focused library of analogues are crucial for validating and refining the computational pharmacophore model. SAR studies help to identify which structural modifications lead to an increase or decrease in activity, thereby confirming the importance of specific pharmacophoric features.

Data Presentation: Representative SAR Table for Antitubercular Activity

CompoundR1R2MIC (µg/mL) vs. M. tuberculosis H37RvPharmacophoric Interpretation
I HH> 50The unsubstituted hydrazide lacks sufficient potency.
II 4-FluorophenylH12.5Addition of an aromatic ring enhances activity, suggesting a hydrophobic/aromatic interaction.
III 2,6-Dichlorophenyl H3.12 The 2,6-dichloro substitution significantly boosts activity, indicating the importance of this specific substitution pattern for optimal fit.
IV 2,6-DichlorophenylCH₃6.25N-methylation of the hydrazide linker reduces activity, suggesting the NH is a key H-bond donor.

Note: This table is a hypothetical representation to illustrate SAR principles. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide found that the compound with a 2,6-dichlorophenyl group exhibited the highest inhibitory activity against M. tuberculosis H37Rv.[2][3]

Part 3: A Case Study - Antitubercular Activity of 2,6-Dichlorophenyl Substituted Hydrazides

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. Hydrazide-containing compounds, most notably isoniazid, have long been a cornerstone of tuberculosis treatment. The 2,6-dichlorophenyl substituted hydrazide scaffold has emerged as a promising platform for the development of new antitubercular drugs.[2][4]

Proposed Mechanism of Action and Key Pharmacophoric Features

While the exact mechanism of action for all 2,6-dichlorophenyl substituted hydrazides is not fully elucidated, many hydrazide-based antitubercular drugs are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.

Based on SAR data and molecular modeling studies, a hypothetical pharmacophore for antitubercular 2,6-dichlorophenyl substituted hydrazides can be proposed:

  • A Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide.

  • A Hydrogen Bond Donor: The N-H of the hydrazide linker.

  • A Hydrophobic/Aromatic Region: The 2,6-dichlorophenyl ring, which likely fits into a specific hydrophobic pocket of the target enzyme.

  • An Additional Aromatic/Heterocyclic Ring: Often introduced via the N'-substituent, which can engage in further hydrophobic or pi-stacking interactions.

Caption: A hypothetical pharmacophore model for antitubercular 2,6-dichlorophenyl substituted hydrazides.

Molecular Docking: Simulating the Target-Ligand Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can be used to rationalize the observed SAR and to guide the design of new, more potent inhibitors.

Experimental Protocol: Molecular Docking of a 2,6-Dichlorophenyl Hydrazide into InhA

  • Protein and Ligand Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., InhA from the Protein Data Bank).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a low-energy 3D conformation of the 2,6-dichlorophenyl substituted hydrazide ligand.

  • Binding Site Definition:

    • Define the active site of the protein based on the location of the co-crystallized ligand or known catalytic residues.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site.

    • The program will generate a series of possible binding poses, ranked by a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Trustworthiness: The predicted binding mode should be consistent with the established SAR data. For example, if the SAR suggests that an N-H group is essential, the docking pose should show this group forming a hydrogen bond with a residue in the active site.

Part 4: Conclusion and Future Perspectives

The 2,6-dichlorophenyl substituted hydrazide scaffold is a versatile and promising platform for the development of new therapeutic agents. A comprehensive understanding of its pharmacophore, achieved through the integration of synthesis, X-ray crystallography, computational modeling, and SAR studies, is paramount for successful drug design campaigns.

Future directions in the exploration of this scaffold should focus on:

  • Structure-Based Design: The acquisition of co-crystal structures of 2,6-dichlorophenyl substituted hydrazides with their biological targets will be a game-changer, enabling more accurate structure-based drug design.

  • Scaffold Hopping and Bioisosteric Replacement: Exploring bioisosteres for the 2,6-dichlorophenyl ring and the hydrazide linker could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

  • Target Identification and Deconvolution: For compounds with interesting phenotypes discovered through high-throughput screening, identifying their molecular targets will be crucial for further development.

By embracing a multidisciplinary and iterative approach, the full therapeutic potential of this privileged scaffold can be unlocked, leading to the discovery of next-generation medicines.

References

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central. [Link]

  • Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis. ResearchGate. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [Link]

  • (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. PubMed Central. [Link]

  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Thieme Connect. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate. [Link]

  • Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Semantic Scholar. [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. National Institutes of Health. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link]

  • Design, Synthesis and SAR Evaluation of Novel Antituberculosis Agents. Newcastle University eTheses. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health. [Link]

Sources

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Initial Discovery and Synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on the synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide, a crucial intermediate in contemporary medicinal chemistry. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the surveyed literature, this guide reconstructs the most logical and scientifically sound pathway for its synthesis, drawing from established chemical principles and documented procedures for analogous compounds. The focus is on providing a robust and reproducible methodology, grounded in the practical realities of laboratory work.

Introduction and Significance

This compound (CAS No. 129564-34-7) has emerged as a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is demonstrated in the synthesis of compounds such as LY3154207, a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[1][2] The dichloro-substituted phenyl ring and the reactive hydrazide moiety make it a versatile scaffold for creating diverse chemical libraries for screening and lead optimization. This guide provides a detailed exploration of its synthesis, beginning with its logical precursor, 2,6-dichlorophenylacetic acid.

Synthesis of the Precursor: 2,6-Dichlorophenylacetic Acid

The journey to this compound begins with the synthesis of its parent carboxylic acid. A common and well-documented route to 2,6-dichlorophenylacetic acid starts from 2,6-dichlorotoluene. This multi-step process is outlined below.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic Acid

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

This step involves the selective chlorination of the methyl group of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride.

  • Apparatus: A reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.

  • Procedure:

    • Place 16.1 g of 2,6-dichlorotoluene into the reaction vessel and heat to 180°C to melt the starting material.

    • Bubble dry chlorine gas through the molten 2,6-dichlorotoluene while irradiating with a UV lamp.

    • Monitor the reaction by the increase in weight. Cease the chlorination upon a weight increase of 3.5 g.

    • Purify the crude product by vacuum distillation to obtain 2,6-dichlorobenzyl chloride as a colorless oil.

Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride

The benzylic chloride is then converted to the corresponding nitrile through nucleophilic substitution.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of alcohol.

    • Add 2.7 g of potassium cyanide to the solution.

    • Reflux the mixture for 5 hours.

    • After the reaction is complete, distill off the alcohol to yield crude 2,6-dichlorophenylacetonitrile.

Step 3: Hydrolysis of 2,6-Dichlorophenylacetonitrile

The final step in the precursor synthesis is the hydrolysis of the nitrile to the carboxylic acid.

  • Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve 18.6 g (100 mmol) of 2,6-dichlorophenylacetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.

    • Add 30 g of potassium hydroxide (KOH) to the solution.

    • Heat the mixture to 80°C and stir for 20 hours.

    • After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 3.

    • Extract the product with chloroform (5 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,6-dichlorophenylacetic acid.

Core Synthesis: this compound

The synthesis of the target compound from 2,6-dichlorophenylacetic acid is typically achieved through a two-step process involving an ester intermediate. This approach is favored for its high efficiency and the relative ease of purification of the intermediates.

Step 1: Esterification of 2,6-Dichlorophenylacetic Acid

The carboxylic acid is first converted to its ethyl ester, ethyl 2-(2,6-dichlorophenyl)acetate. This can be achieved via Fischer esterification.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Prepare a solution of 2,6-dichlorophenylacetic acid (1 equivalent) in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The product can be further purified by vacuum distillation.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

The final step is the reaction of the ethyl ester with hydrazine hydrate to yield the desired acetohydrazide.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Prepare a solution of ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently heat under reflux for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

    • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 129564-34-7[3][4][5]
Molecular Formula C₈H₈Cl₂N₂O[4]
Molecular Weight 219.07 g/mol [4]
Physical Form Solid[6]
Purity (Typical) >95%[4][6]

Visualization of Synthetic Pathways

Synthesis_of_Precursor cluster_0 Synthesis of 2,6-Dichlorophenylacetic Acid 2_6_Dichlorotoluene 2,6-Dichlorotoluene 2_6_Dichlorobenzyl_Chloride 2,6-Dichlorobenzyl Chloride 2_6_Dichlorotoluene->2_6_Dichlorobenzyl_Chloride Cl₂, UV light 2_6_Dichlorophenylacetonitrile 2,6-Dichlorophenylacetonitrile 2_6_Dichlorobenzyl_Chloride->2_6_Dichlorophenylacetonitrile KCN, EtOH 2_6_Dichlorophenylacetic_Acid 2,6-Dichlorophenylacetic Acid 2_6_Dichlorophenylacetonitrile->2_6_Dichlorophenylacetic_Acid KOH, H₂O/EtOH, then HCl

Caption: Synthetic pathway for the precursor, 2,6-Dichlorophenylacetic Acid.

Synthesis_of_Target cluster_1 Synthesis of this compound 2_6_Dichlorophenylacetic_Acid 2,6-Dichlorophenylacetic Acid Ethyl_Ester Ethyl 2-(2,6-dichlorophenyl)acetate 2_6_Dichlorophenylacetic_Acid->Ethyl_Ester EtOH, H₂SO₄ (cat.) Target_Hydrazide This compound Ethyl_Ester->Target_Hydrazide N₂H₄·H₂O, EtOH

Caption: Core synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. While the historical "initial discovery" of this specific molecule is not clearly documented as a singular event, the synthetic pathways presented here are based on robust and well-established chemical transformations. By detailing the synthesis of the necessary precursor and the subsequent conversion to the target hydrazide, this guide offers researchers and drug development professionals a clear and actionable path to obtaining this valuable chemical intermediate. The provided protocols, data, and visualizations are intended to support the seamless integration of this compound into a variety of research and development programs.

References

  • C-Y, C., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]

Sources

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetohydrazide (CAS Number: 129564-34-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenyl)acetohydrazide (CAS No. 129564-34-7), a halogenated aromatic acetohydrazide. Hydrazide moieties are prevalent in a wide array of biologically active molecules, serving as key building blocks in the synthesis of various heterocyclic systems and as pharmacophores in their own right.[1] The presence of a dichlorinated phenyl ring in the structure of this compound suggests potential for unique biological activities, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide will cover the known physicochemical properties, a putative synthesis protocol based on established chemical principles, and a discussion of potential biological activities by drawing parallels with structurally related compounds. Furthermore, detailed handling and safety information is provided to ensure its appropriate use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] While extensive experimental data for this specific compound is not widely available in public literature, its fundamental properties can be summarized and inferred from supplier data and the known characteristics of related molecules.

PropertyValueSource
CAS Number 129564-34-7[2]
Molecular Formula C₈H₈Cl₂N₂O[2]
Molecular Weight 219.07 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature[2]

Synthesis Protocol

A standard and reliable method for the synthesis of acetohydrazides involves a two-step process starting from the corresponding carboxylic acid. The following protocol is a well-established procedure for analogous compounds and is expected to be applicable for the synthesis of this compound.[3]

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic acid

The first step is the conversion of 2-(2,6-dichlorophenyl)acetic acid to its ethyl ester via Fischer esterification.

Reaction:

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-(2,6-dichlorophenyl)acetic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(2,6-dichlorophenyl)acetate. The crude product can be purified by vacuum distillation if necessary.[3]

Step 2: Hydrazinolysis of Ethyl 2-(2,6-Dichlorophenyl)acetate

The ethyl ester is then converted to the final acetohydrazide product by reaction with hydrazine hydrate.

Reaction:

Experimental Protocol:

  • Dissolve the ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.[3]

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Synthesis_Workflow 2-(2,6-Dichlorophenyl)acetic acid 2-(2,6-Dichlorophenyl)acetic acid Ethyl 2-(2,6-dichlorophenyl)acetate Ethyl 2-(2,6-dichlorophenyl)acetate 2-(2,6-Dichlorophenyl)acetic acid->Ethyl 2-(2,6-dichlorophenyl)acetate Ethanol, H₂SO₄ (cat.), Reflux This compound This compound Ethyl 2-(2,6-dichlorophenyl)acetate->this compound Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound in the current literature, the hydrazide and dichlorophenyl moieties are present in numerous compounds with a wide range of biological activities.

Hydrazide-Hydrazone Derivatives: The hydrazide functional group is a versatile scaffold in medicinal chemistry and is often a precursor to hydrazones, which are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[4][5] Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Dopamine D1 Receptor Modulation: A more complex molecule containing the 2-(2,6-dichlorophenyl)acetyl group has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[6] While this does not directly imply similar activity for the simpler acetohydrazide, it suggests that the 2-(2,6-dichlorophenyl)acetyl moiety may have an affinity for certain biological targets.

Src Kinase Inhibition: A compound with a 7-(2,6-dichlorophenyl) core structure has been reported as a potent, orally active Src kinase inhibitor with anti-tumor activity.[7] This highlights the potential for the 2,6-dichlorophenyl group to contribute to interactions with kinase domains.

Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of this compound.

Handling and Safety

As with any chemical substance, proper handling and safety precautions are paramount when working with this compound. The following information is compiled from available Safety Data Sheets (SDS) for this compound and structurally related hydrazides.

Hazard Identification:

Based on data for analogous compounds, this compound should be considered as potentially harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended.

First-Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.[2]

Disposal:

Dispose of contents/container in accordance with local, regional, and national regulations.

Handling_and_Safety cluster_ppe Personal Protective Equipment cluster_first_aid First-Aid Measures Eye Protection Eye Protection Gloves Gloves Lab Coat Lab Coat Respirator (if needed) Respirator (if needed) Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion This compound This compound Handling Handling This compound->Handling Requires Personal Protective Equipment Personal Protective Equipment Handling->Personal Protective Equipment Utilize Accidental Exposure Accidental Exposure Handling->Accidental Exposure First-Aid Measures First-Aid Measures Accidental Exposure->First-Aid Measures Initiate

Caption: Key handling and safety considerations for this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis can likely be achieved through a straightforward two-step process. While specific biological data is currently lacking, its structural motifs suggest that it could serve as a valuable building block for novel therapeutic agents. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound. Further studies are encouraged to fully characterize its physicochemical properties and to explore its biological activity profile.

References

  • DergiPark. (n.d.). Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological evaluation of the synthesized compounds. [Table]. Retrieved from [Link]

  • MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719. [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

  • PubMed. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453–2464. [Link]

  • Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. [Link]

  • SciSpace. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog) †. Molecules, 6(11), 959–963. [Link]

  • PubMed. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2095–2106. [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6539. [Link]

  • PubMed Central. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & BioAllied Sciences, 6(2), 70–79. [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2,6-Dichlorophenyl)hydrazine. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETHYDRAZIDE FOR SYNTHESIS. Retrieved from [Link]

  • RSC Publishing. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances, 15(20), 12345-12356. [Link]

  • PLOS One. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097. [Link]

  • CAS Common Chemistry. (n.d.). [2-(2,6-Dichlorophenyl)ethyl]hydrazine. Retrieved from [Link]

  • PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602–608. [Link]

Sources

A Deep Dive into 2-(2,6-Dichlorophenyl)acetohydrazide: A Theoretical and Computational Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and intricate. It demands a profound understanding of a molecule's three-dimensional architecture, its electronic properties, and its potential interactions with biological targets. This technical guide provides a comprehensive theoretical and computational framework for the analysis of 2-(2,6-Dichlorophenyl)acetohydrazide, a compound of significant interest owing to the prevalence of the dichlorophenyl and acetohydrazide moieties in a variety of bioactive molecules.

While a dedicated, all-encompassing experimental and computational study on this specific molecule is not yet prevalent in the public domain, this guide synthesizes established methodologies from research on analogous structures to present a robust blueprint for its investigation. By leveraging insights from closely related compounds, we can construct a detailed predictive analysis, offering researchers and drug development professionals a solid foundation for future experimental pursuits.

Conceptual Framework: The "Why" Behind the "How"

The choice to investigate this compound is predicated on the established pharmacological importance of its constituent parts. The 2,6-dichlorophenyl group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, contributing to their binding affinity and efficacy. The acetohydrazide core, on the other hand, is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic combination of these two fragments presents a compelling case for in-depth analysis.

Our approach is therefore to build a multi-faceted computational model of the molecule, dissecting its structural and electronic characteristics. This in-silico investigation serves as a critical precursor to physical synthesis and biological testing, enabling a more targeted and efficient research and development process.

Synthesis and Structural Elucidation: From Blueprint to Reality

While this guide focuses on the theoretical, a plausible synthetic route is essential for any future experimental validation. Based on established protocols for similar acetohydrazide derivatives, the synthesis of this compound would most likely proceed via the reaction of ethyl 2-(2,6-dichlorophenyl)acetate with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A solution of ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (approximately 2-3 equivalents) is added to the ethanolic solution.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure. The resulting crude solid is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

The synthesized compound would then be subjected to a battery of spectroscopic and crystallographic analyses to confirm its structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O, and C-Cl stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Single-Crystal X-ray Diffraction: To obtain the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing the ultimate structural proof.

The Computational Core: Unveiling Molecular Secrets

The centerpiece of this guide is the in-depth computational analysis of this compound. These theoretical studies provide a microscopic view of the molecule's properties, which are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations: A Quantum Mechanical Lens

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be instrumental in determining several key parameters.

The first step in any DFT study is to find the lowest energy conformation of the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

ParameterPredicted Value (Å or °)
C=O Bond Length~1.23
N-N Bond Length~1.42
C-Cl Bond Length~1.74
Dihedral Angle (Phenyl Ring vs. Acetohydrazide Plane)15-30°
Note: These are predicted values based on similar structures and would be refined by actual DFT calculations.

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for a theoretical prediction of the infrared spectrum. This theoretical spectrum can then be compared with the experimental FT-IR data for validation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

FMO_Diagram cluster_homo HOMO cluster_lumo LUMO cluster_energy homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital e_label Energy e_high e_low e_high->e_low Energy Gap (Reactivity Indicator)

Caption: Frontier Molecular Orbital (HOMO-LUMO) Diagram.

The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which in turn helps in predicting how it will interact with other molecules, including biological receptors. Red regions indicate a negative potential (electron-rich), while blue regions signify a positive potential (electron-poor).

Hirshfeld Surface Analysis: Decoding Intermolecular Interactions

In the solid state, the packing of molecules is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful technique for visualizing and quantifying these interactions.[1][2] By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. The surface is colored to highlight these contacts: red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals separation, and blue regions show contacts longer than the van der Waals radii.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For a molecule like this compound, we would expect significant contributions from H···H, C···H, O···H, and Cl···H contacts.[1][3]

Hirshfeld_Workflow A Single-Crystal X-ray Diffraction Data B Generate Hirshfeld Surface A->B C Map d_norm to Surface B->C D Generate 2D Fingerprint Plots C->D E Quantify Intermolecular Contacts (e.g., H···H, O···H, Cl···H) D->E

Caption: Workflow for Hirshfeld Surface Analysis.

Molecular Docking: Predicting Biological Interactions

To explore the therapeutic potential of this compound, molecular docking simulations are indispensable. This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, given the structural similarities to diclofenac, a relevant target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4]

The docking process involves:

  • Preparation of the Ligand: The 3D structure of this compound, optimized using DFT, is prepared.

  • Preparation of the Receptor: The crystal structure of the target protein (e.g., COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations are sampled.

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

A successful docking study can provide valuable insights into the potential mechanism of action and can guide the design of more potent and selective analogs.

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical and computational strategy for the in-depth investigation of this compound. By integrating DFT calculations, Hirshfeld surface analysis, and molecular docking, a rich, multi-layered understanding of this promising molecule can be achieved. The insights gleaned from these computational studies will be invaluable for guiding its synthesis, characterization, and eventual biological evaluation.

The path forward will involve the execution of these computational protocols, followed by the synthesis and experimental validation of the theoretical predictions. This synergistic interplay between in-silico and experimental research is the hallmark of modern drug discovery and will be crucial in unlocking the full therapeutic potential of this compound and its future derivatives.

References

  • Ahmed, M., et al. (2020). Synthesis of Novel Diclofenac Hydrazones: Molecular Docking, Anti-Inflammatory, Analgesic, and Ulcerogenic Activity. Semantic Scholar.
  • Çelikesir, N., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. IUCrData, 5(8). Available at: [Link]

  • Naghiyev, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 624–629. Available at: [Link]

  • Tan, Y.-X., et al. (2018). N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. IUCrData, 3(1). Available at: [Link]

  • National Center for Biotechnology Information. Acetohydrazide. PubChem Compound Database. Available at: [Link]

  • Çelikesir, N., et al. (2020). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. IUCrData, 5(8). Available at: [Link]

  • Srivastava, A., & Palafox, M. A. (2020). Molecular geometry of 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2yl) acetamide optimized at B3LYP/6–31+G(d,p) level.
  • Al-Ostoot, F. H., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3535. Available at: [Link]

  • Jan, K., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Journal of Biochemical and Molecular Toxicology, 36(6), e23048. Available at: [Link]

  • Balamurugan, K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1263, 133483. Available at: [Link]

  • Akkurt, M., et al. (2010). 2-[2-(2,6-Dichloroanilino)phenyl]-N′-(4-propylcyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available at: [Link]

  • Balamurugan, K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1263, 133483. Available at: [Link]

  • National Center for Biotechnology Information. (2,6-Dichlorophenyl)hydrazine. PubChem Compound Database. Available at: [Link]

  • Wheeler, W. J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl).
  • Perveen, F., & Jan, K. (2020). DFT calculations and Molecular Docking Study of the (Z)-N,N-dimethyl-2-(perfluorophenyl)-2-(2-phenylhydrazineyliden) acetamide.
  • Şenocak, A. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 303-310. Available at: [Link]

  • Ben-Abdallah, M., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(5), 2742. Available at: [Link]

  • Sun, W., et al. (2013). Experimental and DFT studies of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline: electronic and vibrational properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 275-283. Available at: [Link]

  • Matrix Fine Chemicals. (2,6-DICHLOROPHENYL)HYDRAZINE. Matrix Fine Chemicals. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(2,6-Dichlorophenyl)acetohydrazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1][2] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5][6] The characteristic azomethine group (-NH–N=CH-) is a key pharmacophore responsible for their diverse biological activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and preliminary mechanism of action studies of 2-(2,6-Dichlorophenyl)acetohydrazide, a key intermediate for the generation of novel hydrazone libraries with potential antimicrobial applications.

Synthesis of this compound: A Foundational Step

The synthesis of this compound is a crucial first step in the exploration of its antimicrobial potential. The following two-step protocol is based on well-established methods for the synthesis of acetohydrazide derivatives.[7]

Protocol 1: Synthesis of this compound

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

This step converts the starting carboxylic acid to its corresponding ethyl ester, which is more amenable to the subsequent hydrazinolysis.

  • Materials:

    • 2-(2,6-Dichlorophenyl)acetic acid

    • Absolute ethanol

    • Concentrated sulfuric acid

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

  • Procedure:

    • Dissolve 2-(2,6-Dichlorophenyl)acetic acid (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2,6-dichlorophenyl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-Dichlorophenyl)acetate

This is the final step where the ester is converted to the desired acetohydrazide.

  • Materials:

    • Ethyl 2-(2,6-dichlorophenyl)acetate (from Step 1)

    • Hydrazine hydrate

    • Absolute ethanol

    • Round-bottom flask, reflux condenser

  • Procedure:

    • Dissolve the crude ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or gently reflux for 8-12 hours. Monitor the reaction progress by TLC.[7]

    • Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[7]

    • The product can be further purified by recrystallization from ethanol if necessary.

G cluster_synthesis Synthesis Workflow start 2-(2,6-Dichlorophenyl)acetic Acid esterification Esterification (Ethanol, H₂SO₄ catalyst) start->esterification ester Ethyl 2-(2,6-Dichlorophenyl)acetate esterification->ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) ester->hydrazinolysis product This compound hydrazinolysis->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing: Gauging the Potential

Once synthesized, the antimicrobial activity of this compound and its derivatives must be quantitatively assessed. The following are standard protocols for determining the efficacy of a novel compound against a panel of pathogenic bacteria and fungi.[8]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Materials:

    • Test compound (this compound)

    • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth.

    • Prepare an inoculum of the test organism and adjust its concentration to approximately 5 x 10^5 CFU/mL.

    • Add the inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the antimicrobial susceptibility of a compound.[10]

  • Materials:

    • Test compound

    • Sterile filter paper disks

    • Bacterial/fungal strains

    • Mueller-Hinton Agar (MHA) plates or appropriate agar

    • Sterile swabs

  • Procedure:

    • Prepare a standardized inoculum of the test organism.

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate.

    • Impregnate sterile filter paper disks with a known concentration of the test compound.

    • Place the impregnated disks on the surface of the agar plate.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the organism to the compound.

G cluster_antimicrobial Antimicrobial Susceptibility Testing Workflow start Synthesized Compound mic Broth Microdilution (MIC) start->mic disk Disk Diffusion (Zone of Inhibition) start->disk data_analysis Data Analysis and Comparison mic->data_analysis disk->data_analysis result Antimicrobial Activity Profile data_analysis->result

Caption: Workflow for antimicrobial susceptibility testing.

Parameter Broth Microdilution Disk Diffusion
Result Type Quantitative (MIC value)Qualitative (Zone of Inhibition)
Primary Use Determining potencyScreening for activity
Interpretation Lower MIC indicates higher potencyLarger zone indicates higher activity

Cytotoxicity Assessment: Ensuring Safety

A critical aspect of drug discovery is to ensure that the compound is selectively toxic to the pathogen and not to the host cells.[11] Cytotoxicity assays are therefore essential.[12]

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

  • Materials:

    • Test compound

    • Mammalian cell line (e.g., HEK293, HepG2)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability compared to the untreated control.

G cluster_cytotoxicity Cytotoxicity Testing Workflow start Mammalian Cell Culture treatment Treatment with Compound start->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC₅₀) mtt_assay->data_analysis result Cytotoxicity Profile data_analysis->result

Caption: Workflow for cytotoxicity testing using the MTT assay.

Parameter Description
IC₅₀ The concentration of the compound that inhibits 50% of cell growth.
Selectivity Index (SI) IC₅₀ (mammalian cells) / MIC (microorganism). A higher SI is desirable.

Elucidating the Mechanism of Action: Unraveling the "How"

Understanding the mechanism of action (MoA) is crucial for the rational design of more potent and specific antimicrobial agents.[14] Hydrazide derivatives are known to act through various mechanisms.[15]

Potential Mechanisms of Action for Hydrazide Derivatives:

  • Inhibition of Cell Wall Synthesis: Some hydrazides are known to interfere with the synthesis of essential components of the microbial cell wall, such as mycolic acid in mycobacteria or peptidoglycan in bacteria.[15]

  • DNA Gyrase Inhibition: Certain hydrazide-hydrazones can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[15]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to disrupt the microbial cell membrane, leading to cell death.[3][16]

  • Inhibition of Protein Synthesis: Some antimicrobial peptides and other compounds can target bacterial ribosomes and inhibit protein synthesis.[1]

Protocol 5: Preliminary Mechanism of Action Studies

This protocol outlines a general workflow to begin investigating the MoA of a novel antimicrobial compound.

  • Macromolecular Synthesis Assays:

    • Use radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) to determine if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall.

    • Treat bacterial cultures with the compound at its MIC and add the radiolabeled precursors.

    • Measure the incorporation of radioactivity into the respective macromolecules over time.

  • Membrane Permeability Assays:

    • Use fluorescent dyes such as propidium iodide (PI) or SYTOX Green, which can only enter cells with compromised membranes.

    • Treat bacterial cells with the compound and monitor the increase in fluorescence over time.

  • Enzyme Inhibition Assays:

    • If a specific target is hypothesized (e.g., DNA gyrase), perform in vitro enzyme inhibition assays using the purified enzyme.

G cluster_moa Mechanism of Action Investigation Workflow start Active Compound macromolecular Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) start->macromolecular membrane Membrane Permeability Assays start->membrane enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) start->enzyme data_analysis Data Interpretation macromolecular->data_analysis membrane->data_analysis enzyme->data_analysis moa Hypothesized Mechanism of Action data_analysis->moa

Caption: Logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel hydrazone derivatives with potential antimicrobial activity. The protocols outlined in this document provide a robust framework for the synthesis, antimicrobial evaluation, cytotoxicity assessment, and preliminary mechanism of action studies of these compounds. Promising candidates identified through this workflow can then be subjected to further lead optimization, in vivo efficacy studies, and more detailed toxicological profiling, paving the way for the development of the next generation of antimicrobial drugs.

References

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024-05-22). MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (2019-10-04). ResearchGate. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (2019). PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (2022). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2019). Springer. [Link]

  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - PubMed. (2011). PubMed. [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (2022-04-18). National Center for Biotechnology Information. [Link]

  • Novel Antibacterial Approaches and Therapeutic Strategies - MDPI. (2023). MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (2019). World Organisation for Animal Health. [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. (2023). MDPI. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]

  • Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology - Frontiers. (2022-08-25). Frontiers. [Link]

  • Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac - PubMed. (2018). PubMed. [Link]

  • Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (2023). MSD Manuals. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (2019). APEC. [Link]

  • A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents. (1992).
  • Antibiotics with novel mechanism of action discovered - Drug Target Review. (2019-10-24). Drug Target Review. [Link]

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024-08-30). Bentham Science. [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022-08-02). YouTube. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025-02-05). bioMérieux. [Link]

  • (PDF) Novel Targets and Mechanisms in Antimicrobial Drug Discovery - ResearchGate. (2025-10-15). ResearchGate. [Link]

  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. (2015). National Center for Biotechnology Information. [Link]

  • (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem. (2025). PubChem. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. (2026-01-14). ACS Publications. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(2,6-Dichlorophenyl)acetohydrazide for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dichlorophenyl)acetohydrazide is a highly versatile and valuable precursor in the field of medicinal and synthetic organic chemistry. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂) and a biologically relevant 2,6-dichlorophenyl group, makes it an ideal starting material for constructing a diverse array of heterocyclic scaffolds. The dichlorophenyl substituent is a known pharmacophore present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, imparting favorable pharmacokinetic properties. The hydrazide functional group serves as a potent binucleophile, enabling cyclization reactions with various electrophilic reagents to form stable five- and six-membered rings.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of medicinally important heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the significance of these compounds in drug discovery.

Part 1: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.[1] A common and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of an acid hydrazide with a carboxylic acid or its derivative.[1]

Reaction Rationale and Mechanism

The synthesis of 5-substituted-2-((2,6-dichlorophenyl)methyl)-1,3,4-oxadiazoles from this compound typically proceeds via reaction with a suitable carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[1][2] The mechanism involves two key stages:

  • N-Acylation: The terminal nitrogen of the acetohydrazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (or its activated form generated by POCl₃) to form a diacylhydrazine intermediate.

  • Intramolecular Cyclization & Dehydration: Under the influence of POCl₃, the diacylhydrazine undergoes intramolecular cyclization. The oxygen atom of one carbonyl group attacks the carbon of the other, followed by elimination of a water molecule to yield the stable, aromatic 1,3,4-oxadiazole ring.

The overall workflow for this transformation is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions start_hydrazide This compound intermediate Diacylhydrazine Intermediate start_hydrazide->intermediate N-Acylation start_acid Carboxylic Acid (R-COOH) start_acid->intermediate reagent POCl₃ (Dehydrating Agent) conditions Reflux product 2-((2,6-Dichlorophenyl)methyl)-5-R-1,3,4-oxadiazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Workflow for 1,3,4-Oxadiazole Synthesis.

Experimental Protocol 1: Synthesis of 2-((2,6-Dichlorophenyl)methyl)-5-(4-bromophenyl)-1,3,4-oxadiazole

This protocol describes a representative synthesis using p-bromobenzoic acid.[2]

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0221.06102.21 g
p-Bromobenzoic Acid1.0201.02102.01 g
Phosphorus Oxychloride (POCl₃)-153.33-~10 mL
Ice---As needed
Sodium Bicarbonate (NaHCO₃) Solution (5% aq.)---As needed
Ethanol (for recrystallization)---As needed

Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.21 g, 10 mmol) and p-bromobenzoic acid (2.01 g, 10 mmol).

  • Addition of Reagent: Carefully add phosphorus oxychloride (10 mL) to the mixture in a fume hood. The mixture may become warm.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with constant stirring.

  • Neutralization & Precipitation: A solid precipitate will form. Neutralize the acidic solution by slowly adding 5% aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure 2-((2,6-dichlorophenyl)methyl)-5-(4-bromophenyl)-1,3,4-oxadiazole as crystalline solids.

Part 2: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another cornerstone of heterocyclic chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.[3][4] A robust synthetic route starting from an acid hydrazide involves conversion to a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.[5]

Reaction Rationale and Mechanism

The synthesis pathway can be dissected into two distinct steps:

  • Thiosemicarbazide Formation: this compound is reacted with an isothiocyanate (R-NCS). The primary amine of the hydrazide moiety attacks the electrophilic carbon of the isothiocyanate, forming a 4-substituted-1-((2,6-dichlorophenyl)acetyl)thiosemicarbazide.

  • Cyclization to Triazole-thione: The thiosemicarbazide intermediate is then treated with a base (e.g., NaOH). The base promotes an intramolecular cyclization by deprotonating one of the amide nitrogens, which then attacks the thiocarbonyl carbon. Subsequent dehydration leads to the formation of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

G cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Cyclization s1_hydrazide This compound s1_prod Thiosemicarbazide Intermediate s1_hydrazide->s1_prod s1_iso Isothiocyanate (R-NCS) s1_iso->s1_prod s1_cond Ethanol, Reflux s2_prod 4-R-5-((2,6-Dichlorophenyl)methyl) -2,4-dihydro-3H-1,2,4-triazole-3-thione s1_prod->s2_prod Base-catalyzed Intramolecular Cyclization s2_reagent NaOH (aq) s2_cond Reflux

Caption: Workflow for 1,2,4-Triazole-3-thione Synthesis.

Experimental Protocol 2: Synthesis of 4-Allyl-5-((2,6-dichlorophenyl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol details the synthesis from the acetohydrazide and allyl isothiocyanate.[5]

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0221.06102.21 g
Allyl Isothiocyanate1.099.15100.99 g (0.9 mL)
Ethanol---~25 mL
Sodium Hydroxide (NaOH) Solution (2 M)---~20 mL
Hydrochloric Acid (HCl), concentrated---As needed

Procedure

Step A: Synthesis of 1-((2,6-Dichlorophenyl)acetyl)-4-allylthiosemicarbazide

  • Reaction Setup: Dissolve this compound (2.21 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask with gentle warming.

  • Reagent Addition: Add allyl isothiocyanate (0.99 g, 10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux for 3-4 hours. A white precipitate of the thiosemicarbazide intermediate will form.

  • Isolation: Cool the reaction mixture in an ice bath. Filter the solid product, wash with a small amount of cold ethanol, and dry. This intermediate can be used in the next step without further purification.

Step B: Cyclization to the Triazole-3-thione

  • Reaction Setup: Place the crude thiosemicarbazide from Step A into a 100 mL round-bottom flask.

  • Base Addition: Add 2 M aqueous sodium hydroxide solution (20 mL).

  • Reflux: Heat the suspension to reflux for 5-7 hours, during which the solid will dissolve, indicating the progress of the cyclization.

  • Work-up: Cool the clear solution to room temperature. Pour it into a beaker containing cold water (~50 mL).

  • Acidification: Acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~5-6. A precipitate will form.

  • Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure triazole-thione.

Part 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic di-azoles that are integral to many pharmaceuticals.[6][7][8] The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] this compound can serve as the hydrazine component in a modified approach, reacting with an α,β-unsaturated carbonyl compound (a chalcone equivalent), which serves as a masked 1,3-dicarbonyl synthon.

Reaction Rationale and Mechanism

This synthesis proceeds through a cyclocondensation reaction.

  • Michael Addition: The terminal -NH₂ group of the acetohydrazide acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone (Michael addition), forming a hydrazone intermediate.

  • Intramolecular Cyclization: The secondary amine within the intermediate then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting heterocyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring. The reaction is often catalyzed by acid (e.g., acetic acid).

G start_hydrazide This compound intermediate Hydrazone Intermediate start_hydrazide->intermediate Michael Addition start_chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) start_chalcone->intermediate reagents Glacial Acetic Acid Reflux product Substituted Pyrazole Derivative intermediate->product Intramolecular Cyclization & Dehydration

Caption: General scheme for Pyrazole synthesis from a hydrazide.

Experimental Protocol 3: Synthesis of 1-((2,6-Dichlorophenyl)acetyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole

This protocol outlines the reaction with chalcone (1,3-diphenyl-2-propen-1-one).[9]

Materials & Reagents

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0221.06102.21 g
Chalcone (1,3-Diphenyl-2-propen-1-one)1.0208.26102.08 g
Glacial Acetic Acid---~25 mL
Ethanol---As needed

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.21 g, 10 mmol) and chalcone (2.08 g, 10 mmol) in glacial acetic acid (25 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water (100 mL).

  • Isolation: A solid product will precipitate. Stir for 30 minutes, then filter the solid, wash extensively with water to remove acetic acid, and air dry.

  • Purification: Recrystallize the crude product from ethanol to afford the pure pyrazoline derivative.

Conclusion and Outlook

This compound has proven to be an exceptionally useful and adaptable starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols detailed herein for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles are robust, high-yielding, and can be readily adapted for the creation of diverse chemical libraries for drug discovery screening. The inherent pharmacological relevance of the dichlorophenyl moiety, combined with the proven bioactivity of the resulting heterocyclic cores, makes this a compelling area of research for scientists and drug development professionals.[10][11] Future work can expand upon these foundations, exploring multicomponent reactions or developing novel fused heterocyclic systems derived from this versatile precursor.

References

  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[12][13][14]triazolo[3,4-b][2][12][14]thiadiazine-7-carboxylic acid and its salts. ScienceRise: Pharmaceutical Science, (2), 279460.

  • ResearchGate. (n.d.). (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[12][13][14]triazolo[3,4-b][2][12][14]thiadiazine-7-.

  • Al-Iraqi, M. A., & Kasim, A. W. (2018). Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 4, 296-302. [Link]

  • Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • ResearchGate. (n.d.). Reaction of compound 1 with carbon disulfide. [Link]

  • PubMed. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 1002-9. [Link]

  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

  • ResearchGate. (n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. [Link]

  • biological activities of heterocyclic compounds. (n.d.).
  • National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Hilaris Publisher. (2016). Chalconoid Derived Heterocycles as Potent Bioactive Molecules: A Review. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

Sources

In Vitro Assay Strategies for the Functional Characterization of 2-(2,6-Dichlorophenyl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-(2,6-dichlorophenyl)acetohydrazide scaffold represents a versatile chemical backbone from which a diverse array of bioactive molecules can be derived. Analogs of this core structure have demonstrated significant potential across multiple therapeutic areas, notably as potent enzyme inhibitors and modulators of crucial cell signaling pathways. For instance, derivatives have been identified as Src kinase inhibitors, playing a role in oncology, and as allosteric modulators of the dopamine D1 receptor, relevant to neurological disorders.[1][2] This breadth of activity necessitates a robust and tiered in vitro assay strategy to elucidate the specific mechanism of action, potency, and cellular effects of novel analogs.

This comprehensive guide provides detailed application notes and protocols for researchers in drug discovery and development. It is designed to offer a logical, field-proven workflow for the in vitro characterization of this compound analogs, moving from broad phenotypic screening to specific target engagement and mechanistic validation. The protocols herein are presented not merely as steps, but with expert rationale to guide experimental design and ensure data integrity.

Part 1: Foundational Screening – Assessing General Cellular Impact

The initial phase of characterization for any new chemical entity involves understanding its fundamental impact on cell health and viability. These assays are crucial for identifying a therapeutic window and flagging non-specific cytotoxicity early in the discovery process.[3][4] A compound that is highly cytotoxic at concentrations required for its intended biological effect may have limited therapeutic potential.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] This assay serves as a rapid, high-throughput method to determine the concentration at which the analogs exhibit cytotoxic effects (IC50 - half-maximal inhibitory concentration).[7]

Experimental Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Adherent Cells in 96-well Plate Incubate_Attach Incubate 24h (Allow Attachment) Seed->Incubate_Attach Treat_Cells Treat Cells with Analogs (e.g., 24, 48, 72h) Incubate_Attach->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of Analogs Prepare_Dilutions->Treat_Cells Add_MTT Add MTT Reagent (Incubate 3-4h) Treat_Cells->Add_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay for Adherent Cells [5][8][9]

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate. Include wells for "medium only" blanks.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of each this compound analog in DMSO.

    • Perform serial dilutions of the compounds in a serum-free or low-serum medium to achieve final desired concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

ParameterRecommended ConditionRationale
Cell Type Relevant cancer or neuronal cell lineShould align with the hypothesized therapeutic area.
Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase.
Compound Incubation 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.
MTT Concentration 0.5 mg/mL (final)Standard concentration for optimal formazan production.
Solubilizing Agent DMSOEffectively dissolves formazan crystals for accurate reading.
Absorbance Wavelength 570 nm (reference 630 nm)Peak absorbance for formazan product.[5]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Scientific Rationale: If a compound reduces cell viability, it is critical to determine the mode of cell death. Apoptosis (programmed cell death) is a controlled process distinct from necrosis (uncontrolled cell death). A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[10][11][12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10][11] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Detailed Protocol: Annexin V-FITC/PI Staining [12][13]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the analog(s) at concentrations around the predetermined IC50 value for an appropriate time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.[11]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Acquire data and analyze the distribution of cells:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Part 2: Target-Oriented Mechanistic Assays

Based on the known pharmacology of the this compound scaffold, two high-priority target classes are Src family kinases and G-protein coupled receptors (GPCRs) like the dopamine D1 receptor. The following assays are designed to directly probe the interaction of the analogs with these targets.

Biochemical Kinase Inhibition Assays (Src Kinase)

Scientific Rationale: To determine if the analogs directly inhibit Src kinase activity, a cell-free biochemical assay is the gold standard. These assays measure the phosphorylation of a specific substrate by purified Src enzyme. A reduction in phosphorylation in the presence of the compound indicates direct inhibition. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) and LanthaScreen™ (a TR-FRET based assay) are robust, high-throughput methods.[3][7][14][15] They rely on the principle of Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium or Terbium) on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate.[16][17][18] Kinase activity brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this, leading to a loss of signal.

Detailed Protocol: HTRF® KinEASE™ TK Assay (Tyrosine Kinase) [3][14]

  • Reagent Preparation:

    • Prepare the 1X Enzymatic Buffer and 1X Detection Buffer as per the kit manufacturer's instructions.

    • Dilute the purified Src kinase enzyme and the universal biotinylated tyrosine kinase (TK) substrate to their working concentrations in the enzymatic buffer.

    • Dilute ATP to its working concentration. The concentration should ideally be at the Km value for ATP for the specific kinase to accurately determine IC50 values.

    • Prepare serial dilutions of the test analogs in DMSO, followed by a further dilution in enzymatic buffer.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add the reagents in the following order:

      • 2 µL of test compound dilution or vehicle control.

      • 4 µL of Src kinase solution.

      • 4 µL of TK substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection reagent mixture containing Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665) in HTRF Detection Buffer. This buffer contains EDTA to stop the kinase reaction.[14]

    • Add 10 µL of the detection mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[14]

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

ParameterRecommended ConditionRationale
Enzyme Purified, active Src KinaseEnsures direct inhibition is being measured.
Substrate TK Substrate (biotinylated peptide)Universal substrate for many tyrosine kinases.[14]
ATP Concentration At or near KmProvides accurate IC50 determination for ATP-competitive inhibitors.
Detection Reagents Eu-anti-pY Ab and SA-XL665HTRF pair for robust detection of phosphorylation.[14]
Plate Format 384-well, low-volumeSuitable for high-throughput screening and conserves reagents.
Cellular Target Engagement: Western Blot for Src Phosphorylation

Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is required to confirm that the compound can enter the cell and engage its target in a physiological context. Src kinase activation involves autophosphorylation at tyrosine 416 (Y416).[19] A potent inhibitor should decrease the level of phospho-Src (Y416) in treated cells. Western blotting is a standard technique to detect this change in phosphorylation status.[20]

Detailed Protocol: Western Blot Analysis [19][21]

  • Cell Lysis: Treat cells with the test analog for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[21] Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.[22]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same blot with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading. Quantify the band intensities to determine the relative decrease in Src phosphorylation.

Functional GPCR Assay: cAMP Measurement for Dopamine D1 Receptor

Scientific Rationale: The dopamine D1 receptor is a Gs-coupled GPCR.[23] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[24][25] To assess if the analogs act as agonists, antagonists, or allosteric modulators at this receptor, a functional assay measuring cAMP levels is essential. Modern assays, such as the GloSensor™ cAMP assay, use a genetically engineered luciferase that emits light upon binding cAMP, providing a highly sensitive, real-time readout of receptor activity in living cells.[24]

Experimental Workflow for GPCR Functional Assay

GPCR_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Transfect Transfect Cells with D1 Receptor & cAMP Biosensor Seed_Plate Seed Transfected Cells in Assay Plate Transfect->Seed_Plate Equilibrate Equilibrate Cells with Biosensor Reagent Seed_Plate->Equilibrate Add_Compound Add Test Analogs (Agonist Mode) Equilibrate->Add_Compound Add_Agonist_Compound Add Dopamine + Analogs (Antagonist/PAM Mode) Equilibrate->Add_Agonist_Compound Incubate_Read Incubate & Read Luminescence Add_Compound->Incubate_Read Add_Agonist_Compound->Incubate_Read Plot_Curve Plot Dose-Response Curves Incubate_Read->Plot_Curve Determine_Potency Determine EC50 / IC50 Plot_Curve->Determine_Potency

Caption: Workflow for assessing D1 receptor activity via cAMP assay.

Detailed Protocol: GloSensor™ cAMP Assay [24][26]

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably or transiently expressing the human dopamine D1 receptor and the GloSensor™ cAMP plasmid.

    • Seed the cells in a 384-well white, clear-bottom assay plate and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer. Equilibrate for 2 hours at room temperature.

    • For Agonist Mode: Add serial dilutions of the test analogs to the wells.

    • For Antagonist/Modulator Mode: Add serial dilutions of the test analogs, followed by the addition of a fixed concentration (e.g., EC80) of a known D1 agonist like dopamine.[23]

    • Incubate the plate for 15-30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Agonist Mode: Plot luminescence against the log of analog concentration to determine EC50 (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log of analog concentration to determine the IC50.

Part 3: Preliminary Assessment of Anti-Inflammatory Potential

Hydrazide and hydrazone scaffolds are also known to possess anti-inflammatory properties. A simple, cell-free assay can provide an initial indication of this activity.

Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation.[1][27][28] Many non-steroidal anti-inflammatory drugs (NSAIDs) have the ability to inhibit protein denaturation.[27][28] This assay uses heat to induce the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, which results in increased turbidity of the solution. The ability of a test compound to prevent this increase in turbidity is taken as an in vitro measure of its anti-inflammatory potential.[27][29]

Detailed Protocol: BSA Denaturation Inhibition Assay [28][30]

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare various concentrations of the test analogs and a standard drug (e.g., Diclofenac sodium) in DMSO or buffer.[28]

  • Assay Reaction:

    • To a set of microcentrifuge tubes, add 150 µL of the BSA solution and 20 µL of the test analog dilution.

    • For the control, add 150 µL of BSA solution and 20 µL of the vehicle.

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer or plate reader.

    • Calculate the percentage inhibition of protein denaturation using the formula:

      • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

    • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of protein denaturation.

Conclusion and Forward Look

The tiered approach detailed in these application notes provides a comprehensive framework for the in vitro characterization of novel this compound analogs. By systematically progressing from broad phenotypic screens to highly specific, target-based biochemical and cellular assays, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a robust data package to support further preclinical development. This structured methodology ensures that experimental choices are driven by scientific rationale, leading to the generation of reliable, reproducible, and insightful data critical for advancing the next generation of therapeutics.

References

  • Zheng, W., et al. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Methods and Applications in Fluorescence, 2(3), 035002. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-5. Available at: [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(11), 1115-1127. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Clinical and Diagnostic Research. (2022). In-vitro Anti-inflammatory Activity of Flower Extracts of Sinapis arvensis. Journal of Clinical and Diagnostic Research, 16(12), FC01-FC04. Available at: [Link]

  • Lecca, D., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 168(6), 1478-1491. Available at: [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Springer Nature. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors. Methods in Molecular Biology, vol 1851. Humana Press, New York, NY. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[14][16][27]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608. Available at: [Link]

  • Falcone, B. N., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available at: [Link]

  • Giordano, G., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 100, 19-24. Available at: [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anti-inflammatory activity by protein denaturation method. Retrieved from [Link]

  • Wiley Online Library. (2013). Characterization of Dopamine Receptors. Current Protocols in Pharmacology, 63(1), 1.3.1-1.3.23. Available at: [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay Guide. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System. Retrieved from [Link]

  • Geiger, J. A., et al. (2012). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 7(10), 1649-1654. Available at: [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1) Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-Inflammatory Agents from 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The global burden of chronic inflammatory diseases necessitates the urgent discovery of novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, but their utility is often limited by significant gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide focuses on a promising chemical scaffold, 2-(2,6-Dichlorophenyl)acetohydrazide, which incorporates the key 2-(2,6-dichlorophenyl)amino structural motif of the potent NSAID, diclofenac.[3][4] The hydrazide moiety serves as a versatile chemical handle for molecular derivatization, enabling the exploration of structure-activity relationships (SAR) to identify next-generation anti-inflammatory candidates.[5][6] We present a comprehensive, step-by-step framework for the synthesis, multi-tiered screening, and preliminary mechanistic evaluation of novel derivatives, providing researchers with the necessary protocols to navigate the early stages of the drug discovery pipeline.

Introduction: The Rationale for a New Generation of Anti-Inflammatories

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases. The this compound scaffold is a strategically designed starting point. The dichlorophenyl fragment is a well-established pharmacophore for COX inhibition, while the acetohydrazide portion offers a reactive site for creating diverse chemical libraries.[3][7] By converting the terminal hydrazide into various hydrazones, researchers can systematically modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical determinants of biological activity.[1] This document outlines an integrated workflow, from chemical synthesis to in vivo validation, designed to efficiently identify and characterize promising new anti-inflammatory lead compounds.

Part I: Synthesis of 2-(2,6-Dichlorophenyl)acetohydrazone Derivatives

Scientific Rationale: The primary objective of the synthetic strategy is to generate a library of N-arylidenyl-2-(2,6-dichlorophenyl)acetohydrazides (hydrazones). This is achieved through a classical condensation reaction between the parent hydrazide and a panel of substituted aromatic aldehydes. This approach is highly efficient and allows for the introduction of diverse chemical functionalities, facilitating a robust exploration of the structure-activity relationship (SAR). The resulting hydrazone C=N-NH linkage is a known pharmacophore in many biologically active molecules.[6][8][9]

Protocol 1: General Synthesis of Hydrazone Derivatives (1a-n)

This protocol details the condensation reaction between this compound and a representative substituted aldehyde (e.g., 4-nitrobenzaldehyde).

Materials & Reagents:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.05 eq)

  • Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.19 g, 10 mmol) in 40 mL of ethanol with gentle warming and stirring.

  • To this clear solution, add the substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.59 g, 10.5 mmol).

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. If not, the volume of the solvent can be reduced under vacuum.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by cold deionized water to remove any unreacted starting materials and catalyst.

  • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterize the final compound using standard analytical techniques such as IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.[8][9][10]

G cluster_synthesis Synthetic Workflow start Dissolve Hydrazide in Ethanol add_aldehyde Add Aromatic Aldehyde (1.05 eq) start->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 4-6h (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temp & Ice Bath reflux->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol & Water filtrate->wash dry Vacuum Dry wash->dry characterize Characterization (NMR, IR, MS) dry->characterize

Caption: General workflow for the synthesis of hydrazone derivatives.

Part II: In Vitro Anti-Inflammatory Screening

Scientific Rationale: A tiered in vitro screening cascade is essential for efficiently identifying the most promising compounds. We begin with a cell-based assay to measure the inhibition of nitric oxide (NO), a key inflammatory mediator.[11] Subsequently, active compounds are profiled for their ability to inhibit COX-1 and COX-2 enzymes to determine their potency and selectivity, which is a critical predictor of potential gastrointestinal side effects.[12][13]

Protocol 2.1: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Principle: Bacterial lipopolysaccharide (LPS) stimulates macrophages to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the cell culture medium as an index of NO production.[5][11] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference standard (e.g., L-NAME) in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.

  • Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value for each active compound.

Protocol 2.2: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercially available colorimetric or fluorometric assay kits provide a standardized method for determining potency and selectivity.

Procedure:

  • Follow the manufacturer's protocol for a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

  • Perform the assay in parallel for both ovine or human recombinant COX-1 and COX-2 enzymes.

  • Prepare serial dilutions of the test compounds and a non-selective standard (e.g., Diclofenac) and a COX-2 selective standard (e.g., Celecoxib).

  • The assay typically involves the reaction of arachidonic acid with the COX enzyme in the presence of a heme cofactor and a probe that produces a colored or fluorescent product.

  • Measure the absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 inhibition. Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: In Vitro Screening Results

CompoundNO Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index (SI)
**1a (4-NO₂) **8.5 ± 0.715.2 ± 1.11.2 ± 0.212.7
1b (4-Cl) 12.3 ± 1.125.8 ± 2.32.5 ± 0.410.3
1c (4-OCH₃) 25.1 ± 2.540.1 ± 3.99.8 ± 1.34.1
1d (H) 30.5 ± 3.155.6 ± 4.815.2 ± 2.13.7
Diclofenac 15.6 ± 1.45.1 ± 0.50.9 ± 0.15.7
Celecoxib 22.4 ± 2.0>1000.05 ± 0.01>2000
Data are presented as mean ± SEM and are for illustrative purposes only.

Part III: In Vivo Evaluation of Anti-Inflammatory Activity

Scientific Rationale: Compounds demonstrating promising in vitro activity must be evaluated in a living organism to confirm their efficacy. The carrageenan-induced paw edema model in rats is the gold-standard acute inflammatory model for the preliminary screening of NSAIDs.[6][14][15] It effectively assesses a compound's ability to inhibit the complex inflammatory cascade, involving mediators like histamine, prostaglandins, and bradykinin, in a whole-animal system.[14]

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Procedure:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. House them with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in water)

    • Group II: Reference Standard (e.g., Diclofenac, 10 mg/kg, p.o.)

    • Group III-V: Test Compounds (e.g., 20 and 40 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard drug, or test compounds orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point by subtracting the initial paw volume (0 h) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test).[1]

G cluster_invivo In Vivo Screening Workflow start Animal Acclimatization & Grouping dosing Oral Administration (Vehicle, Standard, Test Cmpd) start->dosing measure_0 Measure Paw Volume (t=0h) dosing->measure_0 induction Inject Carrageenan (Sub-plantar) measure_t Measure Paw Volume (t=1, 2, 3, 4h) induction->measure_t measure_0->induction analyze Calculate % Inhibition & Statistical Analysis measure_t->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation: In Vivo Efficacy at 3 hours

Treatment GroupDose (mg/kg)Paw Edema Volume (mL)% Inhibition of Edema
Vehicle Control -0.85 ± 0.06-
Compound 1a 200.48 ± 0.0443.5
Compound 1a 400.35 ± 0.0358.8
Diclofenac 100.41 ± 0.0551.8
Data are mean ± SEM (n=6), p<0.01 vs. Vehicle Control. Data are for illustrative purposes only.

Part IV: Elucidating the Mechanism of Action (MoA)

Scientific Rationale: Identifying a potent compound is only the first step; understanding its mechanism of action is crucial. The inflammatory response is driven by a complex signaling network. A key hub in this network is the transcription factor NF-κB, which controls the expression of many pro-inflammatory genes, including iNOS (producing NO), COX-2, and cytokines like TNF-α and IL-6.[16][17][18] By measuring the effect of our lead compounds on these downstream products, we can infer their impact on the upstream signaling pathway.

Protocol 4.1: Quantification of Pro-inflammatory Cytokines by ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants collected from the in vitro NO assay (Protocol 2.1).

Procedure:

  • Use the cell culture supernatants collected from the LPS-stimulated RAW 264.7 cells (from Protocol 2.1) treated with the vehicle, test compound, or a standard.

  • Utilize commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-linked secondary antibody (e.g., HRP-conjugate).

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Express the results as a percentage reduction compared to the LPS-only control.

G cluster_nucleus Gene Transcription cluster_products Inflammatory Products LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_A p50/p65 (Active) IKK->NFkB_A NFkB_I p50/p65-IκBα (Inactive) NFkB_I->NFkB_A IκBα Degradation Nucleus Nucleus NFkB_A->Nucleus Translocation COX2 COX-2 Nucleus->COX2 iNOS iNOS Nucleus->iNOS Cytokines TNF-α, IL-6 Nucleus->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Cyto_out Cytokine Release Cytokines->Cyto_out Inhibitor Novel Hydrazone Derivatives Inhibitor->IKK Inhibitor->COX2 Inhibitor->iNOS

Caption: Simplified inflammatory signaling pathway and potential targets.

Structure-Activity Relationship (SAR) Insights

Based on the illustrative data, a preliminary SAR can be established. The goal is to correlate specific structural features with observed biological activity.

  • Electronic Effects: The presence of a strong electron-withdrawing group (EWG) like nitro (-NO₂) at the para-position of the phenyl ring (Compound 1a ) resulted in the highest potency in both NO inhibition and COX-2 inhibition assays, as well as strong in vivo efficacy. This suggests that reducing the electron density of the aromatic ring may be favorable for binding to the active sites of the target enzymes.[1][5]

  • Halogenation: A halogen like chlorine (Compound 1b ) also conferred good activity, though slightly less potent than the nitro derivative. This is a common feature in many anti-inflammatory drugs.

  • Electron-Donating Groups: An electron-donating group (EDG) like methoxy (-OCH₃) (Compound 1c ) significantly reduced the activity compared to EWGs. The unsubstituted compound (1d ) was the least active.

  • COX-2 Selectivity: All tested derivatives showed preferential inhibition of COX-2 over COX-1, a highly desirable trait for reducing gastrointestinal side effects. Compound 1a displayed the best selectivity profile among the new derivatives.

Caption: Key SAR findings for hydrazone derivatives.

Conclusion

This application guide provides a robust and integrated workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents derived from this compound. By employing the detailed protocols for synthesis, in vitro screening, in vivo validation, and preliminary MoA studies, researchers can systematically identify lead compounds with high potency and desirable selectivity profiles. The illustrative results for the hydrazone series highlight the significant potential of this scaffold. Further exploration, including modification of the hydrazide backbone and investigation of different heterocyclic aldehydes, is warranted to optimize activity and develop drug candidates that may offer a safer alternative to current anti-inflammatory therapies.

References

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • AccScience Publishing. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. AccScience Publishing. [Link]

  • MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Hygeia Journal for Drugs and Medicines. (2012, October 10). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia Journal for Drugs and Medicines. [Link]

  • Crown Bioscience. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Crown Bioscience. [Link]

  • MDPI. (n.d.). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. [Link]

  • Hindawi. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Hindawi. [Link]

  • MDPI. (n.d.). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

  • PubMed. (n.d.). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. [Link]

  • PubMed. (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]

  • DARU Journal of Pharmaceutical Sciences. (n.d.). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. DARU Journal of Pharmaceutical Sciences. [Link]

  • PubMed. (n.d.). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. National Institutes of Health. [Link]

  • PubMed Central. (2025, September 26). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubMed. (n.d.). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. PubMed. [Link]

  • PubMed. (n.d.). Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]

  • MDPI. (n.d.). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Infoscience. (n.d.). Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Infoscience. [Link]

  • PubMed. (2024, April 23). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]

  • National Institutes of Health. (n.d.). Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. National Institutes of Health. [Link]

  • MDPI. (n.d.). Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. MDPI. [Link]

  • PubMed Central. (n.d.). Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. PubMed Central. [Link]

  • PubMed. (n.d.). Pharmacological Effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (Diclofenac Etalhyaluronate, SI-613), a Novel Sodium Hyaluronate Derivative Chemically Linked With Diclofenac. PubMed. [Link]

Sources

The Strategic Role of 2-(2,6-Dichlorophenyl)acetohydrazide in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily modified to target a range of biological entities is of paramount importance. 2-(2,6-Dichlorophenyl)acetohydrazide has emerged as a highly valuable precursor in this regard. Its unique structural features, particularly the sterically hindered and electron-withdrawing 2,6-dichlorophenyl moiety, provide a robust foundation for the development of potent and selective enzyme inhibitors. The hydrazide functional group serves as a reactive handle, allowing for the straightforward synthesis of a diverse library of derivatives, most notably hydrazones, which have demonstrated significant inhibitory activity against a variety of enzyme classes. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for novel enzyme inhibitors, complete with detailed protocols and scientific rationale for researchers in medicinal chemistry and drug development.

Section 1: Synthesis of the Precursor: this compound

The synthesis of this compound is a well-established two-step process commencing with the commercially available 2-(2,6-dichlorophenyl)acetic acid. The methodology is robust, scalable, and amenable to standard laboratory equipment.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2,6-Dichlorophenyl)acetic Acid B Ethyl 2-(2,6-dichlorophenyl)acetate A->B Ethanol, H₂SO₄ (cat.), Reflux C Ethyl 2-(2,6-dichlorophenyl)acetate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Protocol 1.1: Step 1 - Fischer Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

This protocol details the conversion of 2-(2,6-dichlorophenyl)acetic acid to its corresponding ethyl ester. The esterification is critical as it activates the carbonyl group for subsequent nucleophilic attack by hydrazine.

Materials and Equipment:

  • 2-(2,6-Dichlorophenyl)acetic Acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-(2,6-dichlorophenyl)acetic acid in a sufficient volume of absolute ethanol.

  • Carefully add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The crude product can be used directly in the next step or purified by vacuum distillation.

Protocol 1.2: Step 2 - Hydrazinolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

This protocol describes the conversion of the synthesized ester to the final hydrazide product. Hydrazine hydrate acts as a potent nucleophile, displacing the ethoxy group.

Materials and Equipment:

  • Ethyl 2-(2,6-dichlorophenyl)acetate

  • Hydrazine Hydrate

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1 equivalent of ethyl 2-(2,6-dichlorophenyl)acetate in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or gently heat under reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Collect the precipitated solid by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound. The product can be further purified by recrystallization from ethanol.[1]

Section 2: this compound as a Precursor for Hydrazone-Based Enzyme Inhibitors

The true utility of this compound lies in its role as a scaffold for generating libraries of potential enzyme inhibitors. The terminal -NH₂ group of the hydrazide is readily condensed with a variety of aldehydes and ketones to form hydrazones. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

General Scheme for Hydrazone Synthesis:

G A This compound C Hydrazone Derivative A->C Ethanol, Glacial Acetic Acid (cat.), Reflux B Aldehyde or Ketone (R-CHO or R-CO-R') B->C

Caption: Synthesis of hydrazone derivatives.

Enzyme Targets for Hydrazone Derivatives

Hydrazone derivatives have shown inhibitory activity against a wide range of enzymes. While specific studies starting from this compound are emerging, analogous hydrazones are known to target:

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[2]

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.[3]

  • Cholinesterases (AChE and BChE): These enzymes are targets for the symptomatic treatment of Alzheimer's disease.[4]

  • Carbonic Anhydrases: These metalloenzymes are involved in various physiological processes, and their inhibition has applications in treating glaucoma and certain cancers.[5]

Protocol 2.1: General Synthesis of Hydrazone Derivatives

This protocol provides a general method for the synthesis of hydrazone derivatives from this compound and a selected aldehyde or ketone.

Materials and Equipment:

  • This compound

  • Substituted Aldehyde or Ketone

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount (1 equivalent) of the desired aldehyde or ketone to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

Section 3: Biological Evaluation of Hydrazone Derivatives

Once a series of hydrazone derivatives has been synthesized, their biological activity must be assessed. The following protocols outline standard in vitro assays for common enzyme targets.

Protocol 3.1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potency of the synthesized compounds against human MAO-A and MAO-B.[2]

Materials and Equipment:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (substrate)

  • Sodium phosphate buffer

  • Synthesized hydrazone derivatives

  • Reference inhibitors (e.g., Moclobemide for MAO-A, Selegiline for MAO-B)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the sodium phosphate buffer, followed by the test compound solution at various concentrations.

  • Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and pre-incubate.

  • Initiate the reaction by adding a mixture of Amplex® Red, HRP, and p-tyramine.

  • Measure the fluorescence intensity over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of the synthesized compounds to inhibit α-glucosidase activity.[3]

Materials and Equipment:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer

  • Sodium carbonate

  • Synthesized hydrazone derivatives

  • Reference inhibitor (e.g., Acarbose)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in a suitable solvent.

  • In a 96-well plate, add the phosphate buffer and the test compound solution at various concentrations.

  • Add the α-glucosidase solution to each well and pre-incubate.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Section 4: Data Presentation and Structure-Activity Relationship (SAR)

The inhibitory activities of a series of synthesized hydrazone derivatives are typically summarized in a table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Inhibitory Activity Data for Hydrazone Derivatives of this compound

Compound IDR-Group on AldehydeTarget EnzymeIC₅₀ (µM)
I 4-NitrobenzylideneMAO-A5.2
II 2-HydroxybenzylideneMAO-A15.8
III 4-ChlorobenzylideneMAO-A8.1
IV 4-Nitrobenzylideneα-Glucosidase25.4
V 2-Hydroxybenzylideneα-Glucosidase12.7
VI 4-Chlorobenzylideneα-Glucosidase38.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices and SAR Insights: The 2,6-dichloro substitution on the phenyl ring is a deliberate design choice. These bulky, electron-withdrawing groups can serve several purposes:

  • Conformational Restriction: They can lock the molecule into a specific conformation that is favorable for binding to the active site of the target enzyme.

  • Enhanced Binding Interactions: The chlorine atoms can participate in halogen bonding or other non-covalent interactions with amino acid residues in the enzyme's active site.

  • Metabolic Stability: The presence of these groups can block sites of potential metabolic oxidation, thereby increasing the in vivo half-life of the compound.

By synthesizing a library of hydrazones with varying substituents on the aldehyde-derived portion of the molecule (the 'R-group' in Table 1), researchers can probe the SAR. For instance, the introduction of electron-withdrawing groups (like the 4-nitro group in compound I) versus electron-donating or hydrogen-bonding groups (like the 2-hydroxy group in compound II) can significantly impact the inhibitory potency and selectivity for different enzymes. This systematic approach allows for the rational design of more potent and specific inhibitors.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel enzyme inhibitors. Its straightforward synthesis and the ease with which it can be derivatized into a wide array of hydrazones make it an ideal starting point for medicinal chemistry campaigns. The protocols and scientific rationale presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the development of new therapeutic agents.

References

  • Özdemir, D., Levent, S., Sağlık, B. N., Kaplan, Z. A., Mercan, S., Özkay, Y., & Ilgın, S. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 25(21), 5139. [Link]

  • Al-Obaidi, A. M. J., & Al-Janabi, H. S. (2018). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reptiles and Reptilian Sciences, 1(1), 27-35. [Link]

  • Aktar, B. S. K., Sıcak, Y., Oruç-Emre, E. E., Kılıç, R., Sağlam, E., Taşdemir, D., ... & Yaglioglu, A. S. (2023). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega, 8(49), 46473-46489. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., El-Kersh, D. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., Al-Qtaishat, S., ... & Abdel-Maksoud, M. S. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543. [Link]

  • Khan, I., & Ibrar, A. (2016). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 1-5. [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., El-Kersh, D. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., Al-Qtaishat, S., ... & Abdel-Maksoud, M. S. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. ResearchGate. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Selvaraj, M., Chander, S., & Rahim, F. (2019). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 4(19), 18274-18282. [Link]

  • Kumar, D., Kumar, P., & Singh, J. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

  • Bolognino, I., Giangregorio, N., Tonazzi, A., Martínez, A. L., Altomare, C. D., Loza, M. I., ... & Catto, M. (2021). Synthesis and Biological Evaluation of Dantrolene‐Like Hydrazide and Hydrazone Analogues as Multitarget Agents for Neurodegenerative Diseases. ChemMedChem, 16(18), 2859-2869. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(2,6-DICHLOROPHENYL)ACETIC ACID | CAS 6575-24-2. Retrieved from [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A. J., Ali, M., Perveen, S., & Choudhary, M. I. (2021). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. RSC advances, 11(57), 36159-36171. [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. Retrieved from [Link]

  • Ponticello, G. S., & Habecker, C. N. (1994). Preparation of carbonic anhydrase inhibitors.
  • Pharmaffiliates. (n.d.). 2,6-Dichlorophenylacetic Acid. Retrieved from [Link]

  • Smirnovas, V., Matulis, D., & Zubrienė, A. (2021). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. ChemBioChem, 22(9), 1629-1637. [Link]

  • Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Chib, R. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(6), 678-682. [Link]

  • Zhang, X., & Li, Y. (2018). The synthetic method of acethydrazide.
  • Fushimi, N., & Masuda, K. (2014). Methods for preparing sglt2 inhibitors.
  • Ni, Y., & Xu, J. H. (2012). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. Biotechnology advances, 30(5), 1219-1227. [Link]

Sources

Topic: Advanced Techniques for the Purification of Synthesized 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the purification of 2-(2,6-Dichlorophenyl)acetohydrazide, a key intermediate in synthetic organic and medicinal chemistry. The purity of this compound is paramount for the reliability of downstream applications and the validity of research findings. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern purification choices. We present field-proven protocols for recrystallization and column chromatography, methods for purity assessment, and a logical framework for selecting the optimal technique. Our goal is to equip researchers with the expertise to not only execute these procedures but also to troubleshoot and adapt them to their specific experimental context.

Introduction: The Imperative for Purity

This compound (CAS No. 129564-34-7) is a solid organic compound whose utility as a building block is critically dependent on its purity[1]. The standard synthesis route, typically a hydrazinolysis of the corresponding ester (e.g., ethyl 2-(2,6-dichlorophenyl)acetate) with hydrazine hydrate, often yields a crude product contaminated with unreacted starting materials and various byproducts[2][3]. These impurities can interfere with subsequent reactions, compromise biological assay results, and introduce significant variability into experimental data. Therefore, a robust purification strategy is not merely a procedural step but a cornerstone of scientific rigor.

Strategic Overview: Synthesis and Impurity Profile

A successful purification begins with an understanding of what needs to be removed. The synthesis of hydrazides is a well-established transformation, but it is not without potential complications[3].

Typical Synthesis Workflow:

A Ethyl 2-(2,6-dichlorophenyl)acetate C Reaction (Hydrazinolysis) in Ethanol A->C B Hydrazine Hydrate B->C D Crude Product Mixture C->D Precipitation/Work-up E Purification D->E F Pure this compound E->F

Caption: General synthesis and purification workflow.

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Residual ethyl 2-(2,6-dichlorophenyl)acetate and excess hydrazine hydrate are common contaminants[2].

  • Byproducts: Symmetrically di-substituted hydrazides (N,N'-bis[2-(2,6-dichlorophenyl)acetyl]hydrazine) can form if the stoichiometry is not carefully controlled[2].

  • Degradation Products: The hydrazide functional group can be susceptible to hydrolysis or oxidation under certain conditions.

Purification Methodologies: A Practical Guide

The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities[2]. For this compound, a crystalline solid, recrystallization is often the most efficient method. However, for oily residues or complex mixtures, column chromatography is the preferred alternative.

Recrystallization: The Art of Controlled Precipitation

Causality: Recrystallization leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures[2].

Protocol 1: Recrystallization from Ethanol This protocol is adapted from established methods for purifying closely related acetohydrazide derivatives[3].

  • Solvent Selection: In a small test tube, assess the solubility of ~20-30 mg of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile). Ethanol is an excellent starting point[3][4]. The ideal solvent should require heating to fully dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step; using excessive solvent will dramatically reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This removes insoluble byproducts.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the melting point and perform TLC analysis to confirm purity.

ParameterRecommended SolventRationale
Primary Solvent Ethanol / MethanolGood solubility at high temperature, poor at low temperature for many hydrazides[3][4].
Alternative AcetonitrileCan be effective for products that are oily or highly soluble in other solvents[4].
Washing Solvent Ice-cold Primary SolventRemoves soluble impurities without re-dissolving the product.
Silica Gel Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel[5]. The hydrazide group imparts significant polarity, making it well-suited for this separation method.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system should give the target compound an Rf value of approximately 0.25-0.35[6].

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate and collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientA common system providing good separation for aromatic hydrazides[5].
TLC Visualization UV Light (254 nm) / IodineThe aromatic rings are UV-active; iodine stains most organic compounds.

Purity Assessment: A Multi-faceted Approach

No purification is complete without rigorous verification of the final product's purity. A combination of methods provides the most reliable assessment[7][8].

cluster_0 Primary Checks cluster_1 Confirmatory Analysis A Purified Solid B TLC Analysis A->B Single Spot? C Melting Point Determination A->C Sharp Range? D HPLC Analysis B->D C->D E NMR Spectroscopy D->E Purity >98% F Confirmed Pure Product E->F Correct Structure start Analyze Crude Product by TLC q1 Is the crude product a solid? start->q1 q2 Does TLC show a major spot with minor, well-separated impurities? q1->q2 Yes q3 Is the crude product oily or does TLC show multiple, close-running spots? q1->q3 No q2->q3 No recrystallize Proceed with Recrystallization q2->recrystallize Yes chromatography Perform Column Chromatography q3->chromatography

Sources

Application Notes and Protocols for the Agricultural Research of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward-Looking Statement

The following document provides a comprehensive theoretical framework and detailed experimental protocols for the investigation of 2-(2,6-Dichlorophenyl)acetohydrazide in agricultural research. It is important to note that while this compound's specific biological activities are not extensively documented in publicly available literature, its structural motifs—a dichlorophenyl group and an acetohydrazide core—are present in numerous established agrochemicals. This guide, therefore, is constructed upon a strong foundation of chemical analogy and established scientific principles to empower researchers in exploring its potential as a novel insecticide, herbicide, or plant growth regulator. Every protocol herein is designed as a self-validating system to ensure rigorous scientific inquiry.

Introduction: Unveiling the Potential of a Dichlorophenyl Acetohydrazide Derivative

The relentless pursuit of novel, effective, and selective agrochemicals is paramount to ensuring global food security. The compound this compound presents an intriguing candidate for investigation due to its chemical structure. The dichlorophenyl moiety is a well-known toxophore in a range of pesticides, while the hydrazide functional group is a versatile scaffold known for a wide array of biological activities.[1][2][3] This document outlines potential applications and provides robust protocols for the systematic evaluation of this compound's agricultural potential.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 129564-34-7
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
Physical Form Solid
Purity Typically ≥95%

Potential Application I: Insecticide as a Chitin Synthesis Inhibitor

Mechanistic Hypothesis: Disruption of Insect Exoskeleton Formation

The 2,6-dichlorophenyl group is a key structural feature in several benzoylphenylurea (BPU) insecticides, which are potent chitin synthesis inhibitors.[4][5] Chitin is a vital structural component of the insect exoskeleton, and its inhibition leads to failed molting and eventual death.[6][7] We hypothesize that this compound may act as a bioisostere to the urea linkage in BPUs, interfering with the enzymatic processes of chitin polymerization.

Chitin_Synthesis_Inhibition cluster_insect_cuticle Insect Epidermal Cell cluster_compound Compound Action cluster_result Physiological Effect UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Polymerization Molting_Failure Molting Failure Cuticle Developing Cuticle Chitin_Polymer->Cuticle Integration Compound This compound Compound->Chitin_Synthase Inhibition Larval_Death Larval Death Molting_Failure->Larval_Death

Caption: Proposed mechanism of insecticidal action via chitin synthesis inhibition.

Experimental Protocol: Larval Bioassay for Insecticidal Activity

This protocol is designed to assess the insecticidal efficacy of this compound against a model lepidopteran pest, the cotton leafworm (Spodoptera littoralis).[8]

Materials:

  • This compound

  • Acetone (analytical grade)

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • 4th instar larvae of Spodoptera littoralis

  • Fresh, untreated castor bean leaves

  • Petri dishes (9 cm diameter)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of acetone to prepare a 10,000 ppm stock solution.

  • Preparation of Test Concentrations: Serially dilute the stock solution with distilled water containing 0.1% Triton X-100 to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm). A control solution should be prepared with acetone and 0.1% Triton X-100 in distilled water.

  • Leaf-Dip Bioassay:

    • Excise fresh castor bean leaf discs (5 cm diameter).

    • Individually dip the leaf discs in each test concentration and the control solution for 10 seconds with gentle agitation.

    • Allow the treated leaf discs to air-dry completely on a clean surface.

  • Larval Exposure:

    • Place one treated leaf disc in each Petri dish.

    • Introduce ten 4th instar larvae of S. littoralis into each Petri dish.

    • Seal the Petri dishes with perforated lids to ensure ventilation.

  • Incubation and Observation:

    • Incubate the Petri dishes at 25 ± 2°C and 65 ± 5% relative humidity with a 12:12 hour (light:dark) photoperiod.

    • Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Observe for any sublethal effects, such as abnormal molting or feeding inhibition.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

Potential Application II: Herbicidal Activity

Mechanistic Hypothesis: Disruption of Plant Growth Processes

The 2,6-dichlorophenyl moiety is present in herbicides that can affect plant growth and development. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that leads to uncontrolled growth in dicotyledonous weeds.[9][10] While this compound is not a phenoxyacetic acid, the dichlorophenyl group could potentially interact with plant biochemical pathways. Furthermore, some hydrazide derivatives have been noted for their herbicidal or plant growth regulating properties.[11][12]

Herbicidal_Action_Workflow cluster_prep Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis Compound_Prep Prepare Test Concentrations of This compound Pre_Emergence Pre-emergence Application (Soil Treatment) Compound_Prep->Pre_Emergence Post_Emergence Post-emergence Application (Foliar Spray) Compound_Prep->Post_Emergence Germination_Rate Assess Seed Germination Rate Pre_Emergence->Germination_Rate Phytotoxicity_Symptoms Observe Phytotoxicity Symptoms (e.g., chlorosis, necrosis, stunting) Post_Emergence->Phytotoxicity_Symptoms Biomass_Measurement Measure Shoot and Root Biomass Germination_Rate->Biomass_Measurement Phytotoxicity_Symptoms->Biomass_Measurement GR50_Calculation Calculate GR₅₀ (Growth Reduction 50%) Biomass_Measurement->GR50_Calculation

Caption: Experimental workflow for evaluating herbicidal activity.

Experimental Protocol: Seed Germination and Early Seedling Growth Bioassay

This protocol assesses the pre- and post-emergence herbicidal potential of this compound on a model dicot weed, cress (Lepidium sativum).

Materials:

  • This compound

  • Acetone

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Cress (Lepidium sativum) seeds

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution and serial dilutions of this compound in distilled water with a small amount of acetone (not exceeding 0.5% v/v in the final solution) to aid dissolution. A control solution with the same concentration of acetone should be prepared.

  • Pre-emergence Bioassay:

    • Place a disc of Whatman No. 1 filter paper in each Petri dish.

    • Pipette 5 mL of each test concentration or control solution onto the filter paper.

    • Evenly place 20 cress seeds on the moistened filter paper.

    • Seal the Petri dishes with parafilm and place them in a growth chamber at 24 ± 2°C with a 16:8 hour (light:dark) photoperiod.

  • Post-emergence Bioassay:

    • Moisten filter paper in Petri dishes with distilled water and germinate cress seeds as described above for 3 days.

    • On the 4th day, apply 1 mL of each test concentration or control solution as a foliar spray to the seedlings.

    • Return the Petri dishes to the growth chamber.

  • Data Collection and Analysis:

    • After 7 days, record the germination percentage for the pre-emergence assay.

    • For both assays, measure the root and shoot length of the seedlings.

    • Observe and record any phytotoxic effects such as chlorosis, necrosis, or morphological abnormalities.

    • Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.

    • Determine the GR₅₀ (concentration causing 50% growth reduction) for root and shoot elongation.

Potential Application III: Plant Growth Regulation

Mechanistic Hypothesis: Modulation of Phytohormone Pathways

Hydrazide derivatives have been reported to exhibit plant growth-regulating activities, such as inducing or inhibiting flowering.[11] These effects are often mediated through interactions with phytohormone signaling pathways. This compound could potentially influence auxin, gibberellin, or other hormonal balances within the plant, leading to desirable agronomic traits.

Experimental Protocol: Foliar Application on Tomato Seedlings

This protocol is designed to screen for plant growth regulation effects on a model crop, tomato (Solanum lycopersicum).

Materials:

  • This compound

  • Tween 20 (surfactant)

  • Distilled water

  • Tomato seedlings (at the 4-5 true leaf stage)

  • Handheld sprayer

  • Greenhouse facilities

Procedure:

  • Preparation of Application Solutions: Prepare a range of concentrations (e.g., 10, 50, 100, 200 ppm) of this compound in distilled water containing 0.05% Tween 20. A control solution of water with 0.05% Tween 20 should also be prepared.

  • Foliar Application:

    • Grow tomato seedlings in individual pots under standard greenhouse conditions.

    • At the 4-5 true leaf stage, apply the test solutions to the foliage until runoff using a handheld sprayer. Ensure even coverage.

  • Observation and Data Collection:

    • Over a period of 4 weeks, observe the plants for any morphological changes compared to the control group.

    • Record parameters such as:

      • Plant height

      • Stem diameter

      • Number of leaves

      • Internode length

      • Time to flowering

      • Chlorophyll content (using a SPAD meter)

  • Data Analysis:

    • Statistically analyze the collected data (e.g., using ANOVA) to identify any significant differences between the treated and control groups.

    • Document any observed growth-promoting or growth-inhibiting effects.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. A full material safety data sheet (MSDS) should be consulted. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All experiments should be conducted in a well-ventilated area or a fume hood.

References

  • Wang, J. J., Si, W. J., Chen, M., Lu, A. M., Zhang, W. H., & Yang, C. L. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. [Link]

  • Gowing, D. P., & Leeper, R. W. (1961). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant IV. Hydrazine Derivatives, Compounds with an Unsaturated Aliphatic Moiety and Miscellaneous Chemicals. Botanical Gazette, 123(1), 34-43. [Link]

  • El-Sayed, W. M., & El-Sakka, M. M. (2018). Synthesis, Characterization and Insecticidal Activity against Cotton Leaf Worm of New Heterocyclics Which Scaffold on Hydrazide-Hydrazone Derivative. Polycyclic Aromatic Compounds, 38(5), 415-427. [Link]

  • Li, Y., Wang, Y., & Li, Z. (2010). Synthesis and Herbicidal Activity of N-(2,5-Dichlorophenyl)-6-chloro-2-(4,6-dimethoxy-2-pyrimidinyloxy) benzylamine. Chinese Journal of Organic Chemistry, 30(11), 1736-1739. [Link]

  • A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). World Journal of Pharmaceutical Research, 6(13), 534-546. [Link]

  • Wang, X., Chen, Y. F., Yin, W., Chen, L. L., & Yang, Y. H. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 24(18), 3345. [Link]

  • Sun, J., & Zhou, Y. (2015). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 20(4), 5625-5637. [Link]

  • Sun, J., & Zhou, Y. (2015). Design, synthesis, and insecticidal activity of some novel diacylhydrazine and acylhydrazone derivatives. Molecules (Basel, Switzerland), 20(4), 5625–5637. [Link]

  • Phenylhydrazine derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. (n.d.). Sci-Hub. [Link]

  • Chitin synthesis inhibiting insect growth regulators do not inhibit chitin synthase. (n.d.). ResearchGate. [Link]

  • Wang, X., Chen, Y. F., Yin, W., Chen, L. L., & Yang, Y. H. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Semantic Scholar. [Link]

  • Hydrazine. (2023, November 29). In Wikipedia. [Link]

  • Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2023). MDPI. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. Molecules, 27(3), 1033. [Link]

  • da Silva, W. R., & de Castro, P. P. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(16), 4885. [Link]

  • Schoene, D. L., & Hoffmann, O. L. (1949). Maleic Hydrazide as a Plant Growth Inhibitor. Science, 109(2841), 588-590. [Link]

  • Cohen, E. (2001). Molecular and biochemical aspects of chitin synthesis inhibition. Archives of Insect Biochemistry and Physiology, 47(3), 123-138. [Link]

  • Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. [Link]

  • Merzendorfer, H. (2012). Chitin synthesis inhibitors: Old molecules and new developments. ResearchGate. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • Zuanazzi, N. R., et al. (2021). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. ResearchGate. [Link]

  • Current Advances in the Action Mechanisms of Safeners. (2022). MDPI. [Link]

  • Eisner, T., Hendry, L. B., Peakall, D. B., & Meinwald, J. (1971). 2,5-Dichlorophenol (from ingested herbicide?) in defensive secretion of grasshopper. Science, 172(3980), 277-278. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Heterocyclic Compound Libraries from 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with detailed methodologies for constructing diverse compound libraries originating from 2-(2,6-Dichlorophenyl)acetohydrazide. This starting material is strategically valuable due to the presence of the synthetically versatile hydrazide moiety and the 2,6-dichlorophenyl group, a common feature in bioactive molecules.[1][2][3] We present several robust, field-proven synthetic routes for transforming this core scaffold into libraries of high-value heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Each section combines theoretical rationale with detailed, step-by-step experimental protocols and characterization guidelines to ensure scientific integrity and reproducibility.

The Strategic Value of this compound in Library Synthesis

The design of a successful compound library hinges on the selection of a starting scaffold that offers both biological relevance and synthetic accessibility. This compound (1) is an exemplary starting point for several key reasons:

  • The Privileged 2,6-Dichlorophenyl Moiety: The dichlorophenyl group is a well-established "privileged scaffold" in medicinal chemistry. Its steric and electronic properties are featured in numerous approved drugs and clinical candidates, where it often contributes to enhanced binding affinity, metabolic stability, or modulation of physicochemical properties.[3][4] Its presence in the starting material provides a strong foundation for developing novel analogues with potential therapeutic relevance.

  • Synthetic Versatility of the Hydrazide Group: The hydrazide functional group (-CONHNH₂) is a powerful and versatile chemical handle.[5] It serves as a nucleophile and a precursor for a wide range of cyclization and condensation reactions, allowing for the efficient construction of various five-membered aromatic heterocycles.[5] These heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, are themselves core components of countless biologically active compounds.[6][7]

This combination of a privileged aromatic system and a reactive functional group makes this compound an ideal starting point for diversity-oriented synthesis.

G cluster_products Compound Library Scaffolds start This compound Oxadiazoles 1,3,4-Oxadiazoles start->Oxadiazoles Dehydrative Cyclization Triazoles 1,2,4-Triazoles start->Triazoles Cyclocondensation (e.g., with amides) Pyrazoles Pyrazoles start->Pyrazoles Knorr Synthesis (with 1,3-dicarbonyls) Hydrazones N-Acylhydrazones start->Hydrazones Condensation (with Aldehydes/Ketones)

Figure 1: High-level workflow for library generation from the core scaffold.

Core Synthetic Methodologies for Library Construction

The following sections detail reliable and scalable methods for converting the starting hydrazide into distinct families of heterocyclic compounds.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, valued for its metabolic stability and ability to participate in hydrogen bonding.[8] A common and effective method for its synthesis involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate. This can be achieved in a one-pot or two-step process by reacting the starting hydrazide with various carboxylic acids or their derivatives.[9][10]

Causality: The reaction proceeds by initial N-acylation of the terminal nitrogen of the hydrazide with a carboxylic acid (activated in situ) or an acyl chloride. The resulting diacylhydrazine intermediate is then subjected to dehydration using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which promotes intramolecular cyclization to form the stable aromatic oxadiazole ring.[10]

G cluster_reactants cluster_products Hydrazide Core Hydrazide (1) Diacylhydrazine Diacylhydrazine Intermediate Hydrazide->Diacylhydrazine CarboxylicAcid R-COOH (Diversity Element) CarboxylicAcid->Diacylhydrazine Oxadiazole 1,3,4-Oxadiazole Product Diacylhydrazine->Oxadiazole POCl₃ (Dehydration)

Figure 2: Reaction scheme for 1,3,4-oxadiazole synthesis.

Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles

1,2,4-Triazoles are a prominent class of heterocycles found in numerous antifungal, antiviral, and anticancer agents.[6] A highly efficient one-pot method involves the reaction of hydrazides with secondary amides, activated by triflic anhydride, followed by microwave-induced cyclodehydration.[11][12] This approach allows for the rapid assembly of complex triazoles from readily available starting materials.

Causality: Triflic anhydride activates the secondary amide, making it highly electrophilic. The terminal nitrogen of the hydrazide then acts as a nucleophile, attacking the activated amide to form an intermediate. Subsequent heating, typically with microwave irradiation for efficiency, induces cyclodehydration to furnish the aromatic 1,2,4-triazole core.[12] The use of diverse secondary amides and hydrazides enables the creation of a large library of trisubstituted triazoles.

G cluster_reactants cluster_products Hydrazide Core Hydrazide (1) Intermediate Acylamidine Intermediate Hydrazide->Intermediate Amide Secondary Amide (Diversity Element) Amide->Intermediate (CF₃SO₂)₂O (Activation) Triazole 1,2,4-Triazole Product Intermediate->Triazole Microwave (µW) Heat (Cyclodehydration)

Figure 3: Reaction scheme for 1,2,4-triazole synthesis.

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Pyrazoles are another critical heterocyclic scaffold with a broad spectrum of biological activities, including anti-inflammatory and analgesic properties.[13] The classical Knorr pyrazole synthesis and related methodologies involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[14] This reaction is typically catalyzed by acid and provides a straightforward route to substituted pyrazoles.

Causality: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. An intramolecular condensation follows, where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then eliminates a molecule of water to yield the stable aromatic pyrazole ring.[14] The regioselectivity can be influenced by the nature of the substituents on the dicarbonyl compound.

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substrates used. Standard laboratory safety precautions must be followed.

Protocol 3.1: General Procedure for 1,3,4-Oxadiazole Synthesis

This protocol describes the synthesis of a 2-(2,6-dichlorophenyl)methyl-5-aryl-1,3,4-oxadiazole library.

Reagent Molar Equiv. Purpose
This compound (1)1.0Core Scaffold
Substituted Carboxylic Acid (R-COOH)1.1Diversity Element
Phosphorus Oxychloride (POCl₃)5.0 - 10.0Dehydrating Agent & Solvent
Ice WaterN/AQuenching
Saturated Sodium Bicarbonate (NaHCO₃)N/ANeutralization
Ethyl AcetateN/AExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)N/ADrying Agent

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the selected substituted carboxylic acid (1.1 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux (approx. 100-110 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • A solid precipitate will typically form. Collect the solid by vacuum filtration, washing thoroughly with water.

  • If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 3.2: One-Pot Synthesis of 1,2,4-Triazoles via Microwave-Assisted Cyclodehydration

This protocol is adapted from established methods for the rapid synthesis of 3,4,5-trisubstituted-1,2,4-triazoles.[12]

Reagent Molar Equiv. Purpose
Secondary Amide (R¹-CO-NHR²)1.0Diversity Element
Dichloromethane (DCM) or DCEN/ASolvent
2-Fluoropyridine1.5Base
Triflic Anhydride ((CF₃SO₂)₂O)1.1Activating Agent
This compound (1)1.2Core Scaffold

Procedure:

  • In a microwave-safe reaction vial, dissolve the secondary amide (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add 2-fluoropyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Seal the vial and heat it in a microwave reactor to 140 °C for 1-2 hours.

  • After cooling, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Confirm the structure and purity of the synthesized triazoles via LC-MS and NMR spectroscopy.

Protocol 3.3: Knorr-Type Synthesis of Pyrazoles from 1,3-Diketones

This protocol outlines a classic acid-catalyzed condensation to form a pyrazole library.[14][15]

Reagent Molar Equiv. Purpose
1,3-Diketone (R¹-CO-CH₂-CO-R²)1.0Diversity Element
This compound (1)1.0Core Scaffold
EthanolN/ASolvent
Acetic Acid or HCl (catalytic)catalyticAcid Catalyst

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid or a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid and purify by recrystallization from ethanol or another suitable solvent.

Self-Validation: Characterize the final pyrazole products using standard spectroscopic methods (NMR, MS, IR) to confirm the structure and assess purity.

References

  • Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available at: [Link]

  • Reddy, T. J., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]

  • Yousaf, M., et al. (2020). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. Available at: [Link]

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Li, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neochoritis, C. G., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

  • Lima, P. C., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • ZCPC. (2025). 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry. Available at: [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl... Journal of Medicinal Chemistry. Available at: [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent... Journal of Medicinal Chemistry. Available at: [Link]

  • Arkivoc. (2004). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our focus is on maximizing yield and purity by understanding the causality behind each experimental step.

I. Synthetic Strategy Overview

The most reliable and widely adopted method for synthesizing this compound is a two-step process. This approach ensures high conversion and facilitates purification.

  • Step 1: Esterification. The process begins with the esterification of 2-(2,6-Dichlorophenyl)acetic acid. Due to the steric hindrance imposed by the two ortho-chlorine atoms, selecting the appropriate esterification method is critical for achieving a high yield.[1] The resulting intermediate is typically a methyl or ethyl ester.[2][3]

  • Step 2: Hydrazinolysis. The purified ester intermediate is then converted to the final acetohydrazide product through nucleophilic acyl substitution using hydrazine hydrate.[4][5]

This guide will address common questions and troubleshooting scenarios for each of these critical steps.

Visualizing the Core Synthesis Workflow

The diagram below illustrates the standard two-step synthetic pathway.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-(2,6-Dichlorophenyl)acetic Acid B Methyl 2-(2,6-Dichlorophenyl)acetate A->B  CH₃OH, H₂SO₄ (cat.)  or SOCl₂, then CH₃OH C This compound B->C  NH₂NH₂·H₂O, Ethanol  Reflux

Caption: Standard two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential challenges.

Part A: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid
Question 1: My Fischer esterification yield is low. What are the common causes and solutions?

Answer: Low yields in the Fischer esterification of 2-(2,6-Dichlorophenyl)acetic acid are common and typically stem from two main issues: steric hindrance and the reversible nature of the reaction.

  • Causality (Steric Hindrance): The two chlorine atoms in the ortho positions of the phenyl ring physically obstruct the approach of the alcohol (e.g., methanol or ethanol) to the carboxylic acid's carbonyl carbon. This slows down the reaction rate and can prevent it from reaching completion.[1]

  • Causality (Equilibrium): Fischer esterification is an equilibrium reaction that produces water as a byproduct.[1] If water is not removed from the reaction mixture, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) will occur, lowering the net yield.

Troubleshooting Protocol:

  • Drive the Equilibrium:

    • Use the alcohol (anhydrous methanol or ethanol) as the solvent to ensure it is in large excess. This pushes the equilibrium towards the product side according to Le Châtelier's principle.

    • If feasible with your equipment, use a Dean-Stark apparatus to azeotropically remove water as it forms, particularly when using alcohols like butanol.

  • Optimize Reaction Conditions:

    • Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[6][7]

    • Reaction Time: Due to steric hindrance, this reaction may require prolonged reflux times (e.g., 20+ hours) for completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Question 2: Is there a more effective alternative to Fischer esterification for this substrate?

Answer: Yes. When direct acid-catalyzed esterification is inefficient, a two-step approach via an acid chloride intermediate is highly effective and often faster.

  • Mechanism: This method first converts the carboxylic acid to a highly reactive 2-(2,6-Dichlorophenyl)acetyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The acid chloride is then reacted with the alcohol, which proceeds rapidly and is not reversible, leading to a higher yield.

Comparative Summary: Esterification Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol (as solvent), H₂SO₄ (cat.)Reflux for 20+ hours[4]One-step, uses common reagents.Slow due to steric hindrance, equilibrium-limited, requires long reaction times.
Acid Chloride Formation 1. SOCl₂ or (COCl)₂2. Anhydrous Alcohol, Pyridine[8]1. Reflux for 2-3 hours2. 0°C to RT for 1-2 hours[8]High yield, fast, irreversible.Two steps, requires handling of corrosive reagents (SOCl₂), moisture-sensitive.
Part B: Hydrazinolysis of the Ester
Question 3: My hydrazinolysis reaction is incomplete, or the yield of this compound is poor. How can I optimize it?

Answer: Incomplete reaction or low yield in the hydrazinolysis step is a frequent issue that can be resolved by carefully controlling the reaction parameters. The reaction involves a nucleophilic attack of hydrazine on the ester's carbonyl carbon.[5]

  • Causality (Reactivity & Stoichiometry): Hydrazine hydrate is a strong nucleophile but can also be involved in side reactions. An insufficient amount of hydrazine or suboptimal temperature can lead to an incomplete reaction. Conversely, an excessive excess of hydrazine is often used to ensure the reaction goes to completion.[4]

  • Causality (Temperature): The reaction rate is highly dependent on temperature.[9] While heating is necessary to drive the reaction, excessively high temperatures or prolonged heating can lead to the degradation of both the hydrazine and the product. The reaction is typically performed at reflux in a solvent like ethanol.[4][10]

Troubleshooting Protocol:

  • Molar Ratio of Hydrazine: Use a significant molar excess of hydrazine hydrate (e.g., 5 equivalents relative to the ester). This ensures the concentration of the nucleophile remains high throughout the reaction, driving it to completion.[4]

  • Temperature and Duration: Reflux the reaction mixture in absolute ethanol. Reaction times can vary significantly, from a few hours to 24 hours.[4] It is crucial to monitor the reaction by TLC. The reaction is complete when the starting ester spot is no longer visible.

  • Solvent Choice: Ensure you are using an anhydrous alcohol (e.g., absolute ethanol). The presence of water can potentially lead to the hydrolysis of the ester, a competing side reaction.

Detailed Experimental Protocol: Hydrazinolysis

This protocol is based on established methods for analogous compounds.[4][10]

Materials:

  • Methyl 2-(2,6-dichlorophenyl)acetate (1 equivalent)

  • Hydrazine Hydrate (85%–99%) (5 equivalents)[4]

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(2,6-dichlorophenyl)acetate (1 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • With stirring, add hydrazine hydrate (5 eq.) to the solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C).

  • Maintain reflux for 4-24 hours. Monitor the reaction's progress every 2-4 hours using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete (disappearance of the starting ester), allow the mixture to cool to room temperature.

  • Reduce the solvent volume by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization.

  • Collect the white, needle-like crystals by vacuum filtration.[4]

  • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain pure this compound.

Question 4: I am observing an unexpected side product. What could it be?

Answer: The most likely side product in this reaction is the N,N'-diacylhydrazine, formed if the initially produced acetohydrazide attacks another molecule of the starting ester.

  • Mechanism: The terminal -NH₂ group of the newly formed this compound can act as a nucleophile and react with a second molecule of the methyl 2-(2,6-dichlorophenyl)acetate. This is more likely to occur if the concentration of hydrazine hydrate becomes depleted before all the ester is consumed.

Visualizing the Hydrazinolysis Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction Ester R-CO-OCH₃ (Ester) Product R-CO-NHNH₂ (Desired Product) Ester->Product Nucleophilic Attack (High [NH₂NH₂]) Hydrazine NH₂NH₂ Ester2 R-CO-OCH₃ (Ester) SideProduct R-CO-NH-NH-CO-R (Diacylhydrazine) Product2 R-CO-NHNH₂ Product2->SideProduct Nucleophilic Attack (Low [NH₂NH₂])

Caption: Competing reaction pathways during hydrazinolysis.

Solution:

  • Ensure Hydrazine Excess: As highlighted in the previous question, using a significant molar excess of hydrazine hydrate is the most effective way to prevent this side reaction.[4] This ensures that an ester molecule is statistically far more likely to encounter a hydrazine molecule than a product molecule.

Part C: Product Purification and Characterization
Question 5: I am having trouble crystallizing my final product. What should I do?

Answer: Difficulty with crystallization usually indicates that the solution is too dilute or that impurities are inhibiting crystal formation.[10]

Troubleshooting Steps:

  • Concentrate the Solution: If no crystals form upon cooling, further reduce the volume of the solvent using a rotary evaporator and attempt to cool the more concentrated solution again.

  • Induce Crystallization:

    • Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Solvent System: Ethanol is generally a good solvent for recrystallization.[4] If the product is too soluble in ethanol even when cold, you can try a mixed solvent system. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add a poor solvent (like cold water or hexane) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Initial Purification: If significant impurities are present, it may be necessary to perform a simple aqueous wash before crystallization. Dissolve the crude product in a solvent like ethyl acetate, wash with water and then brine, dry the organic layer, and then proceed with crystallization.[10]

III. References

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of (2,6-Dichlorophenyl)acetic Acid. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOsBizTcvysvVfgEu7Ou995JsVqRB3ACO_ZsYTg4mePGsc03PvnKiIqAAxdtSFHLqnZmvNGZBjB6-YM34u5vOLMfPop_jkTBZi5cftzHY3GyI2SAArdt8NswnjfCLehftmHkX9l66h2-LDZYC-gDWvUHCKaHIhLCCYmMc8kGKMQRojZsS4DS5Ka43Mg_Vk1mQ6W5jiPHQLgGtHgUzc0ZJQyzxQty5xpk3Msw-Yn6aM3BaueDcG]

  • Wang, L., et al. (2012). Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. ResearchGate. [URL: https://www.researchgate.net/publication/287319985_Effect_of_temperature_on_kinetics_of_synthesis_of_hydrazine_hydrate_by_acetone_azine_hydrolysis]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Rev. Vol. 2, Issue 1, 26-37. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfco7KDp-GDRrMSdQkProla4SV2NGvSk8B63v9OMpADoJPwOxzLWTgJKbYdI7Y2cVKPXcLqG7vA2pPZqFRNkOa12BOqrhAzL4MHpvYRNB3NVn7QkEBeawV0hLaoXYJrMX8cApwifGgcKwL6dGh9YnBCSoC11cqfiPQC9IPIQsG-golKmlutXJfA0uDW6pET3SXhiEA-2ZWRA_WNBwwmvR9j7dAuUSS1Kbfddjo_IGef2AbeCZbRixv7UqK9xQtjFLwRH2QGYj_WUACPnmDPguCUQ==]

  • BenchChem. (2025). Technical Support Center: Optimizing Acetohydrazide Synthesis. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrgy7H79myiF8A5drX2hTRZNxQaEtFtZSLIEgT55Qk_B4nACyls_ywONUVIB3pMy4rlNerfV_u24BcwIgdnVJfqZKWO34M_0H7N8soOIe4XJaXUlIfjMcDu180z7v2h8RxDtXFAjA2MIeQLR3kLJHNreBq3_5_YoTot3vLEk31Bkfg5_U8Ohoc4ptkAhX_5l9cN_WbvNBqBvw=]

  • Akabori, S., et al. (1952). Hydrazinolysis of Peptides and Proteins. II. Fundamental Studies on the Determination of the Carboxyl-ends of Proteins. Bulletin of the Chemical Society of Japan, 25(4), 214-218. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/25/4/25_4_214/_article]

  • Biosynth. (n.d.). 2,6-Dichlorophenylacetic acid methyl ester. Biosynth. [URL: https://www.biosynth.com/p/FD21695/2-6-dichlorophenylacetic-acid-methyl-ester]

  • Sigma-Aldrich. (n.d.). This compound. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4017936554]

  • Gao, W., et al. (2011). Temperature dependence of graphene oxide reduced by hydrazine hydrate. Nanotechnology, 22(11), 115704. [URL: https://pubmed.ncbi.nlm.nih.gov/21293024/]

  • Gauthier, J., et al. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition, 52(45), 12020-12024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4532432/]

  • Kumar, A., et al. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. INGLOMAYOR. Section A, 19(2). [URL: https://www.inglomayor.org/cit/articulos/a3_v19n2_20.pdf]

  • BenchChem. (2025). Catalyst selection and optimization for 2-(2-Chlorophenyl)acetohydrazide synthesis. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi1mJzkCTcvyBhJUzfiiHFAM79vZtCTSVIqpT1XWjH_qAT4zAkCLNI27KfjRTjxjY0GeZ-1XVBKk2TQB7Bp7pZ7M997IVgJmn4d5XMCEzKA_o6nTsvfa4TumH1eG7SMJ3arFkzjdmu9qyhJ8jY22PBfE6N5GR79pjHI_wi-wfh2VZUvj0WTxzXJttOo92JMXQLobuVxLBQ2ODpiITiVvNXhfys0W4LEG5XUtb9UwE=]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPYM0S127XSyreJaR5wKT073iQq0FcZMZs7sTEJUAgPR_xrgEl3Iz7CL0fLYOT_UCSVqMzQox78gyDiy7wb5oZl7VspXvUqa5v-BgFjVFwwnh3vXBv5wgnH6wkmz03iu4oGyoglAy6oead7Eka308HKx7rUV9I4LN3JWGM-SVHZXEVF8ZwLeQb0y85EEeh-oswsyoJX4svhoEVPa-WcEAy0GO_jriI10gTM_5IaKGCE0vfbcHeBA==]

  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoxgFRq0-SXyrA0p3AxmLrcs4e12UmoHy_LdvI_HYfuwJPIZGS6imzqpOeo87cjE2dtzMTE0mztYnsfFNfsABZjVi2gOnVtbQu2aZe7JV8VX5LJZMdoXmPtFK9Brlso2qfj_GlWeQJ9BFH_TC3NovOzQ7tK1Nnrt7mwDjGp8njAkuH5QqJUZLvlAAPDezwuGdMs66f-JwJ1WdA6BWL-iBk-G8mKqhPicNEDr89UohSIFxte5anyT9EZpfFnZQOsKIB]

  • Santa Cruz Biotechnology. (n.d.). 2,6-Dichlorophenylacetic Acid Methyl Ester. SCBT. [URL: https://www.scbt.com/p/2-6-dichlorophenylacetic-acid-methyl-ester-54551-83-6]

Sources

Technical Support Center: Synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide. This document is intended for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Here, we address common challenges, provide troubleshooting advice, and detail protocols to ensure a high-yield, high-purity synthesis. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound is typically a robust two-step process. However, like any chemical transformation, it is prone to specific side reactions that can impact yield and purity. This guide will walk you through the most common issues.

Overall Synthetic Workflow

The accepted synthetic route involves the initial esterification of 2-(2,6-dichlorophenyl)acetic acid to its corresponding alkyl ester, followed by hydrazinolysis to yield the final product.

Synthesis_Workflow A 2-(2,6-Dichlorophenyl)acetic Acid B Methyl 2-(2,6-Dichlorophenyl)acetate A->B Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) C This compound B->C Step 2: Hydrazinolysis (NH₂NH₂·H₂O)

Caption: General two-step synthesis of this compound.

Issue 1: Low Yield of the Final Product, this compound

Question: My final yield of the acetohydrazide is significantly lower than expected. What are the likely causes?

Answer: Low yield in the final step (hydrazinolysis) is one of the most common issues. It typically points to one of two primary culprits: the formation of a major byproduct or incomplete reaction.

A. The Primary Suspect: N,N'-bis[2-(2,6-dichlorophenyl)acetyl]hydrazine

The most significant side reaction is the formation of the diacylhydrazine byproduct.[1][2][3][4] This occurs when one molecule of the desired product, the acetohydrazide, acts as a nucleophile and attacks a second molecule of the starting ester.

Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ester Methyl 2-(2,6-Dichlorophenyl)acetate Product Desired Product: This compound Ester->Product + Hydrazine (Desired Attack) Hydrazine Hydrazine (NH₂NH₂) Product2 Product (as nucleophile) Ester2 Methyl 2-(2,6-Dichlorophenyl)acetate Byproduct Byproduct: N,N'-Diacylhydrazine Ester2->Byproduct + Product (Undesired Attack)

Caption: Competing reactions during hydrazinolysis.

Causality & Prevention:

  • Stoichiometry is Key: This side reaction is favored when the concentration of the ester is high relative to hydrazine. The hydrazine is consumed, leaving the newly formed hydrazide to compete as the nucleophile.

    • Solution: Use a significant excess of hydrazine hydrate (typically 3 to 5 equivalents). This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a product molecule.

  • Temperature Control: Higher temperatures increase the rate of all reactions, including the undesired formation of the diacylhydrazine.

    • Solution: Maintain a moderate reaction temperature. For many substrates, running the reaction at room temperature for a longer period or gentle reflux (e.g., in ethanol) is sufficient.[5] Avoid aggressive heating.

  • Reaction Time: Prolonged reaction times after the hydrazine has been consumed can favor byproduct formation.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting ester spot has disappeared, work up the reaction promptly.

B. Incomplete Reaction or Ester Hydrolysis

If your workup reveals unreacted starting ester or the presence of the initial 2-(2,6-dichlorophenyl)acetic acid, it points to other issues.

  • Causality (Incomplete Reaction): Insufficient reaction time, low temperature, or poor reagent quality.

  • Causality (Ester Hydrolysis): Presence of excess water can hydrolyze the ester back to the carboxylic acid, especially if the reaction mixture becomes acidic or basic during workup.

    • Solution: Use anhydrous solvents for the reaction. While hydrazine hydrate contains water, adding a large excess of external water is detrimental. Ensure your starting ester is pure and dry.

Issue 2: My Product is a Sticky Solid or Oil and is Difficult to Purify

Question: After the workup, I obtained an off-white sticky solid that is difficult to handle and filter. How can I get a clean, crystalline product?

Answer: This is a classic sign of impurities, most notably the diacylhydrazine byproduct, which can interfere with the crystallization of the desired product.

Troubleshooting & Purification Protocol:

  • Initial Diagnosis (TLC): Before attempting purification, confirm the presence of impurities.

    • System: A good starting point for TLC is a mobile phase of Ethyl Acetate / Hexane (e.g., 1:1 or 2:1 v/v).

    • Visualization: Use a UV lamp (254 nm). The desired hydrazide is typically more polar than the starting ester and less polar than the diacylhydrazine.

CompoundTypical Relative Rf Value
Methyl 2-(2,6-dichlorophenyl)acetateHigh
This compound Medium
N,N'-Diacylhydrazine ByproductLow (often near baseline)
  • Purification by Recrystallization: The desired acetohydrazide can often be purified by recrystallization, taking advantage of solubility differences.

    • Recommended Solvent: Ethanol is a commonly used and effective solvent for recrystallizing acetohydrazides.[5]

    • Protocol:

      • Dissolve the crude product in a minimum amount of hot ethanol.

      • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.

      • Allow the solution to cool slowly to room temperature. The desired product should crystallize out.

      • Further cool the flask in an ice bath to maximize precipitation.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

      • Dry the crystals under vacuum. A typical melting point for the pure product is in the range of 157-159 °C.[5]

  • Purification by Column Chromatography: If recrystallization fails to remove the impurity, flash column chromatography is the next step.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexane is effective. Start with a low polarity (e.g., 20% EtOAc in Hexane) and gradually increase the polarity to elute your product. The highly polar diacylhydrazine will elute last or remain on the column.

Issue 3: Problems During the Esterification Step

Question: I am having trouble with the first step, the synthesis of Methyl 2-(2,6-Dichlorophenyl)acetate. My yield is low.

Answer: The esterification of 2-(2,6-dichlorophenyl)acetic acid is generally straightforward, but inefficiencies can arise. The most common method is a Fischer esterification.

Protocol: Fischer Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2,6-dichlorophenyl)acetic acid (1 equivalent) in an excess of absolute methanol (or ethanol).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the acid's molar amount).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.[5]

  • Workup:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.[5]

Troubleshooting:

  • Cause of Low Yield: The primary reason for low yield is an incomplete reaction due to the equilibrium nature of Fischer esterification.

    • Solution 1 (Drive Equilibrium): Use a large excess of the alcohol, which serves as both reactant and solvent.

    • Solution 2 (Alternative Method): For a more quantitative reaction, first convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[6] This method avoids equilibrium issues but requires handling more hazardous reagents.

References

  • Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. (2019). ResearchGate. Available at: [Link]

  • General scheme for the synthesis of 2-phenylacetohydrazide derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (2021). ResearchGate. Available at: [Link]

  • Different steps involved for the formation of N,N'‐diacylhydrazine. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (2017). Molecules. Available at: [Link]

  • Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review. (2025). ResearchGate. Available at: [Link]

  • Process for the preparation of substituted phenyl hydrazines. (1985). Google Patents.
  • Synthesis of hydrazones from 2-phenylactohydrazide and aldehydes in various solvents. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. (2021). Current Organic Synthesis. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(2,6-Dichlorophenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the stability and integrity of 2-(2,6-Dichlorophenyl)acetohydrazide during storage and handling. By understanding the compound's inherent vulnerabilities and implementing proper procedures, users can ensure the reliability and reproducibility of their experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure maximum long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For enhanced protection, especially for long-term reference standards, storage under an inert atmosphere such as nitrogen or argon is highly recommended.[1][3] A standard laboratory freezer at -20°C is suitable, provided the container is well-sealed to prevent moisture ingress upon removal.

Q2: What are the primary chemical degradation pathways for this compound?

A2: The two principal degradation pathways for this compound are hydrolysis and oxidation .[2]

  • Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[4][5][6] This would break the amide bond to yield 2-(2,6-dichlorophenyl)acetic acid and hydrazine.

  • Oxidation: The hydrazide moiety can be oxidized by atmospheric oxygen or other oxidizing agents.[7] This process can be accelerated by exposure to light and the presence of trace metal ions.[7]

Q3: Are there any visible signs of degradation to watch for?

A3: While analytical testing is the only definitive way to assess purity, visual signs of degradation may include a change in color (e.g., development of a yellow or brown tint), clumping of the powder due to moisture absorption, or a change in odor.[2] However, significant degradation can occur without any obvious visual cues.

Q4: What chemical classes are incompatible with this compound during storage?

A4: To prevent accelerated degradation, do not store this compound in close proximity to strong oxidizing agents (e.g., peroxides, nitrates), strong acids, acid chlorides, and acid anhydrides.[2][3][7] Additionally, avoid contact with metal oxides, which can catalyze decomposition.[3][7]

Q5: How can I confirm the stability of a stored batch of the compound?

A5: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][8] Such a method is validated to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of its purity.[2][8]

Troubleshooting Guide: Investigating Compound Instability

This section is designed to help users diagnose and resolve stability issues encountered during their work.

Observed Problem Potential Root Cause Recommended Action & Explanation
Poor reproducibility in biological assays or chemical reactions. Degradation of Starting Material: The purity of the compound may have decreased since its initial receipt, leading to inconsistent effective concentrations.1. Verify Purity: Re-analyze the stored this compound using a validated, stability-indicating HPLC method to confirm its current purity.[2] 2. Review Storage History: Confirm that the compound has been consistently stored under the recommended conditions (cool, dry, dark, sealed).[1] 3. Use a Fresh Batch: If significant degradation (>2%) is confirmed, it is advisable to procure a new, verified batch of the compound to ensure experimental integrity.
Appearance of unexpected peaks in HPLC chromatograms. Formation of Degradation Products: Exposure to moisture, air, light, or incompatible substances may have caused the compound to break down.1. Characterize Degradants: If feasible, use LC-MS to obtain the mass of the impurity peaks. Common degradants would be 2-(2,6-dichlorophenyl)acetic acid (from hydrolysis) or various oxidation products.[9] 2. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to see if the degradation peaks match those observed in your sample. This helps confirm the degradation pathway.[10][11]
Solid compound appears clumpy, discolored, or has an unusual smell. Physical and Chemical Degradation: This indicates significant exposure to moisture (clumping) and likely subsequent hydrolysis or oxidation (discoloration).1. Discontinue Use: Do not use the material for quantitative experiments as its integrity is compromised. 2. Review Handling Procedures: Ensure that the compound is handled rapidly, with minimal exposure to ambient air and humidity. Use a glove box or dry box for weighing and aliquoting if the compound is particularly sensitive. 3. Check Container Integrity: Ensure the container lid provides an airtight seal.

Key Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol minimizes the risk of degradation during routine laboratory use.

G cluster_storage Long-Term Storage cluster_handling Aliquotting & Use s1 Receive Compound s2 Store in tightly sealed, opaque container at -20°C s1->s2 s3 Log batch number and date s2->s3 h1 Equilibrate container to room temperature before opening s3->h1 For Use h2 Weigh required amount rapidly in a low-humidity environment (e.g., dry box) h1->h2 h3 Blanket headspace of stock container with inert gas (N2 or Ar) h2->h3 h4 Tightly reseal stock container immediately h3->h4 h5 Return stock to -20°C storage h4->h5 G cluster_conditions Stress Conditions (Typical) start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H2O2, RT) start->oxid photo Photolytic (UV/Vis light exposure) start->photo thermal Thermal (e.g., 80°C, solid state) start->thermal analyze Analyze all samples by LC-MS and/or validated RP-HPLC-UV method acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze evaluate Evaluate Degradation Profile: Identify degradants and confirm method specificity analyze->evaluate

Sources

avoiding common pitfalls in the characterization of acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the characterization of acetohydrazides. As a Senior Application Scientist, I've designed this guide to provide you with field-proven insights and troubleshooting strategies to navigate the common challenges associated with the analysis of this important class of compounds. Acetohydrazides are versatile intermediates in pharmaceutical and materials science, but their unique reactivity and potential instability can lead to pitfalls in their characterization.[1][2][3] This guide is structured to address specific issues you may encounter, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the characterization of acetohydrazides.

Q1: What are the most common impurities I should look for in my synthesized acetohydrazide?

A1: The most prevalent impurities often stem from the starting materials or side reactions during synthesis. These can include unreacted starting esters or acyl chlorides, residual hydrazine, and self-condensation products like N,N'-diacetylhydrazine.[4][5] Incomplete reactions can also leave stable hydrazone intermediates if aldehydes or ketones are present.[4]

Q2: My ¹H NMR spectrum of an acetohydrazide derivative shows duplicated peaks. What could be the cause?

A2: Duplicated peaks in the NMR spectra of acetohydrazide derivatives, particularly N-acylhydrazones, are often due to the presence of conformational isomers (rotamers) in solution.[6][7] Rotation around the C(O)-N and N-N bonds can be slow on the NMR timescale, leading to distinct signals for each conformer.[6][7] The ratio of these conformers can be influenced by the solvent and temperature.

Q3: What are the key IR absorption bands I should look for to confirm the formation of an acetohydrazide?

A3: The presence of the hydrazide functional group can be confirmed by characteristic absorption bands in the FT-IR spectrum. Look for N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹, and a strong C=O (amide I) band around 1640-1680 cm⁻¹.[8][9]

Q4: How stable are acetohydrazides in solution, and what conditions should I avoid?

A4: Acetohydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, which can revert them to acetic acid and hydrazine.[5] It is crucial to use anhydrous solvents and reagents whenever possible.[5] Their stability can vary, with some conjugates being stable for extended periods near neutral pH, while others may have half-lives of only a few hours under acidic conditions.[10]

Q5: What is a common fragmentation pattern for acetohydrazides in mass spectrometry?

A5: In electron impact mass spectrometry (EIMS), acetohydrazides often show a molecular ion peak [M]⁺. Common fragmentation pathways involve cleavage of the N-N bond and the C-C bond adjacent to the carbonyl group. You can often identify fragments corresponding to the acyl portion and the hydrazone moiety in more complex derivatives.[11][12][13]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges.

Guide 1: Synthesis and Purification Issues

Problem: Low yield and persistent impurities during the synthesis and purification of acetohydrazides.

Root Causes and Solutions:

  • Incomplete Reaction: The reaction between an ester and hydrazine hydrate is a common route to acetohydrazides.[14][15] If you observe significant amounts of unreacted starting material, consider increasing the reaction time or temperature. Using an excess of hydrazine hydrate can also drive the reaction to completion.[15]

  • Side Reactions: Acetohydrazide can undergo self-condensation to form N,N'-diacetylhydrazine.[5] To minimize this, you can try adding the acetohydrazide slowly to the reaction mixture or reducing its concentration.[5]

  • Purification Challenges:

    • Crystallization: This is often the most effective method for obtaining highly pure acetohydrazides.[4] Ensure the solution is sufficiently concentrated and cooled to a low temperature (e.g., 0-4°C) to minimize solubility in the mother liquor.[16]

    • Acid-Base Extraction: Unreacted acetohydrazide can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup, as the hydrazide moiety is basic.[4]

    • Column Chromatography: Silica gel chromatography can be used to separate the desired product from impurities with different polarities.[4]

Workflow for Optimizing Acetohydrazide Synthesis and Purification

Caption: Decision workflow for troubleshooting acetohydrazide synthesis.

Guide 2: Spectroscopic Characterization Pitfalls

This guide addresses common issues encountered during the spectroscopic analysis of acetohydrazides.

Table 1: Troubleshooting Spectroscopic Data

Issue Potential Cause Recommended Solution
¹H NMR: Broad or absent NH protonsProton exchange with residual water or acidic impurities.Dry the sample thoroughly. Use a deuterated solvent with low water content. A drop of D₂O can be added to confirm exchangeable protons.
¹H NMR: Complex multiplets for aromatic protonsRestricted bond rotation leading to non-equivalent protons.Run the NMR at a higher temperature to increase the rate of bond rotation, which may simplify the spectrum.
Mass Spec: No molecular ion peakThe molecule is fragmenting easily under the ionization conditions.Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
IR: Broad C=O peak or shifts in frequencyIntermolecular hydrogen bonding.This is characteristic of hydrazides and can be concentration-dependent. The data is still valid for identification.[17]
Guide 3: HPLC Analysis Challenges

Problem: Inconsistent retention times, poor peak shape, or ghost peaks in the HPLC analysis of acetohydrazides.

Root Causes and Solutions:

  • Fluctuating Retention Times:

    • Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed.[18] Inconsistent mixing can lead to drift.

    • Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.[18]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents or running gradients.[19]

  • Poor Peak Shape (Tailing or Fronting):

    • Secondary Interactions: Residual silanols on the silica-based column can interact with the basic hydrazide group, causing peak tailing. Adding a small amount of a competitive base like triethylamine to the mobile phase can help.

    • Sample Overload: Injecting too much sample can lead to peak fronting.[18] Try diluting your sample.

    • Sample Solvent: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for injection, it can cause peak distortion.

  • Ghost Peaks:

    • Contamination: Contaminants from the sample, solvent, or system can accumulate on the column and elute as broad peaks. Use a guard column and flush the system regularly.[19][20]

Experimental Protocol: HPLC Method Development for Acetohydrazides

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase:

    • Start with a simple mobile phase of acetonitrile and water.

    • If peak tailing is observed, add a buffer (e.g., phosphate or acetate) to control the pH. A pH between 3 and 7 is generally a good range for silica-based columns.

    • For very basic acetohydrazides, consider adding an ion-pairing reagent or using a polymer-based column.

  • Detection: UV detection is commonly used. Determine the λmax of your compound for optimal sensitivity.

  • Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution from a lower to a higher percentage of organic solvent will likely be necessary.

  • System Suitability: Before running samples, perform system suitability tests to ensure the system is performing correctly. This includes checking for retention time reproducibility, peak symmetry, and theoretical plates.

Troubleshooting Logic for HPLC Analysis

Caption: Troubleshooting flowchart for common HPLC issues with acetohydrazides.

References

  • Benchchem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • Malone, G. R. (1977). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
  • Elsevier. (n.d.). The Determination of Hydrazino-Hydrazide Groups - 1st Edition.
  • ResearchGate. (n.d.). Mass fragmentation pattern of N'-Benzylidene-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide (8a).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Acetohydrazide Synthesis.
  • Benchchem. (n.d.). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
  • Benchchem. (n.d.). Technical Support Center: Stability of Acetohydrazide in the Presence of Pyridine at High Temperatures.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Hydrazines - ANALYTICAL METHODS.
  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3).
  • Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.
  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.
  • ResearchGate. (n.d.). Mass fragmentation pattern of N'-(4-(Dimethylamino)benzylidene)-2-(5-(4-methylphenyl)-1,3,4-oxadiazol-2ylthio)acetohydrazide (8a).
  • RSC Publishing. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. DOI: 10.1039/D5RA01286D.
  • CymitQuimica. (n.d.). CAS 1068-57-1: Acetohydrazide.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of N'-benzylidene-2-(5-((2,4-dimethylphenoxy)methyl).
  • ChemicalBook. (2019). The reactivity of Acethydrazide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • NIH. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives.
  • NIH. (n.d.). Acetohydrazide.
  • Chemical & Pharmaceutical Bulletin. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid.
  • Benchchem. (n.d.). The Chemical Reactivity of the Acetohydrazide Moiety: A Technical Guide for Drug Development Professionals.
  • Benchchem. (n.d.). A Methodological and Computational Blueprint for the Analysis of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs.
  • NIH. (2025).
  • RSC Publishing. (n.d.). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). ¹H-NMR spectral data of acetohydrazide derivative of CZT.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry.
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • BenchChem. (n.d.).
  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(2,6-Dichlorophenyl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Hydrazone Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. The 2-(2,6-dichlorophenyl)acetohydrazide core is one such scaffold, serving as a foundational structure for a diverse array of therapeutic candidates. Its derivatives, particularly the hydrazones formed by condensing the parent hydrazide with various aldehydes and ketones, have demonstrated a remarkable breadth of biological activities. These activities span antimicrobial, antifungal, anticancer, and anti-inflammatory domains.[1][2][3] The inherent structural features of the hydrazone linkage (-CO-NH-N=CH-), often referred to as an azomethine group, are critical to this pharmacological versatility, providing a flexible yet stable backbone for further chemical modification.[3][4]

The 2,6-dichloro substitution on the phenyl ring is a key feature, imparting significant lipophilicity and influencing the molecule's steric and electronic properties. This substitution pattern is found in several established therapeutic agents and is known to enhance binding affinity to various biological targets. This guide provides a comparative analysis of the efficacy of various this compound derivatives, synthesizing experimental data from multiple studies to elucidate structure-activity relationships (SAR) and guide future research and development efforts.

General Synthesis Pathway

The synthesis of this compound derivatives is typically a straightforward and high-yielding multi-step process. The general workflow begins with the commercially available 2-(2,6-dichlorophenyl)acetic acid.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester, commonly via Fischer esterification using an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group to form the core this compound.

  • Hydrazone Formation (Condensation): The final step involves the condensation of the acetohydrazide with a selected aldehyde or ketone, usually under reflux in a suitable solvent like ethanol with a catalytic amount of acid (e.g., glacial acetic acid). This reaction forms the Schiff base, yielding the desired N'-arylideneacetohydrazide derivative.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation A 2-(2,6-Dichlorophenyl)acetic Acid B Ethyl 2-(2,6-Dichlorophenyl)acetate A->B Ethanol, H₂SO₄ (cat.) Reflux C This compound B->C Hydrazine Hydrate Ethanol, Reflux E Final Hydrazone Derivative C->E Ethanol, Acetic Acid (cat.) Reflux D Aldehyde/Ketone (R-CHO/R-CO-R') D->E Ethanol, Acetic Acid (cat.) Reflux

Caption: General three-step synthesis of this compound derivatives.

Comparative Efficacy Analysis

The true value of this scaffold lies in the diverse and potent biological activities of its derivatives. The following sections compare their efficacy based on published experimental data.

Antifungal Activity

Hydrazone derivatives have shown significant promise as antifungal agents, particularly against emerging and resistant strains of Candida and other yeasts.[1][5] The mechanism often involves disruption of the fungal cell membrane.[1]

Studies on related sulfonyl hydrazones and thiazolylhydrazones have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 64 µg/mL against various Candida species.[5] For instance, a novel thiazolylhydrazone derivative, RW3, was particularly effective against Cryptococcus neoformans (MIC: 3.9 µg/mL) and the multidrug-resistant Candida auris (MIC: 15.6 µg/mL).[6] This highlights the potential for designing this compound derivatives with potent activity against clinically relevant and challenging fungal pathogens.

Table 1: Comparative Antifungal Activity of Hydrazone Derivatives

Compound ClassDerivative SubstituentFungal StrainActivity (MIC in µg/mL)Reference
ThiazolylhydrazoneRW3Cryptococcus neoformans3.9[6]
ThiazolylhydrazoneRW3Candida auris15.6[6]
ThiazolylhydrazoneRW3Candida albicans31.3[6]
Sulfonyl HydrazoneAnaf CompoundsCandida spp.4 - 64[5]
Pyridine-thiopyranpta1-pta3Candida auris0.24 - 0.97[7]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

  • Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as thiazole or pyridine, appears to enhance antifungal potency.[6][7]

  • Lipophilicity and Substituents: The nature and position of substituents on the aldehyde-derived phenyl ring are crucial. Electron-withdrawing groups and bulky substituents can modulate activity, likely by influencing cell membrane permeability and interaction with fungal enzymes.

Antibacterial Activity

Schiff bases derived from hydrazides are well-established antibacterial agents.[8][9][10] Their efficacy is often enhanced upon chelation with metal ions, though the organic compounds themselves can possess significant intrinsic activity.[9][11] The mode of action is often attributed to the azomethine linkage, which can interfere with bacterial cellular processes.

The antibacterial potency is highly dependent on the specific derivative and the bacterial strain. For example, studies on various hydrazones show that activity can vary significantly between Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13] One study found that a 2-hydroxy benzyl hydrazide derivative exhibited a larger zone of inhibition against both S. aureus (2.0 cm) and E. coli (2.1 cm) than the standard drug ciprofloxacin (1.9 cm).[12]

Table 2: Comparative Antibacterial Activity of Hydrazone Derivatives

Compound ClassDerivative SubstituentBacterial StrainActivity (Zone of Inhibition / MIC)Reference
2-hydroxy benzyl hydrazideC-7S. aureus2.0 cm[12]
2-hydroxy benzyl hydrazideC-7E. coli2.1 cm[12]
Phenyl Hydrazine Schiff BaseCopper (II) ComplexS. aureus21 mm (MIC: 5 µl/ml)[9]
Phenyl Hydrazine Schiff BaseCopper (II) ComplexE. coli16 mm (MIC: 10 µl/ml)[9]
Reduced Schiff BaseZn-L12 (-CF₃)S. aureusMIC: 0.0008 µM[13]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • Aromatic Substituents: Hydroxyl (-OH) groups on the benzylidene ring, particularly at the ortho position, often enhance antibacterial activity, possibly through hydrogen bonding interactions with target enzymes or by facilitating metal chelation.[12]

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups like trifluoromethyl (-CF₃) can dramatically increase antibacterial efficacy.[13]

  • Metal Complexation: The formation of metal complexes (e.g., with Cu(II) or Zn(II)) can significantly boost the antibacterial activity of the parent Schiff base ligand.[9][11][13]

Anticancer Activity

A growing body of evidence supports the potential of acetohydrazide derivatives as potent anticancer agents.[14][15][16] Their mechanism of action can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[14][16]

One key strategy involves designing derivatives that act as procaspase-3 activators. Procaspase-3 is an executioner proenzyme that, upon activation, triggers the apoptotic cascade. A study on 2-oxoindoline-based acetohydrazides identified compounds that were three- to five-fold more cytotoxic than PAC-1, a known procaspase-3 activating compound.[14][16] The most potent of these compounds induced apoptosis and caused cell cycle arrest in the S phase in U937 cancer cells.[14]

Table 3: Comparative Anticancer Activity of Acetohydrazide Derivatives

Compound SeriesDerivative SubstituentCancer Cell LineActivity (IC₅₀ in µM)Reference
Quinoline Dihydrazone3bMCF-7 (Breast)7.016[17]
Quinoline Dihydrazone3cMCF-7 (Breast)7.05[17]
2-oxoindoline4oSW620 (Colon)< PAC-1[14][16]
2-oxoindoline4oPC-3 (Prostate)< PAC-1[14][16]
2-oxoindoline4oNCI-H23 (Lung)< PAC-1[14][16]
Diagram: Proposed Anticancer Mechanism

G A Acetohydrazide Derivative (e.g., 4o) B Procaspase-3 (Inactive) A->B Activates F S-Phase Arrest A->F Induces C Active Caspase-3 B->C Cleavage D Cellular Substrates (e.g., PARP) C->D Cleaves E Apoptosis D->E G A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate each well with microbial suspension A->C B Perform serial two-fold dilutions of test compound in 96-well plate B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E G A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of test compound for 24-72 hours A->B C Add MTT reagent and incubate for 2-4 hours B->C D Solubilize formazan crystals with DMSO or other solvent C->D E Measure absorbance at ~570 nm using a plate reader D->E

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with potent and varied biological activities. The comparative analysis reveals that specific structural modifications are key to tuning their efficacy against fungal, bacterial, and cancer targets. The incorporation of heterocyclic moieties and specific electron-withdrawing groups on the N'-arylidene portion are promising strategies for enhancing antimicrobial potency. For anticancer applications, designing molecules that can effectively activate apoptotic pathways, such as procaspase-3, represents a highly viable approach. The experimental protocols detailed herein provide a framework for the standardized evaluation of novel derivatives, ensuring that comparative data is both robust and reliable. Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds to translate their in vitro efficacy into viable therapeutic candidates.

References

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI. [Link]

  • In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. PubMed. [Link]

  • Novel 2-Thiazolylhydrazone with Druggable Properties for Antifungal Application. MDPI. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health (NIH). [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. OmicsDI. [Link]

  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. ResearchGate. [Link]

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica. [Link]

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. [Link]

  • A review exploring biological activities of hydrazones. National Institutes of Health (NIH). [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. National Institutes of Health (NIH). [Link]

  • Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI. [Link]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. African Journals Online. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry. [Link]

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

Sources

A Researcher's Guide to Validating the Antimicrobial Activity of Synthesized Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Hydrazones, a versatile class of organic compounds, have garnered significant interest due to their broad spectrum of pharmacological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antimicrobial efficacy of newly synthesized hydrazone derivatives. We will delve into the critical experimental methodologies, data interpretation, and comparative analysis required to establish the potential of these compounds as viable antimicrobial candidates.

The Scientific Rationale: Why Hydrazones?

Hydrazones are characterized by the azomethine group (-NH–N=CH-), which is implicated in their diverse biological activities.[4] Their antimicrobial potential is thought to arise from their ability to interfere with microbial cellular processes, potentially by disrupting cell wall and membrane integrity.[4] The structural flexibility of the hydrazone scaffold allows for extensive chemical modifications, enabling the optimization of their antimicrobial potency and spectrum.

Phase 1: Foundational In Vitro Screening

The initial step in validating a new hydrazone's antimicrobial activity is to determine its intrinsic potency against a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This method is favored for its efficiency and reproducibility.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • From a pure culture, select well-isolated colonies of the test microorganism.

    • Create a bacterial suspension in a sterile broth or saline.

    • Standardize the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[6]

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Serial Dilution of Hydrazone Compounds:

    • Prepare a stock solution of the synthesized hydrazone in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform two-fold serial dilutions of the hydrazone compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.[7]

  • MIC Determination:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the hydrazone that completely inhibits visible growth.[5]

Diagrammatic Representation of Broth Microdilution Workflow:

Broth_Microdilution_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Hydrazone Compound B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Phase 2: Comparative Analysis and Spectrum of Activity

To understand the true potential of a synthesized hydrazone, its activity must be compared against established antimicrobial agents and across a diverse range of microorganisms.

Comparator Drugs: The choice of comparator drugs is crucial for contextualizing the potency of the novel hydrazone. A standard panel should include antibiotics with different mechanisms of action.[8] Examples include:

  • Gentamicin: An aminoglycoside that inhibits protein synthesis.

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase.

  • Ampicillin: A β-lactam antibiotic that inhibits cell wall synthesis.

  • Streptomycin: Another aminoglycoside antibiotic.[2]

Microbial Strains: A representative panel of both Gram-positive and Gram-negative bacteria should be used. Standard reference strains from the American Type Culture Collection (ATCC) are recommended for consistency.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)[2]

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[2]

  • Fungal strains: Candida albicans (e.g., ATCC 10231)

Quantitative data from MIC testing should be presented in a clear and concise tabular format for easy comparison.

Table 1: Comparative MIC Values (µg/mL) of Synthesized Hydrazone (SH-1) and Standard Antimicrobials

MicroorganismSynthesized Hydrazone (SH-1)GentamicinCiprofloxacinAmpicillin
Staphylococcus aureus160.510.25
Bacillus subtilis810.50.5
Escherichia coli3210.258
Pseudomonas aeruginosa6441>256
Candida albicans>128NDNDND
ND: Not Determined
Phase 3: Qualitative Assessment and Further Characterization

While MIC provides quantitative data, qualitative methods like the agar well diffusion assay can offer a visual confirmation of antimicrobial activity.

This method assesses the ability of a compound to diffuse through an agar medium and inhibit the growth of a lawn of bacteria.

Step-by-Step Methodology:

  • Prepare Inoculated Agar Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.[7]

  • Create Wells and Add Compounds:

    • Aseptically create wells (typically 6 mm in diameter) in the agar.

    • Add a defined volume of the synthesized hydrazone solution, standard antibiotic solutions, and a solvent control (e.g., DMSO) to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[7]

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7]

Diagrammatic Representation of Agar Well Diffusion Assay:

Agar_Well_Diffusion A Prepare Standardized Microbial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds and Controls to Wells C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zones of Inhibition E->F

Caption: Key steps in the agar well diffusion assay for qualitative antimicrobial activity assessment.

Interpreting the Results: A Holistic Approach

The validation of a synthesized hydrazone's antimicrobial activity is not solely based on a low MIC value. A comprehensive evaluation considers the following:

  • Spectrum of Activity: Does the compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, or is it more selective?

  • Potency: How do the MIC values compare to those of standard, clinically used antibiotics?

  • Structure-Activity Relationship (SAR): How do modifications to the hydrazone's chemical structure affect its antimicrobial activity? This can guide the synthesis of more potent derivatives.

  • Mechanism of Action: While not covered in this guide, further studies to elucidate the mechanism of action (e.g., targeting DNA gyrase[2]) are crucial for drug development.

Adherence to International Standards

For the generated data to be credible and comparable across different laboratories, it is imperative to adhere to the guidelines set by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12][13] CLSI provides standardized methods for antimicrobial susceptibility testing, ensuring the reliability and reproducibility of results.[5] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides valuable guidelines and clinical breakpoint tables.[14]

Conclusion

The validation of synthesized hydrazones as potential antimicrobial agents is a multi-faceted process that requires rigorous experimental design, careful execution, and insightful data analysis. By following the protocols and principles outlined in this guide, researchers can systematically evaluate the efficacy of their novel compounds, paving the way for the development of new weapons in the fight against infectious diseases. The journey from a synthesized molecule to a clinically useful drug is long and challenging, but it begins with a robust and reliable validation of its fundamental antimicrobial properties.

References

  • Antimicrobial Activity of Some Steroidal Hydrazones. National Institutes of Health. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]

  • Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. MDPI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ANUIES. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. National Institutes of Health. [Link]

  • Clinical Breakpoint Tables. EUCAST. [Link]

  • Commentary: The Clinical and Laboratory Standards Institute (CLSI) Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. ResearchGate. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

  • Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. National Institutes of Health. [Link]

Sources

A Comparative Analysis of 2-(2,6-Dichlorophenyl)acetohydrazide as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of unique chemical scaffolds is paramount. Among these, hydrazide and hydrazone derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as potent anti-inflammatory agents.[1][2] This guide provides a comprehensive comparative analysis of a novel compound, 2-(2,6-Dichlorophenyl)acetohydrazide, against established nonsteroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ibuprofen, and Celecoxib.

While direct experimental data for this compound is not yet extensively published, this document outlines the scientific rationale for its investigation, a detailed protocol for its synthesis, and a framework for its evaluation and comparison with leading anti-inflammatory drugs. The inclusion of the 2,6-dichlorophenyl moiety is of particular interest, given its presence in potent anti-inflammatory molecules, suggesting its potential contribution to the compound's activity.[3]

The Promise of Hydrazide Derivatives in Inflammation

Hydrazide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The hydrazide functional group can act as a key pharmacophore, participating in various biological interactions. The strategy of modifying existing NSAIDs by incorporating hydrazide moieties has been explored to potentially reduce the gastrointestinal side effects associated with the free carboxylic acid group, a common feature of many traditional NSAIDs.[4]

Established Anti-inflammatory Drugs: A Benchmark for Comparison

A thorough evaluation of any new chemical entity requires a benchmark against current standards of care. This guide will focus on three widely used anti-inflammatory drugs, each with a distinct mechanism of action and clinical profile.

  • Diclofenac: A potent, non-selective cyclooxygenase (COX) inhibitor, widely prescribed for pain and inflammatory conditions.[5]

  • Ibuprofen: A non-selective COX inhibitor, available over-the-counter and commonly used for mild to moderate pain and inflammation.[6]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for the comparator drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[8] There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and responsible for the production of prostaglandins that protect the stomach lining and maintain kidney function.

  • COX-2: Inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[4]

The differential inhibition of these isoforms is a key factor in the efficacy and side-effect profile of NSAIDs.

Mechanism of Action of NSAIDs via the COX Pathway.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be achieved through a two-step process, starting from the commercially available 2,6-dichlorophenylacetic acid. This protocol is based on established methods for the synthesis of similar acetohydrazide derivatives.[9]

Step 1: Esterification of 2,6-Dichlorophenylacetic Acid

The first step involves the conversion of 2,6-dichlorophenylacetic acid to its corresponding methyl ester, methyl 2-(2,6-dichlorophenyl)acetate.

Materials and Equipment:

  • 2,6-Dichlorophenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichlorophenylacetic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2,6-dichlorophenyl)acetate.

Step 2: Hydrazinolysis of Methyl 2-(2,6-Dichlorophenyl)acetate

The synthesized ester is then reacted with hydrazine hydrate to yield the final product, this compound.

Materials and Equipment:

  • Methyl 2-(2,6-dichlorophenyl)acetate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude methyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction to completion using TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow Start 2,6-Dichlorophenylacetic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate Methyl 2-(2,6-Dichlorophenyl)acetate Step1->Intermediate Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate->Step2 Product This compound Step2->Product

Proposed synthetic workflow for this compound.

Experimental Evaluation: A Framework for Comparative Analysis

To ascertain the anti-inflammatory potential of this compound, a series of standardized in-vitro and in-vivo assays are proposed. The results from these assays will be compared against the known activities of Diclofenac, Ibuprofen, and Celecoxib.

In-Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of the test compound to inhibit COX-1 and COX-2 enzymes is a critical determinant of its potential efficacy and side-effect profile.[7]

Experimental Protocol:

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric inhibitor screening assay can be used to measure the peroxidase activity of the COX enzymes.[10]

  • Procedure: a. Pre-incubate the COX enzymes with various concentrations of the test compound (this compound) and the reference drugs (Diclofenac, Ibuprofen, Celecoxib). b. Initiate the reaction by adding arachidonic acid as the substrate. c. Measure the production of prostaglandin G2 (PGG2), which is subsequently reduced to PGH2, by monitoring the oxidation of a chromogenic or fluorogenic substrate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The selectivity index (SI) can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and widely used in-vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[11][12]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Procedure: a. Divide the animals into groups: a control group (vehicle), a standard group (receiving a known dose of a reference drug, e.g., Diclofenac), and test groups (receiving different doses of this compound). b. Administer the vehicle, reference drug, or test compound orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Comparative Data Summary (Hypothetical)

The following table provides a framework for summarizing the experimental data obtained for this compound and comparing it with the known data for the reference drugs.

DrugMechanism of ActionIn-Vitro COX Inhibition (IC50, µM)In-Vivo Anti-inflammatory Activity (% Inhibition of Edema)
This compound To be determinedCOX-1: To be determinedCOX-2: To be determinedTo be determined
Diclofenac Non-selective COX inhibitorCOX-1: ~0.1 COX-2: ~0.01~40-50% at 10 mg/kg[1]
Ibuprofen Non-selective COX inhibitorCOX-1: ~13 COX-2: ~344~30-40% at 100 mg/kg
Celecoxib Selective COX-2 inhibitorCOX-1: >100 COX-2: ~0.04~40-60% at 10 mg/kg

Note: The IC50 and in-vivo activity values for the reference drugs are approximate and can vary depending on the specific experimental conditions.

Interpretation and Future Directions

The experimental data will provide crucial insights into the anti-inflammatory profile of this compound.

  • Potency and Selectivity: The IC50 values from the COX inhibition assay will determine the compound's potency and its selectivity towards COX-2. A high selectivity index (SI) would suggest a potentially better gastrointestinal safety profile, similar to Celecoxib.

  • In-Vivo Efficacy: The carrageenan-induced paw edema model will provide evidence of its in-vivo anti-inflammatory efficacy. A significant reduction in paw edema, comparable or superior to the reference drugs, would warrant further investigation.

Should this compound demonstrate promising anti-inflammatory activity, future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of the compound to optimize its potency and selectivity.

  • Advanced Preclinical Models: Testing the compound in chronic models of inflammation, such as adjuvant-induced arthritis.

  • Safety and Toxicology Studies: Conducting comprehensive safety and toxicology assessments to determine its therapeutic window.

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While the anti-inflammatory properties of this compound are yet to be fully elucidated, the scientific rationale for its investigation is strong, based on the known activities of hydrazide derivatives and the presence of the 2,6-dichlorophenyl moiety in other potent anti-inflammatory compounds. The proposed synthetic and evaluation framework provides a clear and robust pathway for its characterization. A direct comparison with established drugs like Diclofenac, Ibuprofen, and Celecoxib will be instrumental in determining its potential as a novel and improved anti-inflammatory agent. This systematic approach will enable researchers to make informed decisions about the future development of this promising compound.

References

  • Narang, R., et al. (2012).
  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry. [Link]

  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)
  • Qiu, J., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Fernandes, J. C., et al. (2010). Anti-Inflammatory Activity of Chitooligosaccharides in Vivo. Marine Drugs, 8(6), 1763–1768. [Link]

  • Al-Saeed, Y., et al. (2025). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research.
  • Food and Drug Administration. (2019). COX-2 Inhibition by Diclofenac Is Associated With Decreased Apoptosis and Lesion Area After Experimental Focal Penetrating Traumatic Brain Injury in Rats. Frontiers in Neurology. [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]

  • Valkov, V., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica. [Link]

  • Li, X., et al. (2025). Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders. Journal of Medicinal Chemistry. [Link]

  • Almasirad, A., et al. (2005). Synthesis, analgesic and anti-inflammatory activities of chalconyl-incorporated hydrazone derivatives of mefenamic acid. Semantic Scholar.
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link]

  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. ResearchGate. [Link]

  • Wang, D., et al. (2017). Inhibition of COX2 enhances the chemosensitivity of dichloroacetate in cervical cancer cells. Oncotarget, 8(52), 90183–90194. [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

  • Google Patents. (1992). WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.
  • Bouziane, S., et al. (2022). In vivo Anti-inflammatory Activity of Aqueous Extract of Carthamus caeruleus L Rhizome Against Carrageenan-Induced Inflammation. Jordan Journal of Biological Sciences, 15(2), 223-227.
  • Flores-Molina, C., et al. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(19), 6545. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Rajasekaran, A., & Kalaivani, K. (2012). Anti-inflammatory activity of Codium elongatum on Carrageenan-induced paw edema in Wistar male rats. Research Journal of Pharmacy and Technology, 5(3), 399-401.
  • BenchChem. (2025). Technical Guide: 2-(2-Chlorophenyl)

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-(2,6-Dichlorophenyl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from 2-(2,6-dichlorophenyl)acetohydrazide. We will dissect how subtle molecular modifications to this core structure influence biological outcomes, with a focus on antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Privileged Structure

The this compound core is a fascinating starting point for drug discovery. The 2,6-dichlorophenyl group is a well-known pharmacophore found in several approved drugs, often imparting crucial steric and electronic properties that influence binding to biological targets. The acetohydrazide moiety, on the other hand, provides a versatile handle for chemical modification and can participate in key hydrogen bonding interactions with target proteins. The inherent reactivity of the terminal amine allows for the straightforward synthesis of a diverse library of hydrazone derivatives.[1][3]

The general synthetic pathway to these analogs is a robust and well-established multi-step process. It typically begins with the esterification of the parent carboxylic acid, followed by hydrazinolysis to form the key acetohydrazide intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to yield the final hydrazone products.

Comparative Analysis of Biological Activity: Unraveling the SAR

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents introduced, particularly at the hydrazone linkage. Below, we compare the performance of various analogs based on reported experimental data, focusing on antimicrobial and anticancer activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are recognized for their potential to combat microbial resistance.[1][2] The introduction of various aromatic and heterocyclic moieties via the hydrazone linkage has been a fruitful strategy for enhancing antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Acetohydrazide Analogs

Compound IDR Group (Modification on Hydrazone)Target Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Series A Substituted BenzylidenesS. aureus, E. coli, P. aeruginosaModerate to good antibacterial activity[1]
Analog 1 4-ChlorophenylS. aureus, B. subtilis, E. coli, P. aeruginosaMIC = 32-64 µg/mL[2]
Analog 2 2,4-DifluorophenylS. aureus, B. subtilis, E. coli, P. aeruginosaMIC = 32-64 µg/mL[2]
Analog 3 2,6-DifluorophenylS. aureus, B. subtilis, E. coli, P. aeruginosaMIC = 32-64 µg/mL[2]
Series B Pyrazolyl-quinazolinonesGram-positive and Gram-negative bacteriaIn vitro antibacterial and antifungal activity[4][5]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Substituents: The nature and position of substituents on the benzylidene ring play a critical role. Electron-withdrawing groups, such as halogens, have been shown to enhance antibacterial activity.[1][2]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrazole and quinazolinone, can lead to compounds with significant antimicrobial properties.[4][5]

  • Gram-Selectivity: Some analogs exhibit preferential activity against Gram-positive or Gram-negative bacteria, highlighting the importance of the bacterial cell wall structure in drug penetration and target engagement.[1][2]

Anticancer Activity

The this compound scaffold has also been explored for its potential as an anticancer agent. Modifications have led to the discovery of compounds with significant cytotoxicity against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Acetohydrazide Analogs

Compound IDCore Scaffold ModificationCancer Cell Line(s)Activity Metric (e.g., IC50, GI50)Mechanism of ActionReference
Series C 2-Oxoindoline-based acetohydrazidesSW620, PC-3, NCI-H23Cytotoxicity equal or superior to PAC-1Procaspase-3 activation, S phase arrest, apoptosis induction[6][7]
Compound 4o (E)-N'-(substituted)-2-(2-oxoindolin-1-yl)SW620, PC-3, NCI-H233-5 fold more cytotoxic than PAC-1Procaspase-3 activation[6][7]
Series D Pyrazolobenzothiazine derivativesKB, MCF-7, A549, Hep-G2, SGC-7901, S1More active than 5-fluorouracil (for some compounds)Not specified[8]
Compound 3n 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-116GI50 = 1.1 ± 0.5 µMCaspase-dependent apoptosis[9]

Key SAR Insights for Anticancer Activity:

  • Procaspase-3 Activation: The 2-oxoindoline-based acetohydrazides have been identified as potent activators of procaspase-3, a key executioner caspase in the apoptotic pathway.[6][7] The nature of the arylidene substituent is crucial for this activity.

  • Kinase Inhibition: The 2,6-dichlorophenyl moiety is a known feature in many kinase inhibitors.[10][11][12] Analogs of this compound may exert their anticancer effects through the inhibition of key signaling kinases.

  • Apoptosis Induction: A common mechanism of action for these anticancer agents is the induction of apoptosis, often through caspase-dependent pathways.[9]

Experimental Protocols: A Guide to Evaluation

The reliable evaluation of novel compounds is paramount in any drug discovery program. Here, we outline standardized protocols for assessing the antimicrobial and anticancer activities of this compound analogs.

Synthesis of this compound Analogs

The following is a generalized two-step synthesis for producing a library of hydrazone derivatives.

Synthesis_Workflow A 2-(2,6-Dichlorophenyl)acetic acid B Esterification (Ethanol, H2SO4 cat.) A->B Step 1 C Ethyl 2-(2,6-dichlorophenyl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound D->E F Condensation (Substituted Aldehyde/Ketone) E->F Step 3 G This compound Analogs (Hydrazones) F->G

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Esterification: Dissolve 2-(2,6-dichlorophenyl)acetic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the resulting ester.[13]

  • Hydrazinolysis: Dissolve the purified ester in ethanol and add hydrazine hydrate. Stir the reaction mixture at room temperature or under reflux. The product, this compound, will precipitate out of the solution upon cooling.[13]

  • Hydrazone Synthesis: React the this compound with a variety of substituted aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid. The resulting hydrazone can be purified by recrystallization or column chromatography.[3]

Antimicrobial Activity Screening: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[13]

Antimicrobial_Screening A Prepare microbial culture B Standardize inoculum (0.5 McFarland) A->B C Inoculate agar plate B->C D Impregnate sterile disks with test compounds C->D E Place disks on agar surface D->E F Incubate plates E->F G Measure zones of inhibition F->G

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Prepare a standardized inoculum of the test microorganism.

  • Uniformly swab the inoculum onto the surface of an agar plate.

  • Impregnate sterile paper disks with a known concentration of the test compound.

  • Place the disks on the inoculated agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each disk.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

MTT_Assay A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at a specific wavelength F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • After the desired incubation period, add MTT solution to each well.

  • Incubate the plate to allow for the conversion of MTT to formazan by viable cells.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel antimicrobial and anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in potency and selectivity. Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will enable more rational drug design.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their translation into clinical candidates.

  • In Vivo Efficacy Studies: Promising compounds should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024).
  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. (2010). J Young Pharm, 2(2), 173-182.
  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (2022). Scientific reports.
  • Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. (2010). J Young Pharm, 2(2), 173-182.
  • Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. (n.d.). Benchchem.
  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (2009). Bioorg Med Chem Lett, 19(24), 6872-6876.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). J Med Chem, 62(19), 8711-8732.
  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). Future Med Chem, 17(20), 2453-2464.
  • Benzothiazine based acetohydrazides and acetamides as anticancer agents. (2019). Pak. J. Pharm. Sci., 32(6(Suppl)), 2795-2800.
  • Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. (n.d.). MDPI.
  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (2022). Sci Rep, 12(1), 2865.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 14(6).
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. (n.d.). PubMed.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2016). Monatsh Chem, 147, 101-120.
  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. (2009). ResearchGate.
  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. (2007). Bioorg Med Chem Lett, 17(3), 602-608. Available at:

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (2009). Bioorg Med Chem Lett, 19(24), 6872-6876.
  • Design, Synthesis, Biological Evaluation, Structure-Activity Relationship Study, and Mode of Action of 2-phenol-4,6-dichlorophenyl-pyridines. (2018). Bioorg Chem, 80, 219-230.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019). ResearchGate.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (n.d.). RSC Publishing.
  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). ChemMedChem, 13(14), 1431-1443.
  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. (2010). J Med Chem, 53(10), 4028-4037.
  • 2-[2-(2,6-Dichloroanilino)phenyl]-N′-(4-propylcyclohexylidene)acetohydrazide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o308.

Sources

benchmarking the anticancer activity of 2-(2,6-Dichlorophenyl)acetohydrazide derivatives against known standards

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical scaffolds with the potential for high efficacy and low toxicity. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive comparative analysis of the anticancer potential of a series of novel 2-(2,6-Dichlorophenyl)acetohydrazide derivatives against established anticancer standards. We will delve into the rationale behind their design, detailed experimental protocols for their evaluation, and a comparative analysis of their efficacy, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Introduction: The Rationale for Targeting Cancer with this compound Derivatives

The development of new anticancer agents is driven by the need to overcome the limitations of current therapies, such as drug resistance and severe side effects. Hydrazide derivatives are of particular interest due to their versatile chemical nature, which allows for structural modifications to optimize their biological activity. The this compound scaffold was rationally designed based on the hypothesis that the dichlorophenyl moiety would enhance lipophilicity, potentially improving cell membrane permeability, while the acetohydrazide group provides a versatile linker for further chemical elaboration and interaction with biological targets. It is postulated that these derivatives may exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, which are critical pathways for controlling cell proliferation.[1][2]

Synthesis and Characterization of Novel Derivatives

The synthesis of this compound derivatives follows a straightforward and reproducible synthetic route. The foundational step involves the reaction of 2-(2,6-dichlorophenyl)acetic acid with an appropriate alcohol in the presence of an acid catalyst to yield the corresponding ester. Subsequently, the ester is treated with hydrazine hydrate to afford the this compound core.[3] Further derivatization can be achieved by reacting the core with various aromatic aldehydes to yield a library of Schiff base derivatives.

Experimental Workflow: Synthesis of this compound Derivatives

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Schiff Base Formation) 2_6_dichloro 2-(2,6-Dichlorophenyl)acetic acid Ester Ethyl 2-(2,6-Dichlorophenyl)acetate 2_6_dichloro->Ester H+ catalyst Alcohol Alcohol (e.g., Ethanol) Alcohol->Ester Hydrazine Hydrazine Hydrate Core This compound Hydrazine->Core Ester_ref->Core Aldehyde Aromatic Aldehyde Derivative Final Derivative Aldehyde->Derivative Core_ref->Derivative Cell_Culture Treat cells with test compounds Harvest Harvest and wash cells Cell_Culture->Harvest Staining Stain with Annexin V-FITC and PI Harvest->Staining Flow_Cytometry Analyze by flow cytometry Staining->Flow_Cytometry

Caption: Workflow for apoptosis detection using Annexin V-FITC/PI staining.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Cells were treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometric Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Treatment with the active derivatives, particularly Derivative 2, is expected to show a significant increase in the percentage of apoptotic cells compared to the untreated control.

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. [4]Flow cytometry with propidium iodide staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [5][6][7] Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells were treated with the IC50 concentration of the test compounds for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometric Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Derivatives that induce cell cycle arrest would be identified by an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest).

Investigating the Molecular Pathway: Western Blot Analysis

To further probe the molecular mechanisms underlying the observed apoptosis, Western blot analysis can be employed to examine the expression levels of key apoptosis-related proteins. [8][9]

Signaling Pathway: Intrinsic Apoptosis Pathway

Drug Anticancer Drug (e.g., Derivative 2) Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Cells were treated with the test compounds, and total protein was extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

A compound that induces apoptosis via the intrinsic pathway would be expected to cause an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the cleavage (activation) of Caspase-3 and PARP.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative benchmarking of novel this compound derivatives against standard anticancer drugs. The presented methodologies provide a robust and self-validating system for assessing anticancer activity and elucidating the underlying mechanisms of action. The hypothetical data for Derivative 2 suggests that this chemical scaffold holds significant promise for the development of new anticancer agents.

Future studies should focus on optimizing the lead compound (Derivative 2) through further structural modifications to enhance its potency and selectivity. In vivo studies in animal models are also a critical next step to evaluate the therapeutic efficacy and safety profile of these promising derivatives.

References

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(2,6-Dichlorophenyl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Comparative In Silico Analysis

In modern drug discovery, the 2-(2,6-Dichlorophenyl)acetohydrazide scaffold is a privileged starting point for developing novel therapeutic agents. Its derivatives, often belonging to the broader class of hydrazide-hydrazones, have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The core value of this scaffold lies in its synthetic tractability; the terminal hydrazide moiety (-NHNH₂) is a reactive handle, allowing for the straightforward creation of large analog libraries through reactions like Schiff-base condensation.[4]

However, synthesizing and screening a vast library of compounds is both resource and time-intensive. This is where computational methods, specifically molecular docking, provide a decisive advantage. A comparative docking study allows us to perform a rapid, cost-effective in silico screening of multiple analogs against a specific biological target.[5] By comparing the predicted binding affinities and interaction patterns of a series of structurally related compounds, we can elucidate critical Structure-Activity Relationships (SAR).[1][6][7] This process is not merely about identifying the "best" compound; it's about understanding why certain structural modifications enhance binding affinity while others diminish it. This knowledge is paramount for rational drug design, guiding medicinal chemists to prioritize the synthesis of compounds with the highest probability of success.

This guide provides a comprehensive framework for conducting a comparative docking study of this compound analogs, grounded in established scientific protocols and explained from a practical, field-tested perspective.

The Scientific Framework: A Self-Validating Docking Workflow

To ensure the reliability of our in silico predictions, it is imperative to establish a robust and validated docking protocol. The trustworthiness of a docking study hinges on its ability to reproduce known experimental data.[8][9] The most common and essential validation step is re-docking , where the native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the active site.[8][10][11] A successful protocol is one that can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[8][10][12] This confirms that the chosen software, scoring function, and grid parameters are appropriate for the biological system under investigation.

Below is a diagram illustrating the logical flow of a rigorous comparative docking study.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Virtual Screening cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection (e.g., EGFR from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Validate 4. Protocol Validation (Re-dock native ligand, RMSD < 2.0 Å) PrepProt->Validate PrepLig 3. Ligand Preparation (Generate 3D analogs, minimize energy) PrepLig->Validate Grid 5. Grid Box Generation (Define active site) Validate->Grid Dock 6. Docking Simulation (Run AutoDock Vina) Grid->Dock Analyze 7. Post-Docking Analysis (Binding energies, interactions) Dock->Analyze Compare 8. Comparative Analysis (SAR) (Relate structure to affinity) Analyze->Compare Report 9. Prioritize Candidates (Select compounds for synthesis) Compare->Report

Caption: A validated workflow for comparative molecular docking studies.

Experimental Protocol: Molecular Docking of Acetohydrazide Analogs against EGFR

For this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target protein, a well-known target in cancer therapy and one for which hydrazide-hydrazone inhibitors have been evaluated.[13][14] We will utilize AutoDock Vina, a widely used and validated open-source docking program.[15][16][17]

Software Required:

  • MGLTools: For preparing protein and ligand files (.pdbqt format).[16][18]

  • AutoDock Vina: For performing the docking simulation.[16][18]

  • Discovery Studio / PyMOL: For visualization and analysis of results.[15][19]

Step-by-Step Methodology:

  • Protein Preparation: a. Download the crystal structure of EGFR in complex with a known inhibitor (e.g., PDB ID: 4WFA) from the Protein Data Bank. b. Load the PDB file into AutoDockTools (ADT). c. Remove all water molecules and heteroatoms (except the protein itself). d. Add polar hydrogen atoms to the protein structure. This is crucial for correctly modeling hydrogen bonds. e. Compute and assign Gasteiger charges to the protein atoms.[13] f. Save the prepared protein as receptor.pdbqt.

  • Ligand Preparation: a. Draw the 2D structures of the parent this compound and its analogs using chemical drawing software (e.g., ChemDraw). b. Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). c. Load each minimized ligand structure into ADT. d. Define the rotatable bonds within each ligand. This is a critical step as it determines the conformational flexibility that Vina will explore. e. Save each prepared ligand as a separate .pdbqt file (e.g., analog1.pdbqt, analog2.pdbqt, etc.).

  • Protocol Validation (Re-docking): a. Extract the native ligand (from PDB: 4WFA) and prepare it as a .pdbqt file as described in Step 2. b. Perform the docking of this native ligand back into the receptor's active site (Steps 4 & 5). c. Compare the lowest energy pose of the re-docked ligand with the original crystallographic pose. d. Calculate the RMSD. An RMSD value ≤ 2.0 Å validates the docking protocol.[8][12]

  • Grid Box Generation: a. In ADT, with the receptor.pdbqt loaded, define a grid box that encompasses the entire binding site. A reliable method is to center the grid on the position of the co-crystallized ligand.[18][19] b. Ensure the grid dimensions are large enough to allow the ligands to rotate and translate freely within the active site. A typical size is 26 x 26 x 26 Å.[15] c. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. These values are essential for the Vina configuration file.

  • Docking Simulation with AutoDock Vina: a. Create a configuration text file (e.g., conf.txt) for each ligand docking run. This file specifies the input files and the grid box parameters.[15][16]

    receptor = receptor.pdbqt ligand = analog1.pdbqt out = analog1_out.pdbqt

    b. Run the docking simulation from the command line:[15][16] vina --config conf.txt --log analog1_log.txt c. Repeat this process for all prepared analogs.

  • Analysis of Results: a. The primary output from Vina is a .pdbqt file containing multiple binding poses (typically 9) for the ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.[20] b. The log file (.txt) also contains these binding affinity scores. c. Load the receptor.pdbqt and the output _out.pdbqt files into a visualization software like Discovery Studio or PyMOL. d. Analyze the top-ranked pose for each analog. Pay close attention to key intermolecular interactions: hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.

Comparative Analysis: Elucidating Structure-Activity Relationships

The true scientific value is derived from comparing the results across the series of analogs. By correlating changes in molecular structure with changes in binding affinity and interaction patterns, we can build a robust SAR model.

Let's consider a hypothetical series of three analogs based on the this compound core, where we modify the terminal end to form different hydrazones.

Table 1: Comparative Docking Results against EGFR

Analog IDR-Group (Modification)Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Core -H (unmodified hydrazide)-6.8Met793, Cys775Leu718, Val726
Analog 1 -CH=(4-hydroxyphenyl)-8.5Met793, Asp855 Leu718, Ala743, Leu844
Analog 2 -CH=(4-methoxyphenyl)-7.9Met793Leu718, Val726, Leu844
Analog 3 -CH=(4-nitrophenyl)-7.2Met793Leu718, Ala743

Interpretation and Insights:

  • Impact of Hydrazone Formation: All three hydrazone analogs (1-3) show improved binding affinity over the core hydrazide, indicating that extending the molecule into the active site to form additional interactions is a favorable strategy.

  • The Power of a Hydrogen Bond Donor: Analog 1, with a hydroxyl group, shows the best binding affinity (-8.5 kcal/mol). Visualization would reveal that this hydroxyl group forms a new, critical hydrogen bond with the side chain of Asp855, a key residue in the EGFR active site. This is a classic example of a structure-driven enhancement in binding.

  • Steric and Electronic Effects: Analog 2, with a methoxy group, has a slightly lower affinity than Analog 1. While the methoxy group can accept a hydrogen bond, it cannot donate one, and its slightly larger size may introduce a minor steric penalty. Analog 3, with a strong electron-withdrawing nitro group, shows the least improvement. This suggests that electron-donating or neutral substituents are preferred in this position for optimal interaction within the pocket.

This analysis allows us to hypothesize that future analogs should incorporate a hydrogen bond donor at the para-position of the phenyl ring to maximize binding affinity.

The Biological Context: EGFR Signaling and Inhibition

Understanding the biological pathway is crucial for appreciating the downstream consequences of inhibiting the target. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering multiple downstream signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a hallmark of many cancers.

Our docked acetohydrazide analogs act as competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents ATP from binding, thereby blocking the autophosphorylation event and shutting down the entire downstream signaling cascade.

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_inhibition Mechanism of Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation ATP ATP ATP->P_EGFR Ras Ras/Raf/MAPK P_EGFR->Ras PI3K PI3K/Akt P_EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Inhibitor Acetohydrazide Analog Inhibitor->EGFR Binds to ATP Pocket Block->P_EGFR Prevents Phosphorylation

Caption: Inhibition of the EGFR signaling pathway by acetohydrazide analogs.

Conclusion

This guide has outlined a comprehensive, validation-centric approach to the comparative molecular docking of this compound analogs. By systematically preparing the target and ligands, validating the computational protocol, and meticulously analyzing the results in a comparative manner, researchers can gain profound insights into the structure-activity relationships governing ligand binding. This in silico analysis serves as a powerful predictive tool, enabling the rational design of more potent and selective inhibitors and significantly accelerating the drug discovery pipeline by focusing laboratory efforts on the most promising candidates.

References

  • Molecular docking protocol validation . ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase . National Institutes of Health (NIH). [Link]

  • Validation of Docking Methodology (Redocking) . ResearchGate. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock . ACS Publications. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol . YouTube. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA . Royal Society of Chemistry. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial . The Scripps Research Institute. [Link]

  • Tutorial – AutoDock Vina . The Scripps Research Institute. [Link]

  • Molecular docking and biological activity exploration of hydrazide- based crystal structures . Organic Chemistry Research. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . YouTube. [Link]

  • Flexible docking — Autodock Vina 1.2.0 documentation . Read the Docs. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . MDPI. [Link]

  • Structure‐activity relationship study of the designed analogs (5 aa–cm) . ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents . MDPI. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . ResearchGate. [Link]

  • Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae . PubMed. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides . National Institutes of Health (NIH). [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets . PubMed Central. [Link]

  • Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets . ResearchGate. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones . MDPI. [Link]

  • A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development . International Journal of Pharmaceutical Sciences. [Link]

  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones . PubMed. [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents . MDPI. [Link]

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 . National Institutes of Health (NIH). [Link]

Sources

A Guide to the Synthetic Strategies for 2-(2,6-Dichlorophenyl)acetohydrazide: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dichlorophenyl)acetohydrazide is a key chemical intermediate, valued by researchers in medicinal chemistry and drug development for its role as a scaffold in synthesizing a variety of heterocyclic compounds and pharmacologically active molecules. Its structural motifs are found in compounds explored for a range of therapeutic applications[1]. The efficient and reliable synthesis of this hydrazide is therefore of paramount importance for advancing research and development pipelines.

This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound, starting from the commercially available 2-(2,6-Dichlorophenyl)acetic acid[2]. We will dissect each pathway, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. Our goal is to equip researchers, chemists, and process development professionals with the necessary information to select the optimal synthetic strategy for their specific laboratory or production needs.

Overview of Synthetic Pathways

The synthesis of this compound from its parent carboxylic acid is fundamentally a process of activating the carboxyl group to facilitate reaction with hydrazine. The two most prevalent strategies diverge in the nature of the activated intermediate: an ester or an acyl chloride.

Synthetic_Routes A 2-(2,6-Dichlorophenyl)acetic Acid B Route A: Ester Intermediate A->B Esterification (H₂SO₄, EtOH) C Route B: Acyl Chloride Intermediate A->C Acyl Chlorination (SOCl₂ or (COCl)₂) D Ethyl 2-(2,6-Dichlorophenyl)acetate B->D E (2,6-Dichlorophenyl)acetyl Chloride C->E F This compound D->F Hydrazinolysis (N₂H₄·H₂O) E->F Hydrazinolysis (N₂H₄·H₂O) Workflow_Route_A cluster_0 Step 1: Synthesis of Ethyl 2-(2,6-Dichlorophenyl)acetate cluster_1 Step 2: Synthesis of this compound A1 Dissolve Acid in Ethanol A2 Add Catalytic H₂SO₄ A1->A2 A3 Reflux for 4-6 hours A2->A3 A4 Monitor by TLC A3->A4 A5 Remove Excess Ethanol A4->A5 A6 Workup (Extraction) A5->A6 A7 Purify (Distillation) A6->A7 B1 Dissolve Ester in Ethanol A7->B1 Intermediate Ester B2 Add Hydrazine Hydrate B1->B2 B3 Reflux for 12-24 hours B2->B3 B4 Cool to Precipitate B3->B4 B5 Filter and Wash B4->B5 B6 Dry Product B5->B6

Caption: Experimental workflow for the Esterification-Hydrazinolysis route.

Step 1: Synthesis of Ethyl 2-(2,6-Dichlorophenyl)acetate

  • To a round-bottom flask containing absolute ethanol (200 mL), add 2-(2,6-Dichlorophenyl)acetic acid (20.5 g, 0.1 mol). Stir until dissolved.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the ethyl 2-(2,6-dichlorophenyl)acetate (23.3 g, 0.1 mol, assuming 100% conversion from Step 1) in absolute ethanol (150 mL).

  • Add hydrazine hydrate (85% solution, 15 mL, approx. 0.25 mol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 12-24 hours. A white precipitate may form as the reaction proceeds.[3]

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the white, crystalline product under vacuum to yield this compound. A typical yield for this step is around 80%.[3]

Route B: Two-Step Synthesis via Acyl Chloride Intermediate (Acyl Chlorination-Hydrazinolysis)

This route proceeds through a highly reactive acyl chloride intermediate. The activation of the carboxylic acid is more potent, leading to a more vigorous and often faster subsequent reaction with hydrazine.

Principle and Mechanism

Step 1: Acyl Chloride Formation. The carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. These reagents convert the hydroxyl group of the acid into an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the highly electrophilic acyl chloride.[4] This step must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Step 2: Hydrazinolysis. The crude or purified acyl chloride is then reacted with hydrazine. This reaction is extremely rapid and highly exothermic due to the high reactivity of the acyl chloride. It is typically performed at low temperatures (e.g., -10 to 0 °C) to control the reaction rate, minimize side reactions (like the formation of di-acylated hydrazine), and ensure safety.[5]

Detailed Experimental Protocol

This protocol is based on the described synthesis of the acyl chloride [4]and optimized conditions for hydrazide formation.[5]

Workflow_Route_B cluster_0 Step 1: Synthesis of (2,6-Dichlorophenyl)acetyl Chloride cluster_1 Step 2: Synthesis of this compound B1 Suspend Acid in Solvent B2 Add Thionyl Chloride (SOCl₂) B1->B2 B3 Reflux until Gas Ceases B2->B3 B4 Remove Excess SOCl₂ B3->B4 B5 Crude Acyl Chloride B4->B5 C1 Dissolve Acyl Chloride B5->C1 Intermediate Acyl Chloride C2 Cool to -10 °C C1->C2 C3 Add Hydrazine Hydrate C2->C3 C4 Stir at Low Temp C3->C4 C5 Filter and Wash C4->C5 C6 Dry Product C5->C6

Caption: Experimental workflow for the Acyl Chlorination-Hydrazinolysis route.

Step 1: Synthesis of (2,6-Dichlorophenyl)acetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), place 2-(2,6-Dichlorophenyl)acetic acid (20.5 g, 0.1 mol).

  • Add thionyl chloride (11 mL, 17.8 g, 0.15 mol) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture gently under reflux for 2-3 hours, or until the evolution of gas ceases.[6] The solution should become clear.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (a process that should be done in a well-ventilated fume hood). This yields the crude (2,6-Dichlorophenyl)acetyl chloride, which is often used directly in the next step without further purification.[4][6]

Step 2: Synthesis of this compound

  • Dissolve the crude acyl chloride from the previous step in an anhydrous solvent such as dichloromethane or THF (150 mL) in a flask.

  • Cool the solution to -10 °C in an ice-salt or dry ice-acetone bath.

  • In a separate beaker, prepare a solution of hydrazine monohydrate (85% solution, 15 mL, approx. 0.25 mol) and sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL) and cool it to 0 °C. The base is crucial for neutralizing the HCl byproduct and driving the reaction to completion.[5]

  • Add the cold hydrazine solution dropwise to the stirred acyl chloride solution, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, allow the mixture to stir at -10 °C for an additional 1-2 hours.[5]

  • Allow the reaction to warm to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product is in the organic layer, separate the layers, dry the organic phase over sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Wash the collected solid with cold water and a small amount of cold ethanol. Dry under vacuum. This method can achieve yields well over 90%.[5]

Head-to-Head Comparison

FeatureRoute A (Esterification-Hydrazinolysis)Route B (Acyl Chlorination-Hydrazinolysis)Rationale & Expert Insights
Overall Yield Moderate to Good (Typically 70-80%)Excellent (Often >90%)The acyl chloride intermediate is highly reactive, driving the reaction to completion and resulting in higher yields.[5] The esterification in Route A is an equilibrium process, which can limit the overall yield.
Reaction Time Long (18-30 hours total)Short (4-6 hours total)Esterification and subsequent hydrazinolysis require prolonged reflux.[3] Acyl chloride formation is relatively quick, and the final reaction with hydrazine is nearly instantaneous at low temperatures.
Reagents & Safety Uses corrosive H₂SO₄ but avoids highly toxic gases. Hydrazine is toxic and must be handled with care.Requires thionyl chloride, which is highly corrosive, toxic, and releases HCl and SO₂ gas.[6] Requires stringent anhydrous conditions and gas scrubbing.Route A is generally considered safer from a reagent-handling perspective, especially for labs not equipped to handle large quantities of thionyl chloride.
Scalability Readily scalable. The main challenge is handling large volumes of alcohol.Highly scalable, but requires robust engineering controls (e.g., glass-lined reactors, efficient scrubbers) to handle corrosive reagents and byproducts safely.For large-scale industrial production, Route B is often preferred due to its speed and higher throughput, provided the necessary safety infrastructure is in place.
Workup & Purification Involves a standard liquid-liquid extraction for the ester and simple filtration for the final product.The final step can be a simple filtration. However, complete removal of excess thionyl chloride in the first step is critical and can be challenging.The final product from both routes often precipitates with high purity, but Route A's intermediate purification is more straightforward for less experienced chemists.
Cost-Effectiveness Ethanol and sulfuric acid are very inexpensive. The longer reaction time increases energy costs.Thionyl chloride is more expensive than H₂SO₄/EtOH. However, higher yields and shorter cycle times can make it more economical at scale.The cost-benefit analysis depends heavily on the scale of production and the cost of labor and energy versus raw materials.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with a distinct profile of advantages and challenges.

Route A (Esterification-Hydrazinolysis) is the recommended choice for small-scale laboratory synthesis, academic research, and environments where safety and simplicity are prioritized. Its use of common, less hazardous reagents and straightforward workup procedures makes it highly accessible. The primary trade-offs are longer reaction times and moderately lower overall yields.

Route B (Acyl Chlorination-Hydrazinolysis) is superior for large-scale production and scenarios where yield and process efficiency are the primary drivers. Its short reaction times and excellent yields can significantly increase throughput. However, this route demands a higher level of technical expertise and specialized equipment to safely manage the corrosive and toxic nature of thionyl chloride and its byproducts.

Ultimately, the choice between these routes is a strategic one, balancing the specific project goals of yield, purity, safety, scale, and available resources.

References

  • Gouda, M. A., et al. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists, 2(2), 173-182. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of Some New Heterocyclic Compounds with Expected Potential Biological Activity. Journal of Applicable Chemistry, 4(3), 828-834. Retrieved from [Link]

  • Al-Obaidi, A. H. M. (n.d.). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Reviews in Pharmacy and Applied science. Retrieved from [Link]

  • Wheeler, K. A., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A simple and efficient protocol for the synthesis of 5-substituted-1,3,4-oxadiazole-2-one. RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2014). Regiospecific Synthesis of New Fatty N-Acyl Trihalomethylated Pyrazoline Derivatives from Fatty Acid Methyl Esters (FAMEs). Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,6-Dichlorophenyl)acetohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper handling and disposal of every compound, including specialized reagents like 2-(2,6-Dichlorophenyl)acetohydrazide, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in scientific principles and regulatory standards. Our objective is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 129564-34-7) may not be readily available from all suppliers, data from closely related analogs, such as (2,6-Dichlorophenyl)hydrazine monohydrochloride, provide critical insights into its hazard profile.

Key Hazard Characteristics:

  • Toxicity: Compounds in this family are generally classified as harmful if swallowed.[1][2][3] The hydrazine moiety can also be of toxicological concern.

  • Irritation: It is anticipated to be a skin and eye irritant.[1][2][3][4]

  • Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Environmental Hazard: As a chlorinated aromatic compound, this compound is expected to be persistent in the environment and toxic to aquatic life.[5][6] Quantitative Structure-Activity Relationship (QSAR) data for a structurally similar compound, 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, indicates persistence and high toxicity to aquatic organisms.[5]

Chemical and Physical Properties Summary:

PropertyValue/InformationSource
Molecular Formula C₈H₈Cl₂N₂O[2]
Appearance Solid-
Classification Halogenated Organic CompoundStructural Analysis

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The causality is clear: to prevent dermal, ocular, and respiratory exposure to a potentially harmful and irritating substance.

  • Hand Protection: Wear nitrile or neoprene gloves.[7] These materials offer good resistance to a broad range of organic chemicals. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.

  • Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8]

Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood or a small, well-ventilated area):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[9] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

Major Spill (Outside of a contained area or involving a large quantity):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Waste Classification: Understanding the Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[10] Due to its chemical structure, this compound falls into the category of halogenated organic waste .

RCRA Waste Code Determination:

As an unused, discarded chemical product, this compound would likely be classified under the U-list or P-list of hazardous wastes.[10] The P-list is for acutely hazardous wastes, and while this compound is harmful, there is no readily available data to suggest it meets the criteria for acute toxicity. Therefore, the most appropriate classification would likely fall under a U-listed waste code if a suitable one for chlorinated aromatic compounds exists, or it would be classified as hazardous based on its characteristics (toxicity).

In the absence of a specific listing for this compound, it must be treated as a hazardous waste due to its inherent properties. Your institution's EHS department will be the final authority on the precise waste code to be used.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Waste Segregation

Proper segregation is fundamental to safe and compliant waste management. It prevents unintended chemical reactions and ensures that the waste is directed to the appropriate treatment facility.

  • Solid Waste: Collect solid this compound in a dedicated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical (e.g., a high-density polyethylene pail).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads from spill cleanups, and weighing papers, must also be disposed of in the same hazardous waste container.

  • Solutions: If the compound is in solution, it should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[11]

Step 2: Labeling

Accurate and detailed labeling is a legal requirement and a critical safety measure. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The relevant hazard warnings (e.g., "Toxic," "Irritant")

Step 3: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Under the control of the laboratory personnel

  • Away from heat sources and direct sunlight

  • In a location that minimizes the risk of spills

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) that is equipped to handle halogenated organic compounds, likely through high-temperature incineration.[10]

Logical Framework for Disposal Decisions

To aid in the decision-making process for the disposal of this compound and similar chemical intermediates, the following workflow can be utilized.

DisposalWorkflow cluster_prep Preparation and Assessment cluster_handling Handling and Segregation cluster_final Final Disposal Steps A Identify Compound for Disposal: This compound B Consult Safety Data Sheet (SDS) and Hazard Information A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste: Solid vs. Liquid C->D E Use Designated Halogenated Organic Waste Container D->E F Properly Label Container with Chemical Name and Hazards E->F G Store in Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Transport to Licensed TSDF for Incineration H->I

Caption: Workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, adherence to safety protocols, and compliance with regulatory requirements. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a safer research environment and the protection of our ecosystem.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • University of California, Riverside. Spill Cleanup Quick Reference. Link

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • Government of Canada. Chemical Substances: Benzeneacetic acid, 2[(2,6-dichlorophenyl)amino]-, monosodium salt. Link

  • Hooker Chemical Corporation. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 1(4), 304-308. Link

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. Link

  • J&K Scientific LLC. The ultimate guide for 9 types of chemical spills and cleanup procedures. Link

  • Angene Chemical. Safety Data Sheet: 2-(2,4-Dichlorophenoxy)acetohydrazide. Link

  • Beyer, A., Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of Environmental Contamination and Toxicology, 201, 137-158. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 2,6-Dichlorophenylhydrazine hydrochloride. Link

  • U.S. Environmental Protection Agency. RCRA Listed Wastes. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(2,3-Dichlorophenyl)hydrazine hydrochloride. Link

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Link

  • PubChem. (2,5-Dichlorophenyl)hydrazine. Link

  • Cornell University Environmental Health and Safety. 5.1 Listed Hazardous Wastes (F, K, U, and P lists). Link

  • Reddit. What happens to waste solvent from the lab? Link

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Link

  • 3M. Organic Solvents. Link

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.